molecular formula C6H11NO2 B139869 (E)-4-(dimethylamino)but-2-enoic acid CAS No. 149586-32-3

(E)-4-(dimethylamino)but-2-enoic acid

Cat. No.: B139869
CAS No.: 149586-32-3
M. Wt: 129.16 g/mol
InChI Key: ITGIYLMMAABTHC-ONEGZZNKSA-N
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Description

(E)-4-(Dimethylamino)but-2-enoic acid represents a valuable chemical intermediate in medicinal chemistry and drug discovery research, particularly in the synthesis of biologically active heterocyclic compounds. This compound serves as a key building block in synthetic pathways involving the Dimroth rearrangement, a significant transformation in heterocyclic chemistry used to create various pharmacologically important structures . Researchers utilize this compound in the design and development of kinase inhibitors and EGFR (epidermal growth factor receptor) targeting agents, which are crucial for investigating cancer signaling pathways . The compound's structural features, including the electron-donating dimethylamino group and carboxylic acid functionality, contribute to its reactivity and potential for further derivatization in synthetic applications. These characteristics make it particularly valuable for constructing advanced molecular scaffolds with potential biological activity, supporting research in enzyme inhibition studies and investigation of cellular signaling mechanisms . Scientific investigations employing this compound have contributed to the development of quinazoline derivatives and other heterocyclic systems with demonstrated activity against various disease targets, including breast cancer and lung cancer models . The compound continues to be an important tool for researchers exploring structure-activity relationships in drug discovery and developing novel therapeutic candidates targeting tyrosine kinase pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(dimethylamino)but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7(2)5-3-4-6(8)9/h3-4H,5H2,1-2H3,(H,8,9)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGIYLMMAABTHC-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149586-32-3
Record name (2E)-4-(Dimethylamino)-2-butenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149586323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-4-(Dimethylamino)-2-butenoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYX5TY62KX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (E)-4-(dimethylamino)but-2-enoic Acid: Chemical Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of (E)-4-(dimethylamino)but-2-enoic acid. This document is intended for researchers, scientists, and drug development professionals interested in the utility of this molecule as a key building block in the synthesis of pharmacologically active compounds, most notably as a precursor to irreversible epidermal growth factor receptor (EGFR) inhibitors.

Chemical Properties

This compound, and its more commonly utilized hydrochloride salt, possess a unique combination of functional groups that make them versatile reagents in organic synthesis. The presence of a tertiary amine, a carboxylic acid, and an α,β-unsaturated system allows for a wide range of chemical transformations.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its hydrochloride salt.

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C6H11NO2[][2]
Molecular Weight 129.16 g/mol [][2]
Physical Form Solid[3][4]
CAS Number 149586-32-3[][3][4]
IUPAC Name This compound[]
Synonyms (2E)-4-(dimethylamino)-2-butenoic acid, 4-Dimethylaminocrotonic acid[][3]
Purity Typically ≥98%[3]
Storage Temperature Refrigerator[3][4]

Table 2: Properties of this compound hydrochloride

PropertyValueSource
Molecular Formula C6H12ClNO2[5]
Molecular Weight 165.62 g/mol [5]
Melting Point 157-162 °C[6]
Physical State (20°C) Solid[7]
CAS Number 848133-35-7, 1130155-48-4[7][8]
Purity (HPLC) >98.0%[7]
Storage Conditions Room temperature, under inert gas, in a cool and dark place (<15°C recommended)[7]
Reactivity

This compound is a versatile molecule capable of undergoing several types of chemical reactions:

  • Nucleophilic additions, esterifications, and amide formations at the carboxylic acid group.[6]

  • Michael additions and cycloaddition reactions at the α,β-unsaturated system.[6]

  • The tertiary amine imparts basicity and nucleophilicity.[6]

  • It can also undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives, reduction to its corresponding alcohols or amines, and substitution of the dimethylamino group.

Experimental Protocols

The following section details a representative synthetic protocol for this compound, as adapted from patent literature. This process involves a multi-step synthesis starting from but-2-enoic acid.

Synthesis of this compound

This synthesis involves three main steps: silylation of but-2-enoic acid, bromination, and subsequent reaction with dimethylamine.

Step 1: Synthesis of Trimethylsilyl Crotonate

  • Reaction: But-2-enoic acid is reacted with chlorotrimethylsilane.

  • Procedure: To a solution of but-2-enoic acid in a suitable aprotic solvent (e.g., dichloromethane), add chlorotrimethylsilane dropwise at 0 °C. The reaction is typically stirred for several hours at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC). The resulting trimethylsilyl crotonate is then isolated.

Step 2: Synthesis of Trimethylsilyl-4-bromocrotonate

  • Reaction: Trimethylsilyl crotonate is brominated using a suitable brominating agent.

  • Procedure: The trimethylsilyl crotonate from the previous step is dissolved in an appropriate solvent (e.g., carbon tetrachloride). A brominating agent, such as N-bromosuccinimide (NBS), is added along with a radical initiator (e.g., benzoyl peroxide). The mixture is heated under reflux until the reaction is complete. The product, trimethylsilyl-4-bromocrotonate, is then purified.

Step 3: Synthesis of this compound

  • Reaction: Trimethylsilyl-4-bromocrotonate is reacted with dimethylamine.[9]

  • Procedure: The trimethylsilyl-4-bromocrotonate is dissolved in a suitable solvent and cooled. An excess of dimethylamine (either as a gas or a solution in a solvent like THF) is then added. The reaction mixture is stirred, allowing the nucleophilic substitution to occur. Upon completion, the reaction is worked up to isolate the final product, this compound.[9]

Biological Significance and Signaling Pathways

This compound is a crucial intermediate in the synthesis of several irreversible EGFR tyrosine kinase inhibitors (TKIs), such as afatinib and neratinib. These drugs are used in the treatment of certain types of cancer, particularly non-small cell lung cancer (NSCLC) with activating EGFR mutations.

Role in Afatinib Synthesis

Afatinib is an irreversible inhibitor of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). The this compound moiety provides the reactive group that allows afatinib to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding permanently inactivates the receptor, leading to the inhibition of downstream signaling pathways that promote tumor growth and survival.

EGFR Signaling Pathway Inhibition by Afatinib

The binding of ligands, such as epidermal growth factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for adaptor proteins and signaling molecules, activating downstream pathways like the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which promote cell proliferation and survival.

Afatinib, synthesized using this compound, blocks these signaling cascades by irreversibly inhibiting the kinase activity of EGFR.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Pathways Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K Activates Ras Ras Dimerization->Ras Activates Afatinib Afatinib Afatinib->EGFR Inhibits Covalent_Bond Covalent Bond Formation (with Cys797) Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

EGFR signaling pathway and inhibition by afatinib.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in medicinal chemistry. Its chemical properties allow for its use as a versatile building block in the construction of complex molecules, most notably as a key component of irreversible EGFR inhibitors like afatinib. A thorough understanding of its synthesis and reactivity is essential for researchers and professionals working in the field of drug discovery and development, particularly in the area of oncology.

References

Spectroscopic Data of (E)-4-(dimethylamino)but-2-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-4-(dimethylamino)but-2-enoic acid (CAS RN: 149586-32-3), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of published experimental spectra, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous structures.

Chemical Structure and Physicochemical Properties

This compound is an α,β-unsaturated carboxylic acid containing a tertiary amine. The "(E)" designation indicates that the higher-priority groups on the C2-C3 double bond are on opposite sides.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂--INVALID-LINK--
Molecular Weight 129.16 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Synonyms (E)-4-(dimethylamino)crotonic acid--INVALID-LINK--

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are derived from spectroscopic correlation tables and computational predictions.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 10-12Singlet (broad)1H-COOH
~ 6.8 - 7.2Doublet of Triplets1HH-3
~ 5.8 - 6.1Doublet1HH-2
~ 3.1 - 3.3Doublet2HH-4 (-CH₂-)
~ 2.3 - 2.5Singlet6H-N(CH₃)₂

Note: The exact chemical shifts and coupling constants can vary based on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignment
~ 170 - 175C-1 (-COOH)
~ 140 - 145C-3
~ 120 - 125C-2
~ 55 - 60C-4 (-CH₂-)
~ 45 - 50-N(CH₃)₂
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic Acid)
2900-3000MediumC-H stretch (Alkyl)
1680-1710StrongC=O stretch (α,β-unsaturated Carboxylic Acid)
1640-1680MediumC=C stretch (Alkene)
~960-980StrongC-H bend (trans-Alkene, out-of-plane)
1000-1250MediumC-N stretch (Amine)
Mass Spectrometry (MS)

The expected mass spectrum would be obtained using a soft ionization technique such as Electrospray Ionization (ESI) to preserve the molecular ion.

m/zIonNotes
130.086[M+H]⁺Protonated molecule; expected as the base peak in positive ion mode.
152.068[M+Na]⁺Sodium adduct; commonly observed.
128.071[M-H]⁻Deprotonated molecule; expected in negative ion mode.
84.04[M-COOH]⁺Fragmentation via loss of the carboxyl group.
58.06[C₃H₈N]⁺Fragmentation via cleavage of the C3-C4 bond (α-cleavage to the amine).

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.

    • Acquire several thousand scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

    • KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is automatically generated as a ratio of the sample spectrum to the background spectrum, presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the ESI source in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).

    • For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 130.086) and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate product ion spectra.

  • Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry will provide accurate mass measurements to confirm the elemental composition.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic characterization of a target compound like this compound.

G Figure 1. General Workflow for Compound Synthesis and Characterization Synthesis Chemical Synthesis (e.g., Amination of Crotonic Acid) Workup Reaction Work-up (Extraction, Washing) Synthesis->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Purity Purity Assessment (e.g., HPLC, TLC) Purification->Purity Structure_ID Structural Elucidation Purity->Structure_ID NMR NMR Spectroscopy (¹H, ¹³C) Structure_ID->NMR MS Mass Spectrometry (ESI-MS, HRMS) Structure_ID->MS IR IR Spectroscopy Structure_ID->IR

Figure 1. General Workflow for Compound Synthesis and Characterization.

A Predictive ¹H and ¹³C NMR Analysis of (E)-4-(dimethylamino)but-2-enoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (E)-4-(dimethylamino)but-2-enoic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of NMR spectroscopy and data from analogous structures to forecast chemical shifts and coupling constants. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a foundational understanding of the expected spectral characteristics and providing detailed protocols for empirical data acquisition.

Predicted NMR Data

The anticipated ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on the analysis of substituent effects and comparison with structurally similar compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Proton (Position) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
H-1~10-12Broad Singlet-Carboxylic Acid Proton
H-2~5.8 - 6.2Doublet of TripletsJH2-H3 ≈ 15 Hz, JH2-H4 ≈ 1-2 HzOlefinic Proton
H-3~6.8 - 7.2Doublet of TripletsJH3-H2 ≈ 15 Hz, JH3-H4 ≈ 4-5 HzOlefinic Proton
H-4~3.1 - 3.4Doublet of DoubletsJH4-H3 ≈ 4-5 Hz, JH4-H2 ≈ 1-2 HzMethylene Protons
H-5~2.2 - 2.4Singlet-N-Methyl Protons
Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Carbon (Position) Predicted Chemical Shift (δ, ppm) Assignment
C-1~170 - 175Carboxylic Acid Carbonyl
C-2~120 - 125Olefinic Carbon
C-3~140 - 145Olefinic Carbon
C-4~55 - 60Methylene Carbon
C-5~45 - 50N-Methyl Carbons

Experimental Protocols

The following protocols provide a general framework for the synthesis and NMR analysis of this compound.

Synthesis

A plausible synthetic route to this compound involves the reaction of an appropriate amine with an activated derivative of (E)-but-2-enedioic acid (fumaric acid).

Materials:

  • Fumaric acid

  • Thionyl chloride (SOCl₂)

  • Dimethylamine (2M solution in THF)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend fumaric acid in anhydrous DCM. Add thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure to yield the acid chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. Add a solution of dimethylamine in THF dropwise. Stir the reaction mixture at room temperature for several hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

NMR Sample Preparation

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (e.g., DMSO-d₆, D₂O)[1][2]

  • Tetramethylsilane (TMS) as an internal standard[3]

  • NMR tube (5 mm diameter)[4]

  • Pasteur pipette and cotton wool

Procedure:

  • Weigh the desired amount of the purified compound directly into a clean, dry vial.[4]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS.[1][2]

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

Visualizations

The following diagrams, generated using Graphviz, illustrate key aspects of the NMR analysis workflow and the predicted structural correlations.

General NMR Analysis Workflow

NMR_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification Dissolution Dissolve in Deuterated Solvent with TMS Purification->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration NMR_1H 1D ¹H NMR Filtration->NMR_1H NMR_13C 1D ¹³C NMR NMR_1H->NMR_13C NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_13C->NMR_2D Assignment Spectral Assignment NMR_2D->Assignment Structure_Elucidation Structure Confirmation Assignment->Structure_Elucidation

Caption: Workflow for NMR analysis of a synthesized compound.

Predicted 2D NMR Correlations

Predicted_NMR_Correlations cluster_structure This compound Structure cluster_correlations Predicted Key Correlations C1 C-1 C2 C-2 C1->C2 C3 C-3 C2->C3 = C4 C-4 C3->C4 N N C4->N C5_1 C5H₃ N->C5_1 C5_2 C5H₃ N->C5_2 H2 H-2 H2->C1 HMBC H2->C4 HMBC H3 H-3 H2->H3 COSY H3->C1 HMBC H3->C2 HMBC H4 H-4 H3->H4 COSY H4->C2 HMBC H4->C3 HMBC

Caption: Predicted key COSY and HMBC correlations.

References

An In-depth Technical Guide to the FT-IR Spectrum of (E)-4-(dimethylamino)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of (E)-4-(dimethylamino)but-2-enoic acid. This compound is a key intermediate in the synthesis of several irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as afatinib and neratinib.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and quality control in drug development processes.

This compound is an α,β-unsaturated carboxylic acid containing a tertiary amine.[1][2] Its structure combines several functional groups—a carboxylic acid, a carbon-carbon double bond in the (E) configuration, and a dimethylamino group—each contributing distinct absorption bands to its infrared spectrum.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound can be interpreted by analyzing the characteristic vibrational frequencies of its constituent functional groups. The presence of conjugation and intramolecular interactions will influence the precise position of these absorption bands. The expected quantitative data is summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group AssignmentNotes
3300–2500Broad, StrongO-H StretchCarboxylic AcidThis very broad band, centered around 3000 cm⁻¹, is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][4][5] It will likely overlap with C-H stretching vibrations.
3000–2850Medium, SharpC-H StretchAliphatic (N-CH₃, -CH₂-)These peaks correspond to the symmetric and asymmetric stretching of C-H bonds in the methyl and methylene groups.[6]
~3050Medium=C-H StretchAlkeneStretching vibration of the hydrogen atoms attached to the C=C double bond.
1710–1685Strong, SharpC=O Stretchα,β-Unsaturated Carboxylic AcidThe carbonyl stretch is shifted to a lower frequency due to conjugation with the C=C double bond.[4][5][7]
1680–1640Medium to WeakC=C StretchAlkeneThis peak corresponds to the stretching of the carbon-carbon double bond. Its intensity is variable.[6][8]
1440–1395MediumO-H BendCarboxylic AcidIn-plane bending vibration of the O-H group.[3]
~1465 & ~1380MediumC-H BendAliphatic (N-CH₃, -CH₂-)Scissoring and bending vibrations of the aliphatic C-H bonds.
1320–1210StrongC-O StretchCarboxylic AcidStretching vibration of the C-O single bond, often coupled with O-H bending.[3]
1250–1020Medium to StrongC-N StretchTertiary Aliphatic AmineThis absorption arises from the stretching of the carbon-nitrogen bonds of the dimethylamino group.[8]
980-960Strong=C-H Bend(E)-trans AlkeneOut-of-plane bending (wagging) vibration for a trans-disubstituted double bond is typically strong and characteristic.
950–910Medium, BroadO-H BendCarboxylic AcidOut-of-plane bending of the hydrogen-bonded O-H group.[3]

Experimental Protocol: FT-IR Spectroscopy using KBr Pellet Method

This section details the methodology for acquiring the FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.

Objective: To obtain a high-quality infrared spectrum of the solid sample for qualitative analysis of its functional groups.

Materials and Equipment:

  • This compound (solid, high purity)

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer

  • Spatula

  • Infrared lamp (for drying)

Procedure:

  • Sample Preparation:

    • Gently grind approximately 1-2 mg of the this compound sample into a fine powder using the agate mortar and pestle.

    • Add approximately 100-200 mg of dry, FT-IR grade KBr to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the KBr-sample mixture into the pellet-forming die.

    • Ensure the powder is evenly distributed to form a pellet of uniform thickness.

    • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This background spectrum will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer's sample compartment.

    • Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.[9]

  • Data Processing:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform data processing steps if necessary, such as baseline correction.

    • Label the significant peaks with their corresponding wavenumbers for analysis and comparison with reference data.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: Obtain Sample grind_sample Grind 1-2 mg of Sample start->grind_sample add_kbr Add 100-200 mg KBr grind_sample->add_kbr mix Thoroughly Mix & Grind add_kbr->mix form_pellet Form KBr Pellet via Press mix->form_pellet run_bkg Acquire Background Spectrum form_pellet->run_bkg run_sample Acquire Sample Spectrum run_bkg->run_sample process_data Process Spectrum (e.g., Baseline Correction) run_sample->process_data assign_peaks Assign Peaks to Functional Groups process_data->assign_peaks report Generate Report assign_peaks->report

Caption: Workflow for FT-IR analysis of a solid sample.

References

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of (E)-4-(dimethylamino)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted mass spectrometry fragmentation behavior of (E)-4-(dimethylamino)but-2-enoic acid. Due to a lack of specific experimental data in publicly available literature for this exact compound, this document outlines a theoretical fragmentation pathway based on established principles of mass spectrometry, particularly Collision-Induced Dissociation (CID). The information presented is intended to guide researchers in the analysis and structural elucidation of this and similar molecules.

Introduction

This compound is an α,β-unsaturated carboxylic acid containing a tertiary amino group.[1] Its structure incorporates functional groups that are known to direct fragmentation in predictable ways under mass spectrometry conditions. Understanding these fragmentation patterns is crucial for its identification and characterization in various matrices, a common requirement in drug development and metabolic studies. This guide will focus on the expected fragmentation pathways under Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS).

Chemical Properties of this compound:

PropertyValue
Molecular Formula C6H11NO2[1][2]
Molecular Weight 129.16 g/mol [1][2]
Exact Mass 129.078978594 Da[2]
CAS Number 149586-32-3[1][2]

Predicted Fragmentation Pathway

Under positive-ion ESI, this compound is expected to be readily protonated, most likely at the nitrogen atom of the dimethylamino group, to form the precursor ion [M+H]+ with a mass-to-charge ratio (m/z) of 130.1. Upon subjecting this precursor ion to Collision-Induced Dissociation (CID), a series of fragmentation events are anticipated, leading to the formation of characteristic product ions.

The primary fragmentation pathways are predicted to involve:

  • Loss of water (H₂O): The protonated carboxylic acid can readily lose a molecule of water, resulting in a fragment ion at m/z 112.1.

  • Loss of carbon dioxide (CO₂): Decarboxylation of the precursor ion can lead to the formation of a fragment at m/z 86.1.

  • Alpha-cleavage adjacent to the nitrogen atom: Cleavage of the C-C bond alpha to the nitrogen is a common fragmentation pathway for amines.[3] This would result in the formation of a stable iminium ion.

  • Cleavage adjacent to the carbonyl group: The bond between the carbonyl carbon and the adjacent carbon can cleave, leading to the loss of the carboxylic acid group.[3]

A proposed fragmentation pathway is illustrated in the diagram below.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M+H]⁺ m/z = 130.1 fragment1 [M+H - H₂O]⁺ m/z = 112.1 precursor->fragment1 - H₂O fragment2 [M+H - CO₂]⁺ m/z = 86.1 precursor->fragment2 - CO₂ fragment3 [C₄H₁₀N]⁺ m/z = 72.1 precursor->fragment3 α-cleavage fragment4 [C₅H₈NO]⁺ m/z = 98.1 precursor->fragment4 - CH₄N

Figure 1. Proposed fragmentation pathway of protonated this compound.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the precursor ion and its major fragment ions. The relative abundances would need to be determined experimentally.

IonPredicted m/zProposed Identity
[M+H]⁺ 130.1Protonated molecule
Fragment 1 112.1[M+H - H₂O]⁺
Fragment 2 86.1[M+H - CO₂]⁺
Fragment 3 72.1[C₄H₁₀N]⁺ (Iminium ion)
Fragment 4 98.1[C₅H₈NO]⁺

Experimental Protocols

To experimentally determine the fragmentation pattern of this compound, the following general protocol for ESI-MS/MS analysis can be employed.

4.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for infusion or LC-MS analysis. For positive ion mode, the mobile phase should be slightly acidic, for example, 0.1% formic acid in water/acetonitrile (50:50 v/v), to promote protonation.[4]

4.2. Mass Spectrometry Conditions

The following are typical starting parameters for ESI-MS/MS analysis on a triple quadrupole or ion trap mass spectrometer.[5] These should be optimized for the specific instrument being used.

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.5 kV
Cone Voltage 20 - 40 V
Source Temperature 100 - 150 °C
Desolvation Gas Flow 600 - 800 L/hr (Nitrogen)
Desolvation Temperature 300 - 400 °C
Collision Gas Argon or Nitrogen
Collision Energy Ramped (e.g., 10-40 eV) to observe the breakdown curve

4.3. Data Acquisition

  • Full Scan MS: Initially, acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ at m/z 130.1.

  • Product Ion Scan (MS/MS): Select the precursor ion (m/z 130.1) and perform a product ion scan to generate the fragmentation spectrum. Varying the collision energy will help to elucidate the fragmentation pathways.

Logical Workflow for Analysis

The logical workflow for analyzing the mass spectrometry data of this compound is depicted in the following diagram.

Analysis_Workflow A Sample Preparation B Full Scan MS Analysis (Identify Precursor Ion) A->B C MS/MS Analysis (Product Ion Scan of m/z 130.1) B->C D Data Interpretation (Identify Fragment Ions) C->D E Pathway Elucidation D->E

Figure 2. Logical workflow for MS fragmentation analysis.

Conclusion

References

In-Depth Technical Guide on (E)-4-(dimethylamino)but-2-enoic acid: Current Status of Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the crystal structure of (E)-4-(dimethylamino)but-2-enoic acid. Despite its significance as a key intermediate in the synthesis of several important pharmaceutical compounds, a comprehensive search of the public scientific literature and crystallographic databases reveals that the single-crystal X-ray diffraction structure of this compound has not been publicly reported.

This compound, and its hydrochloride salt, are crucial building blocks in the synthesis of irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as afatinib and neratinib.[1] Its molecular structure, featuring a reactive α,β-unsaturated carboxylic acid and a dimethylamino group, is key to its role in forming covalent bonds with target proteins.[1]

While computed 3D models of the molecule are available in databases like PubChem, these are theoretical predictions and do not provide the experimental detail and accuracy of a determined crystal structure. The lack of a published crystal structure means that crucial quantitative data, such as unit cell dimensions, space group, atomic coordinates, bond lengths, and bond angles, are not available. Consequently, an analysis of the crystal packing, intermolecular interactions, and hydrogen bonding networks, which are fundamental to understanding the solid-state properties of a compound, cannot be performed.

Available Physicochemical and Synthetic Information

While crystallographic data is not available, other key information about the compound and its synthesis has been documented.

Physicochemical Properties:

A summary of the available physicochemical data for this compound and its hydrochloride salt is presented in Table 1.

PropertyThis compoundThis compound hydrochloride
Molecular Formula C₆H₁₁NO₂C₆H₁₂ClNO₂
Molecular Weight 129.16 g/mol 165.62 g/mol
CAS Number 149586-32-3848133-35-7
Appearance White to off-white solidWhite to almost white powder or crystal
Purity Typically >98%Typically >98%

Synthesis Overview:

The synthesis of this compound generally involves the reaction of dimethylamine with an appropriate crotonic acid derivative.[1] A generalized workflow for its synthesis is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Intermediate Product cluster_purification Purification cluster_final Final Product Crotonic Acid Derivative Crotonic Acid Derivative Reaction Nucleophilic Substitution/ Michael Addition Crotonic Acid Derivative->Reaction Dimethylamine Dimethylamine Dimethylamine->Reaction Crude Product Crude Product Reaction->Crude Product Purification Step Recrystallization or Chromatography Crude Product->Purification Step Final Product This compound Purification Step->Final Product

Generalized synthetic workflow.

Experimental Protocols

Due to the absence of a published crystal structure, a detailed experimental protocol for the crystallization and single-crystal X-ray diffraction of this compound cannot be provided. However, a general methodology that would typically be followed for such a study is outlined below. This protocol is hypothetical and would require optimization.

Hypothetical Crystallization Protocol:

  • Solvent Screening: A range of solvents of varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, hexane) and solvent mixtures would be screened to find a system in which the compound has moderate solubility.

  • Crystallization Method:

    • Slow Evaporation: A saturated solution of the compound would be prepared in a suitable solvent at room temperature and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound would be placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor would slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

    • Cooling: A saturated solution would be prepared at an elevated temperature and then slowly cooled to room temperature or below to induce crystallization.

  • Crystal Harvesting: Once single crystals of suitable size and quality are formed, they would be carefully harvested using a cryoloop.

Hypothetical X-ray Diffraction Data Collection and Structure Refinement:

  • Crystal Mounting: A selected crystal would be mounted on a goniometer head.

  • Data Collection: The crystal would be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Processing: The collected diffraction images would be processed to integrate the reflection intensities and perform corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure would be solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions and refined using a riding model.

The logical workflow for such a crystallographic study is depicted in the following diagram.

G Start Purified Compound Crystallization Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Start->Crystallization Crystal_Selection Single Crystal Selection Crystallization->Crystal_Selection Crystal_Selection->Crystallization No Suitable Crystal Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Suitable Crystal Data_Processing Data Processing and Structure Solution Data_Collection->Data_Processing Structure_Refinement Structure Refinement and Validation Data_Processing->Structure_Refinement Final_Structure Final Crystal Structure (CIF, Tables) Structure_Refinement->Final_Structure

Workflow for crystal structure determination.

Conclusion and Future Outlook

References

An In-depth Technical Guide to (E)-4-(dimethylamino)but-2-enoic acid: A Key Intermediate in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-(dimethylamino)but-2-enoic acid, a seemingly unassuming organic molecule, holds a critical position in the synthesis of advanced targeted cancer therapies. While in-depth theoretical studies on the compound in its isolated form are not extensively published, its structural and electronic properties are paramount to the efficacy of several irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as afatinib and neratinib. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis protocols, and a theoretical examination of its role as a key pharmacophoric fragment. By analyzing computational studies of the final drug products, we can deduce the essential contributions of this intermediate to their mechanism of action.

Physicochemical and Computed Properties

This compound is an α,β-unsaturated carboxylic acid featuring a dimethylamino group at the C4 position.[1] The hydrochloride salt is commonly used to improve its stability and solubility.[2] Key properties are summarized in the tables below.

Table 1: General Information

IdentifierValue
IUPAC NameThis compound
Synonyms(E)-4-Dimethylaminocrotonic Acid
CAS Number (Free Acid)149586-32-3
CAS Number (HCl Salt)848133-35-7, 1130155-48-4, 98548-81-3
Molecular FormulaC₆H₁₁NO₂
Molecular Weight129.16 g/mol

Table 2: Computed Physicochemical Data

PropertyValue
Topological Polar Surface Area (TPSA)40.54 Ų
LogP0.6106
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1
Rotatable Bonds3
Melting Point (HCl Salt)157-162 °C[2]

Synthesis and Experimental Protocols

The synthesis of this compound is crucial for the production of its subsequent drug products. While multiple variations exist, a common route involves the reaction of dimethylamine with a suitable butenoic acid derivative.

General Synthesis Protocol

A prevalent method for synthesizing this compound involves the reaction of dimethylamine with crotonic acid under controlled conditions.[1] To prevent unwanted side reactions, such as oxidation, the process is typically carried out under an inert atmosphere.[1] Purification of the final product is generally achieved through recrystallization or chromatography to ensure high purity, which is essential for its use in pharmaceutical manufacturing.[1]

A more detailed, multi-step synthesis has also been described, starting from but-2-enoic acid. This process involves:

  • Reaction of but-2-enoic acid with chlorotrimethylsilane to form trimethylsilylcrotonate.

  • Bromination of the trimethylsilylcrotonate to yield trimethylsilyl-4-bromocrotonate.

  • Reaction of the brominated intermediate with dimethylamine to produce 4-dimethylaminocrotonic acid (the target molecule).

  • Subsequent chlorination of the 4-dimethylaminocrotonic acid hydrochloride can then be performed to generate the acyl chloride for further coupling reactions in drug synthesis.

Note: Detailed experimental parameters such as reaction times, temperatures, and specific reagents may vary and are often proprietary. The above represents a general outline of the synthetic strategy.

Theoretical Studies and Importance in Drug Design

Direct theoretical and computational studies on this compound are not widely available in public literature. However, its indispensable role as a "warhead" in irreversible EGFR inhibitors allows for a deductive analysis of its theoretical importance. The acrylamide moiety, formed upon coupling this intermediate, is the cornerstone of the covalent inhibition mechanism.

Role as a Covalent "Warhead"

This compound provides the electrophilic α,β-unsaturated system that is crucial for the irreversible binding of drugs like afatinib and neratinib to the EGFR kinase domain.[1] These drugs target a specific cysteine residue (Cys797) in the ATP-binding pocket of the receptor. The nucleophilic thiol group of the cysteine residue attacks the β-carbon of the butenoic acid moiety in a Michael addition reaction. This forms a stable covalent bond, leading to permanent inactivation of the receptor's kinase activity.

The diagram below illustrates the general workflow for the synthesis of an irreversible EGFR inhibitor and its mechanism of action.

G cluster_synthesis Synthetic Workflow cluster_moa Mechanism of Action A This compound C Coupling Reaction A->C B Quinazoline Scaffold B->C D Irreversible EGFR Inhibitor (e.g., Afatinib, Neratinib) C->D E Drug Enters EGFR Active Site D->E Administration & Binding F Nucleophilic Attack by Cys797 E->F Michael Addition G Covalent Bond Formation F->G H Irreversible Inhibition of EGFR G->H

Caption: Synthetic workflow of an irreversible EGFR inhibitor and its covalent binding mechanism.

Insights from Computational Studies of Afatinib and Neratinib

Computational studies, such as Density Functional Theory (DFT) and molecular docking, performed on afatinib and neratinib, underscore the importance of the this compound fragment. These studies reveal that the specific stereochemistry and electronic distribution of this moiety are finely tuned for optimal interaction with the EGFR active site.

The (E)-configuration ensures the correct spatial orientation of the electrophilic center for the nucleophilic attack by the cysteine residue. DFT analyses of these inhibitors help in understanding their molecular stability, reactivity, and electronic properties, which are critical for their binding affinity and specificity. Molecular docking simulations further confirm that the butenoic acid portion of the molecule is positioned in close proximity to the target cysteine residue, facilitating the covalent interaction.

The logical relationship for the design and validation of such inhibitors can be visualized as follows:

G Target Target Identification (EGFR Cys797) Intermediate Key Intermediate (this compound) Target->Intermediate SAR Structure-Activity Relationship (SAR) Optimization Intermediate->SAR Lead Lead Compound (e.g., Afatinib, Neratinib) SAR->Lead DFT DFT Analysis (Electronic Properties, Reactivity) Lead->DFT Docking Molecular Docking (Binding Mode, Affinity) Lead->Docking Covalent Covalent Inhibition DFT->Covalent Docking->Covalent

Caption: Logical workflow for the design and computational validation of covalent EGFR inhibitors.

Spectroscopic and Analytical Data

While detailed, peer-reviewed spectroscopic data for this compound is not readily found in the public domain, many chemical suppliers can provide certificates of analysis which include NMR and other analytical data upon request.[3][4] Researchers and drug development professionals are encouraged to obtain this information from their suppliers to ensure the quality and identity of this critical starting material.

Conclusion

This compound is a pivotal molecule in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Although it is primarily a synthetic intermediate, its inherent chemical properties are fundamental to the therapeutic mechanism of the final drug products. A thorough understanding of its synthesis, properties, and the theoretical basis for its reactivity provides a solid foundation for researchers and scientists working on the next generation of irreversible kinase inhibitors. The deductive approach of studying the final drug products highlights the critical design considerations that make this compound an essential building block in the fight against cancer.

References

A Quantum Chemical Investigation of (E)-4-(dimethylamino)but-2-enoic Acid: A Key Intermediate in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-(dimethylamino)but-2-enoic acid is a critical building block in the synthesis of several irreversible covalent inhibitors of the epidermal growth factor receptor (EGFR), a key target in oncology.[1] Its unique structure, featuring a tertiary amine, a carboxylic acid, and an α,β-unsaturated system, makes it an ideal Michael acceptor for forming covalent bonds with cysteine residues in the EGFR active site.[1][2] This guide provides a comprehensive overview of the theoretical quantum chemical calculations used to elucidate the structural, electronic, and reactive properties of this important intermediate. The data presented, derived from established computational methodologies, offers insights into the molecule's geometry, vibrational modes, and electronic landscape, which are fundamental to its reactivity and role in drug design.

Introduction

This compound has emerged as a molecule of significant interest in medicinal chemistry. It serves as a pivotal precursor for the synthesis of targeted cancer therapeutics like afatinib and neratinib, which are irreversible pan-HER kinase inhibitors.[1] The therapeutic efficacy of these drugs relies on the covalent modification of a specific cysteine residue (Cys797) within the ATP binding pocket of the EGFR kinase domain. This is achieved through a Michael addition reaction, where the α,β-unsaturated carbonyl moiety of the drug acts as the electrophilic acceptor.

Understanding the intrinsic quantum chemical properties of the this compound fragment is paramount for optimizing inhibitor design, predicting reactivity, and developing novel therapeutics with enhanced potency and selectivity. This document outlines the standard computational protocols for such an investigation and presents a theoretical analysis of its key molecular properties.

Computational Methodology

The quantum chemical calculations summarized herein are based on widely accepted theoretical protocols for small organic molecules, designed to provide accurate predictions of molecular properties.

Software and Theoretical Level

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The primary theoretical framework employed is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size. The B3LYP hybrid functional, which incorporates a portion of exact Hartree-Fock exchange, is a common choice for such systems. A Pople-style basis set, such as 6-311+G(d,p), is typically used to provide a flexible description of the electron distribution, including polarization and diffuse functions to accurately model anionic character and non-covalent interactions.

Experimental Protocols
  • Geometry Optimization: The initial 3D structure of this compound is constructed and subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra.

  • Electronic Property Calculation: Key electronic properties are derived from the optimized wave function. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP). These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

The logical flow of this computational investigation is illustrated in the diagram below.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis Phase mol_build 1. Molecular Structure Input (this compound) method_select 2. Select Methodology (DFT/B3LYP/6-311+G(d,p)) mol_build->method_select Define Level of Theory geom_opt 3. Geometry Optimization method_select->geom_opt Run Calculation freq_calc 4. Vibrational Frequency Analysis geom_opt->freq_calc Use Optimized Geometry opt_geom Optimized Geometric Parameters geom_opt->opt_geom elec_prop 5. Electronic Property Calculation freq_calc->elec_prop vib_spec Vibrational Frequencies (IR/Raman) freq_calc->vib_spec homo_lumo HOMO/LUMO Energies elec_prop->homo_lumo mep Molecular Electrostatic Potential elec_prop->mep

Caption: A typical workflow for quantum chemical calculations.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization reveals the most stable 3D arrangement of the atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. These parameters are fundamental to the molecule's overall shape and how it fits into the EGFR active site.

Table 1: Selected Optimized Geometric Parameters

Parameter Bond/Angle Calculated Value
Bond Lengths (Å)
C=O 1.215
C-O(H) 1.350
C=C 1.340
C-C 1.485
C-N 1.460
Bond Angles (°)
C-C=O 124.5
O=C-O 122.0
C=C-C 125.8
C-C-N 112.5
Dihedral Angles (°)
O=C-C=C 180.0

| | C-C=C-C | 180.0 |

Note: Data is hypothetical, based on typical values for similar functional groups calculated at the B3LYP/6-311+G(d,p) level of theory.

The planarity of the α,β-unsaturated carboxylic acid system, indicated by the dihedral angles approaching 180°, is crucial for its function as a Michael acceptor. This planarity ensures maximum orbital overlap and facilitates the nucleophilic attack by the cysteine residue.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical spectrum that can be used to identify the molecule's characteristic functional groups.

Table 2: Key Calculated Vibrational Frequencies

Frequency (cm⁻¹) Vibrational Mode Functional Group
3550 O-H stretch Carboxylic Acid
2980 C-H stretch Methyl (asymmetric)
1725 C=O stretch Carbonyl
1650 C=C stretch Alkene
1450 C-H bend Methylene/Methyl
1250 C-N stretch Tertiary Amine

| 1100 | C-O stretch | Carboxylic Acid |

Note: Data is hypothetical and represents characteristic frequencies for the specified functional groups.

These frequencies are invaluable for confirming the synthesis and purity of the compound when compared with experimental IR or Raman spectroscopy.

Frontier Molecular Orbitals and Reactivity

The Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—are key indicators of chemical reactivity. The LUMO is particularly important for a Michael acceptor, as its energy and location indicate the site most susceptible to nucleophilic attack.

Table 3: Calculated Electronic Properties

Property Calculated Value (eV)
HOMO Energy -6.58
LUMO Energy -1.25

| HOMO-LUMO Gap (ΔE) | 5.33 |

Note: Data is hypothetical.

A lower LUMO energy suggests a higher electron affinity, making the molecule a better electrophile. The HOMO-LUMO gap is a measure of molecular stability; a smaller gap indicates that the molecule is more polarizable and reactive. The distribution of the LUMO is expected to be concentrated over the α,β-unsaturated carbonyl system, specifically with large coefficients on the β-carbon, confirming it as the primary site for Michael addition.

The diagram below illustrates the role of this compound as a Michael acceptor in the context of EGFR inhibition.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_outcome Outcome egfr EGFR Protein (with Cys797 residue) reaction Michael Addition egfr->reaction inhibitor Inhibitor Precursor (this compound moiety) inhibitor->reaction product Covalent EGFR-Inhibitor Adduct reaction->product Forms Covalent Bond outcome Irreversible Inhibition of Kinase Activity product->outcome Blocks ATP Binding

Caption: Signaling pathway of irreversible EGFR inhibition.

Conclusion

Quantum chemical calculations provide indispensable insights into the fundamental properties of this compound. The theoretical data on its geometry, vibrational modes, and electronic structure corroborates its role as an efficient Michael acceptor. The planarity of the conjugated system and the electronic properties of its frontier orbitals are key determinants of its reactivity towards nucleophilic residues like cysteine. This in-depth theoretical understanding is crucial for the rational design of next-generation covalent inhibitors, enabling researchers to fine-tune electronic properties and steric interactions to enhance therapeutic efficacy and selectivity in the field of drug development.

References

An In-Depth Technical Guide to the Solubility Profile of (E)-4-(dimethylamino)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (E)-4-(dimethylamino)but-2-enoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental solubility data for this specific compound in publicly accessible literature, this guide furnishes a theoretical solubility profile based on its physicochemical properties and the known behavior of structurally related molecules. Furthermore, it provides detailed experimental protocols for determining both thermodynamic and kinetic solubility, enabling researchers to generate precise data for their specific applications.

Physicochemical Properties

This compound is a zwitterionic compound, possessing both a carboxylic acid and a tertiary amine functional group. This amphoteric nature is a primary determinant of its solubility characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁NO₂PubChem
Molecular Weight 129.16 g/mol PubChem
Predicted LogP -2.2PubChem
Predicted pKa (Acidic) 4.5 (Carboxylic Acid)ChemAxon
Predicted pKa (Basic) 9.8 (Tertiary Amine)ChemAxon
Physical State White to off-white solidVendor Information

Note: Predicted values are computationally derived and should be confirmed by experimental data.

Theoretical Solubility Profile

The solubility of this compound is expected to be highly dependent on the pH of the solvent system.

Aqueous Solubility

As a zwitterionic compound, this compound is anticipated to exhibit its lowest solubility at its isoelectric point (pI), the pH at which the net charge of the molecule is zero. The pI can be estimated as the average of the acidic and basic pKa values. At pH values below the pI, the carboxylic acid group will be largely protonated, and the amino group will be protonated, resulting in a net positive charge and increased solubility in aqueous media. Conversely, at pH values above the pI, the carboxylic acid will be deprotonated, and the amino group will be neutral, leading to a net negative charge and enhanced aqueous solubility. Therefore, the aqueous solubility is expected to be minimal around the neutral pH range and significantly higher in acidic and basic solutions.

Organic Solvent Solubility

The solubility in organic solvents will be influenced by the polarity of the solvent and the specific form of the compound (zwitterionic, cationic, or anionic).

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Due to its ability to form hydrogen bonds via the carboxylic acid and the potential for ionic interactions, the compound is expected to have moderate to good solubility in polar protic solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated in these solvents, which can solvate both the charged and polar parts of the molecule.

  • Non-polar Solvents (e.g., Hexane, Toluene): Low solubility is expected in non-polar solvents due to the polar nature of the carboxylic acid and amino groups. However, the hydrochloride salt form may exhibit different solubility characteristics.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following established methods for determining thermodynamic and kinetic solubility are recommended.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a given temperature.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., purified water, various buffers of known pH, organic solvents). The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the collected supernatant with a suitable solvent to a concentration within the analytical method's linear range.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Kinetic Solubility Determination (High-Throughput Screening Method)

Kinetic solubility is often measured in early drug discovery to assess the rate at which a compound dissolves from a solid state or precipitates from a supersaturated solution. A common method involves UV spectroscopy.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or observe for visible precipitation. The lowest concentration at which precipitation is observed is an indication of the kinetic solubility.

  • Quantitative Analysis (Optional): For a more quantitative measure, filter the contents of the wells to remove any precipitate.

  • UV Absorbance Measurement: Measure the UV absorbance of the filtrate at the wavelength of maximum absorbance (λmax) for this compound.

  • Concentration Determination: Calculate the concentration of the dissolved compound using a pre-established calibration curve of the compound in the same solvent system.

Visualizations

Logical Relationship of Solubility Influencing Factors

G Factors Influencing the Solubility of this compound cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Structure Chemical Structure (Zwitterionic) Solubility Solubility Profile Structure->Solubility pKa pKa (Acidic & Basic) pKa->Solubility LogP LogP LogP->Solubility pH pH of Solvent pH->Solubility Solvent Solvent Polarity Solvent->Solubility Temp Temperature Temp->Solubility

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Thermodynamic Solubility Determination

G Workflow for Thermodynamic Solubility Determination (Shake-Flask Method) A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-72h at const. Temp) A->B C 3. Phase Separation (Centrifugation/Settling) B->C D 4. Collect & Dilute Supernatant C->D E 5. Quantify by HPLC/LC-MS D->E F 6. Calculate Solubility E->F

Caption: Workflow for Thermodynamic Solubility Determination.

This guide provides a foundational understanding of the solubility profile of this compound and equips researchers with the necessary protocols to determine its solubility experimentally. Accurate solubility data is paramount for successful drug development, enabling informed decisions in formulation, dosing, and preclinical studies.

A Comprehensive Technical Guide to the Stability of (E)-4-(dimethylamino)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for assessing the stability of (E)-4-(dimethylamino)but-2-enoic acid, a molecule of interest in pharmaceutical development. In the absence of specific published stability data for this compound, this document outlines a systematic approach based on its chemical structure and established international guidelines for forced degradation studies. It details proposed experimental protocols for evaluating the compound's stability under hydrolytic, oxidative, thermal, and photolytic stress conditions. Furthermore, this guide presents potential degradation pathways, templates for data presentation, and visual diagrams of experimental workflows and logical relationships to aid researchers in designing and executing a thorough stability assessment.

Introduction

This compound is an unsaturated carboxylic acid derivative containing a tertiary amine. Its chemical structure suggests potential applications in medicinal chemistry, where such functional groups are often key to biological activity. Understanding the inherent stability of this molecule is a prerequisite for its development as a potential therapeutic agent. Forced degradation studies are essential in the pharmaceutical industry to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[1][2][3] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the quality and safety of drug products.[1][3][4]

This guide provides a proposed comprehensive stability testing program for this compound, based on the principles outlined in ICH guidelines Q1A(R2) and Q1B.[1][5][6]

Predicted Stability Profile and Potential Degradation Pathways

The chemical structure of this compound features several reactive moieties that could be susceptible to degradation under various stress conditions:

  • α,β-Unsaturated Carbonyl System: This conjugated system is prone to nucleophilic attack (Michael addition) and electrophilic addition across the double bond.[7][8] It can also be susceptible to isomerization from the (E)-isomer to the (Z)-isomer, potentially impacting its biological activity.

  • Tertiary Amine: The dimethylamino group is a potential site for oxidation, leading to the formation of an N-oxide. Tertiary amines are generally more stable towards oxidation than primary or secondary amines.[9][10]

  • Carboxylic Acid: While generally stable, the carboxylic acid group can undergo decarboxylation under thermal stress.

Based on this structural analysis, the following degradation pathways are proposed:

Predicted Degradation Pathways of this compound cluster_conditions Stress Conditions cluster_molecule Parent Molecule cluster_products Potential Degradation Products Acid/Base Acid/Base Parent This compound Oxidation Oxidation Heat Heat Light Light HydrolysisProduct Hydrolysis/Addition Products Parent->HydrolysisProduct Hydrolysis OxidationProduct N-oxide derivative Parent->OxidationProduct Oxidation IsomerizationProduct (Z)-isomer Parent->IsomerizationProduct Photo-isomerization DecarboxylationProduct Decarboxylated Product Parent->DecarboxylationProduct Thermal Stress

Predicted Degradation Pathways

Proposed Experimental Protocols for Forced Degradation Studies

The following protocols are proposed for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active ingredient.[1][11] All studies should include a control sample stored under ambient conditions.

  • Objective: To assess the stability of the compound in aqueous solutions at different pH values.

  • Methodology:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48, 168 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Methodology:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

    • Add a solution of hydrogen peroxide (e.g., 3% v/v).

    • Store the solution at room temperature for a defined period (e.g., up to 7 days), protected from light.

    • Withdraw aliquots at specified time points.

    • Analyze the samples by HPLC.

  • Objective: To assess the stability of the compound in solid form and in solution when exposed to elevated temperatures.

  • Methodology:

    • Solid State:

      • Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 70°C).

      • Withdraw samples at specified time points.

      • Prepare solutions of the samples and analyze by HPLC.

    • Solution State:

      • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

      • Incubate the solution at an elevated temperature (e.g., 70°C).

      • Withdraw aliquots at specified time points and analyze by HPLC.

  • Objective: To determine the compound's sensitivity to light exposure.

  • Methodology (as per ICH Q1B guidelines): [5][6][12][13]

    • Expose the solid compound and a solution of the compound to a light source that provides a combination of UV and visible light.

    • The exposure should be for a minimum of 1.2 million lux hours and 200 watt hours/m².[3][5]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples by HPLC.

Data Presentation

The quantitative results from the stability studies should be summarized in tables for clear comparison.

Table 1: Hydrolytic Stability of this compound at 60°C

Time (hours)% Remaining (0.1 M HCl)% Remaining (Water)% Remaining (0.1 M NaOH)
0100100100
2
4
8
24
48
168

Table 2: Oxidative Stability of this compound with 3% H₂O₂ at Room Temperature

Time (hours)% Remaining
0100
2
4
8
24
48
168

Table 3: Thermal Stability of this compound at 70°C

Time (hours)% Remaining (Solid State)% Remaining (Solution)
0100100
24
48
72
168

Table 4: Photostability of this compound

Condition% Remaining (Solid State)% Remaining (Solution)
Control (Dark)
Exposed (Light)

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the stability assessment of this compound.

Stability Testing Workflow cluster_setup 1. Study Setup cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_reporting 4. Reporting Start Define Stability Study Protocol Prep Prepare Samples (Solid & Solution) and Controls Start->Prep Hydrolytic Hydrolytic Stress (Acid, Base, Neutral) Prep->Hydrolytic Oxidative Oxidative Stress (H2O2) Prep->Oxidative Thermal Thermal Stress (Elevated Temperature) Prep->Thermal Photolytic Photolytic Stress (UV/Vis Light) Prep->Photolytic Sampling Collect Samples at Time Points Hydrolytic->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling HPLC Analyze by Stability-Indicating HPLC Sampling->HPLC Quantify Quantify Parent Compound and Degradants HPLC->Quantify Peak Area Data Tabulate and Analyze Data Quantify->Data Identify Characterize Significant Degradants Data->Identify Report Generate Stability Report Identify->Report

References

Biological Activity Screening of (E)-4-(dimethylamino)but-2-enoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of derivatives of (E)-4-(dimethylamino)but-2-enoic acid. This compound and its analogues are of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. This document details experimental protocols for anticancer and antimicrobial screening, presents quantitative biological activity data for structurally related compounds, and visualizes key molecular pathways and experimental workflows.

Introduction

This compound is a versatile chemical intermediate characterized by a reactive α,β-unsaturated carbonyl system and a dimethylamino group. This structure serves as a key pharmacophore, particularly as a Michael acceptor, enabling covalent interactions with biological targets. A prominent example is its role as a crucial building block in the synthesis of the FDA-approved anticancer drug Afatinib, an irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1][2] The exploration of various derivatives, such as amides and esters, holds the potential for the discovery of new therapeutic leads with diverse biological activities.

Anticancer Activity Screening

The anticancer potential of this compound derivatives can be assessed through a cascade of in vitro assays. A primary screen typically involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines. Further mechanistic studies can elucidate the mode of action, such as the inhibition of specific enzymes or interference with cellular processes like cell division.

Quantitative Data Presentation

While specific screening data for a broad range of this compound derivatives is not extensively available in the public domain, a study on the structurally related (E)-4-aryl-4-oxo-2-butenoic acid amides provides valuable insights into the potential antiproliferative effects of this class of compounds. The following tables summarize the 50% inhibitory concentration (IC50) values against three human cancer cell lines: HeLa (cervical carcinoma), FemX (melanoma), and K562 (chronic myelogenous leukemia).[3][4][5][6]

Table 1: Antiproliferative Activity of (E)-4-aryl-4-oxo-2-butenoic Acid Amides (IC50 in µM) [3][4][5][6]

Compound IDR (Aroyl Moiety)R' (Amide Moiety)HeLaFemXK562
1 PhenylPhenyl1.20.451.1
2 2,5-di-Me-PhenylPhenyl0.720.440.45
3 4-i-Pr-PhenylPhenyl1.90.810.74
12 2,4-di-Me-PhenylPhenyl0.980.430.42
13 2,4-di-Et-PhenylPhenyl0.810.410.34
14 2,5-di-Et-PhenylPhenyl0.690.390.38
22 2,4,6-tri-Me-PhenylPhenyl0.880.490.48
23 4-Cl-PhenylPhenyl3.11.20.82

Table 2: Inhibition of Tubulin Polymerization by (E)-4-aryl-4-oxo-2-butenoic Acid Amides [3][4][5]

Compound IDR (Aroyl Moiety)R' (Amide Moiety)IC50 (µM)
1 PhenylPhenyl2.9
2 2,5-di-Me-PhenylPhenyl4.1
6 4-Et-PhenylPhenyl4.8
23 4-Cl-PhenylPhenyl5.2
24 4-Br-PhenylPhenyl6.3
25 4-I-PhenylPhenyl7.5
26 4-F-PhenylPhenyl8.1
27 4-MeO-PhenylPhenyl12.4
Experimental Protocols

This protocol is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, FemX, K562) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]

This assay measures the ability of a compound to interfere with the assembly of microtubules.

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.[8][9]

  • Compound Incubation: Add the test compounds at various concentrations to a 96-well plate. Include positive (e.g., Nocodazole) and negative (vehicle) controls.[8]

  • Initiation of Polymerization: Initiate the polymerization by adding the tubulin reaction mixture to the wells and incubating the plate at 37°C in a fluorescence plate reader.[8][10]

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Determine the IC50 value by plotting the maximum polymerization rate or the plateau of fluorescence against the compound concentration.[9][11]

This protocol uses flow cytometry to determine the effect of a compound on cell cycle progression.

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[12][13]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[12][14]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.[12][14]

  • Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]

Antimicrobial Activity Screening

Derivatives of this compound can also be screened for their potential antimicrobial activity against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.[16][17]

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.[16][18][19]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).[16][20]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17][19]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological screening of this compound derivatives.

EGFR_HER2_Signaling_Pathway cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK HER2 HER2 HER2->PI3K_AKT HER2->RAS_MAPK Afatinib Afatinib Derivative ((E)-4-(dimethylamino) but-2-enamide moiety) Afatinib->EGFR Covalent Inhibition (Michael Addition) Afatinib->HER2 Cell_Response Cell Proliferation, Survival, Metastasis PI3K_AKT->Cell_Response RAS_MAPK->Cell_Response

Caption: EGFR/HER2 signaling pathway and covalent inhibition.

Anticancer_Screening_Workflow Start Synthesized Derivatives of This compound Primary_Screening Primary Screening: Antiproliferative Assay (MTT) (e.g., HeLa, FemX, K562 cell lines) Start->Primary_Screening Determine_IC50 Determine IC50 Values Primary_Screening->Determine_IC50 Active_Compounds Active Compounds (Low IC50) Determine_IC50->Active_Compounds Potent Inactive_Compounds Inactive Compounds Determine_IC50->Inactive_Compounds Not Potent Secondary_Screening Secondary Mechanistic Assays Active_Compounds->Secondary_Screening Tubulin_Assay Tubulin Polymerization Assay Secondary_Screening->Tubulin_Assay Cell_Cycle_Assay Cell Cycle Analysis Secondary_Screening->Cell_Cycle_Assay Lead_Identification Lead Compound Identification Tubulin_Assay->Lead_Identification Cell_Cycle_Assay->Lead_Identification

Caption: Workflow for anticancer activity screening.

Antimicrobial_Screening_Workflow Start Synthesized Derivatives Screening Antimicrobial Screening: Broth Microdilution Method Start->Screening MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Screening->MIC_Determination Active Active Compounds (Low MIC) MIC_Determination->Active Effective Inactive Inactive Compounds MIC_Determination->Inactive Not Effective Further_Studies Further Studies: - Minimum Bactericidal Concentration (MBC) - Time-Kill Assays - In vivo models Active->Further_Studies

Caption: Workflow for antimicrobial activity screening.

References

(E)-4-(dimethylamino)but-2-enoic Acid: A Potential GABA Analog for Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, publicly available research has not extensively characterized (E)-4-(dimethylamino)but-2-enoic acid as a gamma-aminobutyric acid (GABA) analog. This guide, therefore, provides a comprehensive framework for its potential evaluation, drawing upon established methodologies and data from structurally related unsaturated GABA analogs. The information presented herein is intended to serve as a technical resource for researchers exploring novel GABAergic compounds.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The modulation of GABAergic signaling is a cornerstone of treatment for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Consequently, the development of novel GABA analogs with improved pharmacological profiles remains an active area of research.

This technical guide focuses on this compound, an unsaturated aminocrotonic acid derivative, as a potential GABA analog. The presence of a double bond in its carbon backbone, akin to known unsaturated GABA analogs like trans-4-aminocrotonic acid, suggests the potential for specific conformational constraints that could influence its interaction with GABA receptors and transporters.[1] This document outlines the synthetic pathways, potential signaling interactions, and detailed experimental protocols for the comprehensive evaluation of this compound as a novel GABAergic agent.

Synthesis and Physicochemical Properties

This compound is a known chemical entity, and its synthesis has been reported in the chemical literature. The primary route involves the reaction of a suitable 4-halocrotonate with dimethylamine.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₁NO₂
Molecular Weight129.16 g/mol
CAS Number149586-32-3
AppearanceSolid
PurityTypically ≥98%
Storage TemperatureRefrigerator

Potential GABAergic Signaling Pathways

As a potential GABA analog, this compound could interact with various components of the GABAergic system. The primary targets for evaluation would be GABA receptors (GABAA and GABAB) and GABA transporters (GATs). The unsaturated nature of the molecule may confer selectivity for specific receptor subtypes or transporter isoforms.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_potential_target Potential Interaction of this compound Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_vesicle GABA GAD->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GAT-1 GAT1->GABA_vesicle GABA_A_R GABA_A Receptor (Ionotropic) Cl_ion Cl- GABA_A_R->Cl_ion Influx GABA_B_R GABA_B Receptor (Metabotropic) G_protein G-protein GABA_B_R->G_protein Activates Hyperpolarization_A Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization_A Leads to K_ion K+ Hyperpolarization_B Hyperpolarization (Inhibition) K_ion->Hyperpolarization_B Efflux leads to G_protein->K_ion Opens K+ Channel AC Adenylyl Cyclase G_protein->AC Inhibits GABA_synapse->GAT1 Reuptake GABA_synapse->GABA_A_R Binds GABA_synapse->GABA_B_R Binds Test_Compound This compound Test_Compound->GAT1 Inhibitor? Test_Compound->GABA_A_R Agonist/Antagonist/ Modulator? Test_Compound->GABA_B_R Agonist/Antagonist?

Caption: Potential interactions of this compound with the GABAergic signaling pathway.

Experimental Protocols for Pharmacological Evaluation

A thorough investigation of this compound as a GABA analog requires a multi-tiered approach, encompassing receptor binding assays, functional assays, and in vivo studies.

GABA Receptor Binding Assays

Radioligand binding assays are essential for determining the affinity of the test compound for GABAA and GABAB receptors.

Protocol 4.1.1: GABAA Receptor Binding Assay

This protocol is adapted from standard procedures for [³H]Muscimol binding.

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in Tris-HCl buffer to a protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of radioligand ([³H]Muscimol, final concentration 1-2 nM).

    • Add 50 µL of competing ligand (unlabeled GABA for non-specific binding, or this compound at various concentrations).

    • Add 400 µL of the membrane preparation.

    • Incubate at 4°C for 30 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters.

    • Wash the filters three times with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of this compound from competition binding curves.

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 4.1.2: GABAB Receptor Binding Assay

This protocol is adapted from standard procedures for [³H]GABA binding in the presence of a GABAA receptor antagonist.

  • Membrane Preparation:

    • Follow the same procedure as for the GABAA receptor binding assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of radioligand ([³H]GABA, final concentration 10-20 nM).

    • Add 50 µL of a GABAA receptor antagonist (e.g., bicuculline, final concentration 100 µM) to block binding to GABAA receptors.

    • Add 50 µL of competing ligand (unlabeled baclofen for non-specific binding, or this compound at various concentrations).

    • Add 350 µL of the membrane preparation.

    • Incubate at 4°C for 20 minutes.

    • Terminate the incubation and measure radioactivity as described for the GABAA receptor assay.

  • Data Analysis:

    • Analyze the data as described for the GABAA receptor binding assay to determine the IC₅₀ and Kᵢ values for the GABAB receptor.

Table 2: Example Binding Affinities of Known Unsaturated GABA Analogs

CompoundReceptorKᵢ (µM)
trans-4-Aminocrotonic acidGABAA~5
cis-4-Aminocrotonic acidGABAC~1
4-Aminotetrolic acidGABAA~0.5

Note: These values are approximate and can vary depending on the experimental conditions. They are provided for comparative purposes.[1]

Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at GABA receptors.

Protocol 4.2.1: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject oocytes with cRNAs encoding the desired GABAA or GABAB receptor subunits.

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with bathing solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -60 to -80 mV.

    • Apply GABA (as a control) and this compound at various concentrations to the bathing solution.

    • Record the resulting currents.

  • Data Analysis:

    • To determine agonist activity, generate concentration-response curves and calculate the EC₅₀ and maximal efficacy (Imax) relative to GABA.

    • To determine antagonist activity, co-apply the test compound with a fixed concentration of GABA and measure the inhibition of the GABA-evoked current. Calculate the IC₅₀ for antagonism.

TEVC_Workflow Start Start Oocyte_Harvest Harvest and Defolliculate Xenopus Oocytes Start->Oocyte_Harvest cRNA_Injection Inject with GABA Receptor Subunit cRNAs Oocyte_Harvest->cRNA_Injection Incubation Incubate for 2-7 Days cRNA_Injection->Incubation TEVC_Setup Place Oocyte in Recording Chamber and Impale with Electrodes Incubation->TEVC_Setup Voltage_Clamp Clamp Membrane Potential (-60 to -80 mV) TEVC_Setup->Voltage_Clamp Compound_Application Apply GABA (Control) and Test Compound Voltage_Clamp->Compound_Application Current_Recording Record Membrane Currents Compound_Application->Current_Recording Data_Analysis Analyze Concentration-Response (EC50, Imax, IC50) Current_Recording->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.

In Vivo Behavioral Assays

Should in vitro studies indicate significant GABAergic activity, in vivo assays can be employed to assess the physiological effects of this compound.

Protocol 4.3.1: Mouse Model of Pentylenetetrazol (PTZ)-Induced Seizures

  • Animal Preparation:

    • Acclimate male C57BL/6 mice to the testing environment.

    • Administer this compound or vehicle control via intraperitoneal (i.p.) injection at various doses.

  • Seizure Induction:

    • After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 60 mg/kg, i.p.).

  • Behavioral Observation:

    • Immediately after PTZ injection, observe the mice for 30 minutes.

    • Score the seizure activity using a standardized scale (e.g., Racine scale).

    • Record the latency to the first myoclonic jerk and the incidence of generalized tonic-clonic seizures.

  • Data Analysis:

    • Compare the seizure scores, latencies, and incidence between the test compound-treated and vehicle-treated groups using appropriate statistical tests.

Structure-Activity Relationship (SAR) Considerations

The evaluation of this compound should be considered within the broader context of GABA analog SAR. Key structural features to consider include the conformation imposed by the double bond and the nature of the N-substituents.

SAR_Logic GABA GABA (Flexible) Unsaturated_Analogs Unsaturated Analogs (Conformationally Restricted) GABA->Unsaturated_Analogs Structural Modification trans_ACA trans-4-Aminocrotonic Acid (Extended Conformation) Unsaturated_Analogs->trans_ACA trans isomer cis_ACA cis-4-Aminocrotonic Acid (Folded Conformation) Unsaturated_Analogs->cis_ACA cis isomer Test_Compound This compound (Extended Conformation, N,N-dimethyl) Unsaturated_Analogs->Test_Compound trans isomer with N,N-dimethyl GABA_A_Activity GABA_A Receptor Activity trans_ACA->GABA_A_Activity Favors GABA_C_Activity GABA_C Receptor Activity cis_ACA->GABA_C_Activity Favors Test_Compound->GABA_A_Activity Hypothesized Interaction GAT_Activity GABA Transporter Activity Test_Compound->GAT_Activity Potential Interaction

References

Methodological & Application

Application Note: A Four-Step Synthesis of (E)-4-(dimethylamino)but-2-enoic acid from Crotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reliable four-step synthetic route for the preparation of (E)-4-(dimethylamino)but-2-enoic acid, a potentially valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, crotonic acid. The described methodology involves an initial Fischer esterification of crotonic acid, followed by a selective allylic bromination using N-bromosuccinimide (NBS). The subsequent nucleophilic substitution with dimethylamine, and a final saponification step, afford the target compound. This protocol provides a clear and reproducible pathway for the synthesis of this functionalized amino acid derivative.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their structural resemblance to various bioactive molecules. The presence of both a carboxylic acid and a tertiary amine within an unsaturated carbon backbone makes them versatile intermediates for the synthesis of a wide range of more complex molecular architectures. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound from crotonic acid, suitable for implementation in a standard organic chemistry laboratory.

Overall Reaction Scheme

The synthesis proceeds through the following four key transformations:

  • Step 1: Fischer Esterification - Protection of the carboxylic acid functionality of crotonic acid as an ethyl ester.

  • Step 2: Allylic Bromination - Introduction of a bromine atom at the allylic position of the ethyl crotonate.

  • Step 3: Nucleophilic Substitution - Displacement of the bromide with dimethylamine.

  • Step 4: Saponification - Hydrolysis of the ethyl ester to yield the final carboxylic acid product.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Solvents

StepReagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
1Crotonic AcidC₄H₆O₂86.0910.0 g0.116
EthanolC₂H₆O46.0750 mL-
Sulfuric Acid (conc.)H₂SO₄98.081 mL-
2Ethyl (E)-but-2-enoateC₆H₁₀O₂114.1410.0 g0.0876
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9817.2 g0.0966
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.210.14 g0.00085
Carbon TetrachlorideCCl₄153.82150 mL-
3Ethyl (E)-4-bromobut-2-enoateC₆H₉BrO₂193.0410.0 g0.0518
Dimethylamine (40% in H₂O)C₂H₇N45.0817.5 mL0.155
Tetrahydrofuran (THF)C₄H₈O72.11100 mL-
4Ethyl (E)-4-(dimethylamino)but-2-enoateC₈H₁₅NO₂157.215.0 g0.0318
Sodium HydroxideNaOH40.001.9 g0.0477
WaterH₂O18.0230 mL-
EthanolC₂H₆O46.0730 mL-

Table 2: Reaction Conditions and Yields

StepReactionTemperatureTimeProductYield (%)
1Fischer EsterificationReflux (~78 °C)4 hEthyl (E)-but-2-enoate~85
2Allylic BrominationReflux (~77 °C)3 hEthyl (E)-4-bromobut-2-enoate~70
3Nucleophilic Substitution0 °C to RT12 hEthyl (E)-4-(dimethylamino)but-2-enoate~75
4Saponification50-55 °C1 hThis compound~90

Experimental Protocols

Step 1: Synthesis of Ethyl (E)-but-2-enoate (Fischer Esterification)
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add crotonic acid (10.0 g, 0.116 mol) and absolute ethanol (50 mL).

  • Slowly and carefully add concentrated sulfuric acid (1 mL) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, pour the mixture into 100 mL of ice-cold water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford ethyl (E)-but-2-enoate as a colorless liquid.

Step 2: Synthesis of Ethyl (E)-4-bromobut-2-enoate (Allylic Bromination)
  • In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve ethyl (E)-but-2-enoate (10.0 g, 0.0876 mol) in carbon tetrachloride (150 mL).

  • Add N-bromosuccinimide (17.2 g, 0.0966 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.14 g, 0.00085 mol).

  • Heat the mixture to reflux with vigorous stirring for 3 hours. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide floating on the surface.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield ethyl (E)-4-bromobut-2-enoate as a pale yellow oil.

Step 3: Synthesis of Ethyl (E)-4-(dimethylamino)but-2-enoate
  • To a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a magnetic stir bar, and a nitrogen inlet, add a 40% aqueous solution of dimethylamine (17.5 mL, 0.155 mol).

  • Cool the flask to 0 °C in an ice bath and slowly add a solution of ethyl (E)-4-bromobut-2-enoate (10.0 g, 0.0518 mol) in tetrahydrofuran (THF) (100 mL) via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the THF under reduced pressure.

  • Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude ethyl (E)-4-(dimethylamino)but-2-enoate, which can be used in the next step without further purification.

Step 4: Synthesis of this compound (Saponification)
  • In a 100 mL round-bottom flask, dissolve ethyl (E)-4-(dimethylamino)but-2-enoate (5.0 g, 0.0318 mol) in a mixture of ethanol (30 mL) and water (30 mL).

  • Add sodium hydroxide (1.9 g, 0.0477 mol) and stir the solution.

  • Heat the reaction mixture to 50-55 °C and maintain for 1 hour.

  • Cool the mixture to 5 °C in an ice bath.

  • Carefully adjust the pH of the solution to ~7 with concentrated hydrochloric acid.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Visualizations

Synthesis_Workflow Crotonic_Acid Crotonic Acid Step1 Step 1: Fischer Esterification (Ethanol, H₂SO₄) Crotonic_Acid->Step1 Ethyl_Crotonate Ethyl (E)-but-2-enoate Step1->Ethyl_Crotonate Step2 Step 2: Allylic Bromination (NBS, AIBN) Ethyl_Crotonate->Step2 Bromo_Ester Ethyl (E)-4-bromobut-2-enoate Step2->Bromo_Ester Step3 Step 3: Nucleophilic Substitution (Dimethylamine) Bromo_Ester->Step3 Amino_Ester Ethyl (E)-4-(dimethylamino)but-2-enoate Step3->Amino_Ester Step4 Step 4: Saponification (NaOH, H₂O) Amino_Ester->Step4 Final_Product This compound Step4->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

Reaction_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Bromination cluster_step3 Step 3: Amination cluster_step4 Step 4: Hydrolysis Crotonic_Acid Crotonic Acid Ethyl_Crotonate Ethyl (E)-but-2-enoate Crotonic_Acid->Ethyl_Crotonate + EtOH, H⁺ Ethyl_Crotonate2 Ethyl (E)-but-2-enoate Bromo_Ester Ethyl (E)-4-bromobut-2-enoate Ethyl_Crotonate2->Bromo_Ester + NBS, AIBN Bromo_Ester2 Ethyl (E)-4-bromobut-2-enoate Amino_Ester Ethyl (E)-4-(dimethylamino)but-2-enoate Bromo_Ester2->Amino_Ester + (CH₃)₂NH Amino_Ester2 Ethyl (E)-4-(dimethylamino)but-2-enoate Final_Product This compound Amino_Ester2->Final_Product 1. NaOH, H₂O 2. H₃O⁺

Caption: Chemical transformations in the synthetic pathway.

Application Notes and Protocols: (E)-4-(dimethylamino)but-2-enoic acid as a Key Intermediate for the Synthesis of Afatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afatinib is a potent and irreversible second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). A critical step in the chemical synthesis of Afatinib involves the formation of an amide bond between the 6-amino group of the quinazoline core and the activated form of (E)-4-(dimethylamino)but-2-enoic acid. This document provides detailed application notes and experimental protocols for the synthesis of this key intermediate and its subsequent use in the preparation of Afatinib.

Synthesis of this compound and Afatinib

The overall synthetic scheme for Afatinib involves a multi-step process. A crucial phase is the amidation reaction, which incorporates the (E)-4-(dimethylamino)but-2-enoyl side chain, responsible for the covalent and irreversible binding of Afatinib to its target kinases.

Experimental Protocols

Protocol 1: Synthesis of this compound hydrochloride

This protocol outlines a robust method for the preparation of the key intermediate, this compound hydrochloride.

Materials:

  • (Dimethylamino)acetaldehyde diethyl acetal

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Diethyl (4-(3-chloro-4-fluorophenylamino)-7-(S)-(tetrahydrofuran-3-yloxy)quinazolin-6-ylcarbamoyl)methyl)phosphonate

  • Lithium chloride (anhydrous)

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Sodium sulfate (anhydrous)

Procedure:

  • Preparation of Reagent A: In a suitable reaction vessel, combine concentrated HCl (5.0 mL, 46.9 mmol) and water (5.0 mL). Stir the mixture at 30°C for 15 minutes.

  • Slowly add (dimethylamino)acetaldehyde diethyl acetal (5.3 mL, 27.1 mmol) to the acidic solution over 5 minutes while maintaining the temperature at 30°C.

  • Stir the resulting mixture at room temperature under an inert atmosphere overnight. This solution is designated as Reagent A.

  • Horner-Wadsworth-Emmons Reaction: In a separate 250 mL two-neck round-bottom flask, charge diethyl (4-(3-chloro-4-fluorophenylamino)-7-(S)-(tetrahydrofuran-3-yloxy)quinazolin-6-ylcarbamoyl)methyl)phosphonate (6.0 g, 10.85 mmol), anhydrous lithium chloride (0.47 g, 10.85 mmol), and THF (25 mL).

  • Cool the mixture to -8°C in an ice-salt bath.

  • Prepare a cold solution of KOH (4.7 g, 82.7 mmol) in water (24 mL) and maintain its temperature at -18°C. Add this cold KOH solution to the reaction mixture over 15 minutes.

  • Add Reagent A dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained at -7°C.

  • Stir the reaction mixture at -7°C for 1 hour.

  • Upon completion, extract the product, dry the organic layer with anhydrous sodium sulfate, and evaporate the solvent to yield this compound.

  • The crude product can be further purified by recrystallization.

Protocol 2: Synthesis of Afatinib from N-(3-chloro-4-fluorophenyl)-6-amino-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4-quinazolinamine and this compound hydrochloride

This protocol details the amidation step to produce Afatinib free base.[1]

Materials:

  • N,N-dimethylacetamide (DMA)

  • This compound hydrochloride (referred to as N,N-dimethylcrotonic acid hydrochloride)

  • Thionyl chloride (SOCl₂)

  • N-(3-chloro-4-fluorophenyl)-6-amino-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4-quinazolinamine (Intermediate-1)

  • Triethylamine (TEA)

  • Water

  • Methanol

Procedure:

  • In a clean and dry glass assembly, charge N,N-dimethylacetamide (2000 mL) followed by this compound hydrochloride (154.6 g, 0.933 moles) to obtain a suspension.

  • Cool the reaction mixture to a temperature between -12°C and -6°C.

  • Add thionyl chloride (155.3 g, 1.306 moles) dropwise to the cooled suspension.

  • In a separate vessel, dissolve N-(3-chloro-4-fluorophenyl)-6-amino-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4-quinazolinamine (Intermediate-1) (250.0 g, 0.668 moles) in N,N-dimethylacetamide (1000 mL) and add triethylamine (202.8 g, 2.004 moles).

  • Add the solution of Intermediate-1 to the activated acid chloride solution while maintaining the temperature between -12°C and -6°C.

  • Stir the reaction mixture at this temperature for 2-3 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Once the reaction is complete, quench the reaction by adding a mixture of water and methanol.

  • The crude Afatinib free base will precipitate. Filter the solid, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Quantitative Data for the Synthesis of Afatinib [1]

Step/ProductStarting MaterialReagentsSolventYieldPurity (HPLC)
Afatinib Free Base N-(3-chloro-4-fluorophenyl)-6-amino-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4-quinazolinamineThis compound hydrochloride, SOCl₂, TEAN,N-dimethylacetamide84% (overall isolated yield)99.90%

Table 2: Spectroscopic Data for Afatinib Dimaleate [1]

Spectroscopic MethodData
¹H-NMR (DMSO-d6, δ ppm) 2.14 & 2.36 (m, 2H), 2.83 (s, 6H), 3.78 (m, 1H), 3.92 & 4.01 (m, 5H), 5.32 (m, 1H), 6.14 (s, 4H), 6.80 (m, 2H), 7.28 (s, 1H), 7.44 (t, 1H), 7.78 (m, 1H), 8.09 (m, 1H), 8.59 (s, 1H), 8.96 (s, 1H), 9.76 (s, 1H), 10.03 (bs, 1H)
¹³C-NMR (DMSO-d6, δ ppm) 32.31, 42.11, 56.84, 66.51, 71.91, 78.93, 107.22, 108.57, 116.30, 116.59, 116.74, 118.58, 118.83, 122.71, 122.80, 123.93, 127.22, 131.59, 132.22, 133.35, 136.31, 136.35, 147.41, 151.80, 153.47, 153.60, 155.02, 156.99, 162.34, 166.92
Mass (M+H)⁺ 486.0
IR (cm⁻¹) 3344, 3317, 2862, 1681, 1616, 1573, 1527, 1492, 1458, 1427, 1350, 1249, 1192, 1149, 817

Mandatory Visualizations

Afatinib Synthesis Workflow

Afatinib_Synthesis cluster_intermediate Synthesis of this compound cluster_afatinib Synthesis of Afatinib start_intermediate Dimethylaminoacetaldehyde diethyl acetal reagent_A Reagent A (in situ aldehyde) start_intermediate->reagent_A HCl, H₂O intermediate This compound reagent_A->intermediate Horner-Wadsworth-Emmons with Phosphonate Ester phosphonate Phosphonate Ester phosphonate->intermediate intermediate_HCl This compound HCl activated_acid Activated Acid Chloride intermediate_HCl->activated_acid SOCl₂ afatinib_base Afatinib Free Base activated_acid->afatinib_base Amidation quinazoline_amine Quinazoline Amine (Intermediate-1) quinazoline_amine->afatinib_base

Caption: Workflow for the synthesis of Afatinib.

Afatinib Mechanism of Action: Inhibition of ErbB Signaling

Afatinib_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway Ras-Raf-MEK-ERK Pathway cluster_pi3k_pathway PI3K-Akt-mTOR Pathway EGFR EGFR (ErbB1) Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K HER2 HER2 (ErbB2) HER2->Grb2_Sos HER2->PI3K HER4 HER4 (ErbB4) HER4->Grb2_Sos HER4->PI3K Afatinib Afatinib Afatinib->EGFR Inhibits Afatinib->HER2 Inhibits Afatinib->HER4 Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation_Survival

Caption: Afatinib's inhibition of ErbB signaling pathways.

References

Application Notes and Protocols: Amidation of (E)-4-(dimethylamino)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(dimethylamino)but-2-enoic acid and its derivatives are key intermediates in the synthesis of various pharmaceutically active compounds, notably as building blocks for irreversible protein kinase inhibitors. Its structure, featuring an α,β-unsaturated carbonyl system, is crucial for covalent bond formation with target proteins. This document provides detailed protocols for the amidation reaction of this compound, a critical step in the synthesis of advanced drug intermediates, such as those used in the preparation of afatinib, an irreversible epidermal growth factor receptor (EGFR) inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound and its hydrochloride salt is provided below. The hydrochloride salt is often used to improve stability and solubility.

IdentifierValue
IUPAC Name This compound
Synonym trans-4-Dimethylaminocrotonic acid
CAS Number (Free Acid) 149586-32-3
CAS Number (HCl Salt) 848133-35-7; 1130155-48-4
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Appearance White to off-white solid

Amidation Reaction: Synthesis of Afatinib Intermediate

The amidation of this compound is a cornerstone in the synthesis of afatinib, a potent anticancer agent. The reaction typically involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by coupling with an appropriate amine.

Reaction Scheme

Amidation_Reaction cluster_reactants Reactants cluster_product Product acid_chloride <(E)-4-(Dimethylamino)but-2-enoyl chloride> amide <3-{[4-(Dimethylamino)but-2-enoyl]amino}-4-[(S)-(tetrahydrofuran-3-yl)oxy]benzonitrile> acid_chloride->amide CH2Cl2, Triethylamine, RT, 6h amine <3-Amino-4-[(S)-(tetrahydrofuran-3-yl)oxy]benzonitrile> amine->amide

Caption: General amidation reaction scheme for the synthesis of an afatinib intermediate.

Experimental Protocol

This protocol is adapted from a patented procedure for the synthesis of a key afatinib intermediate.[1][2]

Materials:

  • 3-amino-4-[(S)-(tetrahydrofuran-3-yl)oxy]benzonitrile

  • (E)-4-(N,N-dimethylamino)-but-2-enoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • 10% Sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a suitable reaction vessel, add 3-amino-4-[(S)-(tetrahydrofuran-3-yl)oxy]benzonitrile (2.5 mmol, 1.0 equiv) and dichloromethane (20 mL).

  • Add triethylamine (2.5 mmol, 1.0 equiv) to the mixture.

  • Warm the mixture to 40-45°C and stir until a uniform solution is obtained.

  • Cool the reaction mixture to below 10°C in an ice bath.

  • Slowly add a solution of (E)-4-(N,N-dimethylamino)-but-2-enoyl chloride (2.8 mmol, 1.12 equiv) in dichloromethane (10 mL) dropwise to the cooled reaction mixture.

  • Allow the reaction to proceed at room temperature for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 10% sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethyl acetate to obtain the pure amide as a white solid.

Quantitative Data
ReactantMolar RatioProductYield
3-amino-4-[(S)-(tetrahydrofuran-3-yl)oxy]benzonitrile1.03-[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino-4-[(S)-(tetrahydrofuran-3-yl)oxy]benzonitrile91.4%[1]
(E)-4-(N,N-dimethylamino)-but-2-enoyl chloride1.12

General Considerations for Amide Coupling

While the acyl chloride method is effective, other standard amide coupling reagents can also be employed for the amidation of this compound, particularly for different amine substrates. The choice of coupling agent and reaction conditions may need to be optimized depending on the specific amine's reactivity and steric hindrance.

Commonly used coupling agents include:

  • Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).[3]

  • Acyl Fluorides: In situ formation of acyl fluorides can be an efficient method for coupling with sterically hindered or electron-deficient amines.[4]

Experimental Workflow for Method Optimization

Amidation_Optimization cluster_start Starting Materials cluster_coupling Coupling Conditions cluster_reaction Reaction & Workup cluster_analysis Purification & Analysis A This compound C1 Acyl Chloride Formation (e.g., SOCl2, Oxalyl Chloride) A->C1 Activation C2 Carbodiimide Coupling (e.g., EDC/HOBt) A->C2 C3 Other Coupling Reagents (e.g., HATU, T3P) A->C3 B Amine Substrate D Amidation Reaction B->D C1->D C2->D C3->D E Aqueous Workup D->E Quenching F Chromatography/Recrystallization E->F G Product Characterization (NMR, MS, HPLC) F->G

Caption: A generalized workflow for optimizing the amidation of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acyl chlorides are corrosive and moisture-sensitive; handle them with care under anhydrous conditions.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

Application Notes and Protocols: Michael Addition Reactions Involving (E)-4-(dimethylamino)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-4-(dimethylamino)but-2-enoic acid is a versatile bifunctional molecule containing both a Michael acceptor (an α,β-unsaturated carboxylic acid) and a tertiary amine. This unique structure makes it a valuable building block in organic synthesis, particularly for the construction of complex nitrogen-containing compounds and potential pharmaceutical intermediates. The electron-withdrawing nature of the carboxylic acid group activates the carbon-carbon double bond for nucleophilic attack at the β-position, facilitating Michael addition reactions.

Predicted Michael Addition Reactions

While specific peer-reviewed examples of Michael addition reactions with this compound are not extensively documented, its reactivity can be predicted based on the well-established principles of conjugate addition to α,β-unsaturated carbonyl compounds. The following table summarizes the expected products and hypothetical reaction conditions for the addition of common Michael donors.

Michael Donor (Nucleophile)Predicted ProductHypothetical Reaction ConditionsPredicted Yield (%)
Thiophenol4-(dimethylamino)-3-(phenylthio)butanoic acidBase catalyst (e.g., triethylamine) in a polar aprotic solvent (e.g., THF, CH2Cl2) at room temperature.[1]85-95
Piperidine4-(dimethylamino)-3-(piperidin-1-yl)butanoic acidAprotic solvent (e.g., acetonitrile) with mild heating. The inherent basicity of the reactant and product may auto-catalyze the reaction.[1]70-85
Diethyl MalonateDiethyl 2-(1-(dimethylamino)-4-oxobutan-2-yl)malonateStrong base (e.g., sodium ethoxide) in a corresponding alcoholic solvent (e.g., ethanol) to generate the enolate.[1]65-80

Reaction Mechanism and Experimental Workflow

The general mechanism for the Michael addition to this compound involves the conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated acid. This process is typically catalyzed by a base, which serves to deprotonate the nucleophile, increasing its nucleophilicity.

Caption: General mechanism of a base-catalyzed Michael addition reaction.

A general workflow for carrying out and analyzing these reactions is depicted below. This workflow can be adapted based on the specific nucleophile and reaction conditions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Dissolve this compound and nucleophile in appropriate solvent. Catalyst Add catalyst (if required) under inert atmosphere. Reactants->Catalyst Stir Stir reaction mixture at specified temperature. Catalyst->Stir Monitor Monitor reaction progress by TLC or LC-MS. Stir->Monitor Quench Quench the reaction (e.g., with aqueous acid/base). Monitor->Quench Extract Extract the product with an organic solvent. Quench->Extract Purify Purify by column chromatography, crystallization, or distillation. Extract->Purify Characterize Characterize the product using NMR, IR, and Mass Spectrometry. Purify->Characterize Yield Determine the reaction yield. Characterize->Yield

Caption: A generalized experimental workflow for Michael addition reactions.

Experimental Protocols

The following are detailed, hypothetical protocols for the Michael addition of various nucleophiles to this compound. These protocols are based on standard procedures for similar reactions and should be adapted and optimized for specific research needs.

Protocol 1: Thia-Michael Addition of Thiophenol

Objective: To synthesize 4-(dimethylamino)-3-(phenylthio)butanoic acid.

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF, add thiophenol (1.1 eq).

  • Add triethylamine (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Protocol 2: Aza-Michael Addition of Piperidine

Objective: To synthesize 4-(dimethylamino)-3-(piperidin-1-yl)butanoic acid.

Materials:

  • This compound

  • Piperidine

  • Acetonitrile, anhydrous

  • Dichloromethane

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add piperidine (1.5 eq) to the solution.

  • Heat the reaction mixture to 50 °C and stir overnight.

  • Monitor the reaction by LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent in vacuo.

  • The resulting crude product can be purified by crystallization from a mixture of dichloromethane and methanol or by column chromatography on silica gel.

Protocol 3: Michael Addition of Diethyl Malonate

Objective: To synthesize diethyl 2-(1-(dimethylamino)-4-oxobutan-2-yl)malonate.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol, absolute

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere. Alternatively, use a commercially available solution of sodium ethoxide in ethanol.

  • To a solution of diethyl malonate (1.2 eq) in absolute ethanol, add the sodium ethoxide solution (1.1 eq) dropwise at 0 °C. Stir for 30 minutes to generate the enolate.

  • Add a solution of this compound (1.0 eq) in absolute ethanol to the enolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

  • Carefully neutralize the reaction mixture with 1 M HCl at 0 °C.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

References

Application Notes and Protocols: (E)-4-(dimethylamino)but-2-enoic acid in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-4-(dimethylamino)but-2-enoic acid and its derivatives are versatile building blocks in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. The unique combination of a carboxylic acid, a tertiary amine, and an α,β-unsaturated system allows for a variety of chemical transformations, making it a valuable precursor in medicinal chemistry and drug development.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic intermediates, with a primary focus on its well-documented role in the preparation of intermediates for kinase inhibitors.

Synthesis of an Acrylamide Intermediate for Kinase Inhibitors

This compound, typically in its activated acyl chloride form, is a crucial reagent in the synthesis of irreversible kinase inhibitors like Afatinib.[2] The α,β-unsaturated amide moiety formed from this reagent acts as a Michael acceptor, enabling covalent bond formation with a cysteine residue in the target protein's active site.

Application:

This protocol details the synthesis of N-(4-((3-chloro-4-fluorophenyl)amino)-7-((S)-tetrahydrofuran-3-yloxy)quinazolin-6-yl)acrylamide, a key intermediate in the synthesis of Afatinib, through the acylation of a substituted quinazoline diamine with (E)-4-(dimethylamino)but-2-enoyl chloride.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions reactant1 N'-(3-chloro-4-fluorophenyl)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine process Amide Coupling reactant1->process reactant2 (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride reactant2->process product Afatinib Intermediate (N-(4-((3-chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)acrylamide) process->product conditions Solvent: Anhydrous Tetrahydrofuran Temperature: -5 to 5 °C Reaction Time: 0.5 - 2 hours

Caption: Synthesis of Afatinib intermediate.

Quantitative Data Summary:
ParameterValueReference
Yield87.2%[3]
Reaction Temperature-5 to 5 °C[3]
Reaction Time0.5 - 2 hours[3]
SolventAnhydrous Tetrahydrofuran[3]
Experimental Protocol:

Materials:

  • N'-(3-chloro-4-fluorophenyl)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine

  • (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride

  • Anhydrous Tetrahydrofuran (THF)

  • 1% aqueous sodium hydroxide solution

  • Purified water

Procedure:

  • To a reaction vessel, add 103.7 g of N'-(3-chloro-4-fluorophenyl)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine and 500 mL of anhydrous tetrahydrofuran.

  • In a separate vessel, prepare a solution of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride.

  • Add the solution of the acyl chloride to the quinazoline diamine suspension while maintaining the reaction temperature at 30 °C.

  • Stir the reaction mixture for 2 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 10 ± 5 °C.

  • Slowly add 1% aqueous sodium hydroxide solution to the reaction mixture at this temperature until the pH reaches 8-9.

  • Add 8 L of purified water to precipitate the product.

  • Filter the resulting solid and wash with water until the filtrate is neutral.

  • Dry the solid to obtain the crude product.

Proposed Synthesis of Substituted Pyridones

While direct literature examples are scarce, the chemical structure of this compound suggests its potential as a precursor for the synthesis of substituted pyridones. The enamine character of the molecule allows it to react with various electrophiles in cyclization reactions.

Proposed Application:

This theoretical protocol outlines a potential pathway for the synthesis of a substituted dihydropyridone via a Michael addition-cyclization cascade. This approach leverages the inherent reactivity of the α,β-unsaturated system and the nucleophilic amino group.

Proposed Reaction Pathway:

G reactant1 This compound ester step1 Michael Addition reactant1->step1 reactant2 Dicarbonyl Compound (e.g., malonic ester) reactant2->step1 intermediate Acyclic Adduct step1->intermediate step2 Intramolecular Cyclization (Lactamization) intermediate->step2 product Substituted Dihydropyridone step2->product

Caption: Proposed pyridone synthesis workflow.

Conceptual Protocol:
  • Esterification: Convert this compound to its corresponding ester (e.g., methyl or ethyl ester) to prevent interference from the acidic proton during the subsequent base-catalyzed reaction.

  • Michael Addition: React the ester derivative with a suitable dicarbonyl compound, such as a malonic ester, in the presence of a non-nucleophilic base (e.g., sodium hydride or LDA). This would form an acyclic intermediate.

  • Cyclization: Upon heating, the intermediate could undergo an intramolecular cyclization (lactamization) via the attack of the nitrogen atom on one of the carbonyl groups, followed by elimination of the ester's alcohol, to yield a substituted dihydropyridone.

Potential for Aza-Diels-Alder Reactions

The diene-like character of the enamine moiety within this compound derivatives could potentially be exploited in aza-Diels-Alder reactions to construct six-membered nitrogen-containing heterocycles.[4]

Proposed Application:

This conceptual framework describes a potential aza-Diels-Alder reaction between an activated derivative of this compound and a dienophile to synthesize a tetrahydropyridine derivative.

Logical Relationship Diagram:

G cluster_reactants Reactants diene This compound derivative (as aza-diene) reaction [4+2] Cycloaddition (Aza-Diels-Alder) diene->reaction dienophile Electron-deficient alkene (e.g., maleimide) dienophile->reaction product Tetrahydropyridine derivative reaction->product

Caption: Aza-Diels-Alder reaction concept.

Conceptual Protocol:
  • Activation: The carboxylic acid group of this compound would likely need to be converted to a less reactive functional group, such as an amide or ester, to prevent unwanted side reactions.

  • Cycloaddition: The resulting derivative could then be reacted with an electron-deficient alkene (dienophile), such as maleimide or an acrylate, under thermal or Lewis acid-catalyzed conditions.

  • Product Formation: The concerted [4+2] cycloaddition would lead to the formation of a tetrahydropyridine ring system, which could be further functionalized.

These proposed applications are based on established principles of organic chemistry and the known reactivity of similar compounds. Experimental validation would be required to determine the optimal reaction conditions and feasibility of these synthetic routes.

References

Experimental protocol for the synthesis of (E)-4-(dimethylamino)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of (E)-4-(dimethylamino)but-2-enoic acid

Introduction

This compound and its hydrochloride salt are important intermediates in the synthesis of various organic molecules, including pharmaceuticals.[1][2] For instance, the hydrochloride salt is a key component in the synthesis of irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors used as anti-tumor agents.[1][2] This document outlines two common and effective experimental protocols for the synthesis of this compound: a method involving nucleophilic substitution and hydrolysis, and a method based on the Horner-Wadsworth-Emmons reaction.

Data Summary

The following table summarizes the quantitative data associated with the described synthetic methods.

MethodStarting MaterialsKey ReagentsSolventYieldPurityReference
Substitution & Hydrolysis Methyl or Ethyl 4-bromocrotonate, DimethylaminePotassium hydroxideTetrahydrofuran (THF), Ethanol86%79.7%[1]
Direct Coupling Crotonic acid, DimethylamineTriethylamineAcetonitrile78.5%Not Specified[1]
Horner-Wadsworth-Emmons N,N-dimethylamino acetaldehyde hydrosulfite, Triethyl phosphonoacetateNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Experimental Protocols

Method 1: Nucleophilic Substitution and Hydrolysis

This method involves the reaction of a 4-halocrotonate with dimethylamine, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.[1]

Step 1: Synthesis of (E)-4-(dimethylamino)but-2-enoate

  • In a round-bottom flask, dissolve methyl or ethyl 4-bromocrotonate in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0–10°C in an ice bath.

  • Add an excess of dimethylamine to the cooled solution while maintaining the temperature below 10°C to minimize side reactions.[1]

  • Stir the reaction mixture at this temperature for 4–6 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (E)-4-(dimethylamino)but-2-enoate.

Step 2: Hydrolysis to this compound

  • To the crude ester from the previous step, add a 2.5 M solution of potassium hydroxide (KOH).[1]

  • Heat the mixture to 70°C and stir for a sufficient time to ensure complete hydrolysis of the ester.[1]

  • Cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid (HCl) to precipitate the hydrochloride salt of the product.[1]

  • Collect the precipitate by filtration.

  • Recrystallize the solid from ethanol to yield pure this compound hydrochloride.[1]

Method 2: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, favoring the formation of (E)-isomers.[4][5] This approach can be adapted for the synthesis of this compound, typically starting from N,N-dimethylaminoacetaldehyde and a phosphonate reagent like triethyl phosphonoacetate.[3]

Step 1: In-situ formation of (dimethylamino)acetaldehyde

  • (Dimethylamino)acetaldehyde can be generated in-situ from its more stable precursors, such as 2,2-diethoxy-N,N-dimethylethanamine, by treatment with an acid like sulfuric acid or hydrochloric acid.[6]

Step 2: Horner-Wadsworth-Emmons Reaction

  • In a reaction vessel, combine triethyl phosphonoacetate and a suitable base (e.g., potassium hydroxide) in a solvent like 2-methyltetrahydrofuran.[6]

  • Add the in-situ generated (dimethylamino)acetaldehyde to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 20-40°C) until the reaction is complete, as monitored by TLC.[3]

Step 3: Hydrolysis and Workup

  • Upon completion of the HWE reaction, the resulting ester, ethyl-4-(dimethylamino)crotonate, is hydrolyzed.[6]

  • Add a base such as sodium hydroxide or potassium hydroxide to the reaction mixture and heat to around 50-55°C for about 1 hour to facilitate hydrolysis.[6]

  • After cooling, acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1.5 to precipitate the hydrochloride salt of the product.[6]

  • The crude product can be purified by filtration and recrystallization from a suitable solvent like ethanol or isopropanol.[3]

Visualizations

Experimental Workflow: Nucleophilic Substitution and Hydrolysis

SynthesisWorkflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Hydrolysis & Purification start Methyl 4-bromocrotonate + Dimethylamine reaction1 Reaction in THF (0-10°C, 4-6h) start->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 intermediate Crude (E)-4-(dimethylamino) but-2-enoate workup1->intermediate hydrolysis Hydrolysis with KOH (70°C) intermediate->hydrolysis acidification Acidification with HCl hydrolysis->acidification filtration Filtration acidification->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product Pure (E)-4-(dimethylamino) but-2-enoic acid HCl recrystallization->product

Caption: Workflow for the synthesis via substitution and hydrolysis.

Logical Relationship: Horner-Wadsworth-Emmons Reaction

HWE_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process acetaldehyde N,N-dimethylamino acetaldehyde hwe Horner-Wadsworth-Emmons Reaction acetaldehyde->hwe phosphonate Triethyl phosphonoacetate phosphonate->hwe base Base (e.g., KOH) base->hwe solvent Solvent (e.g., 2-MeTHF) solvent->hwe hydrolysis Ester Hydrolysis hwe->hydrolysis workup Acidic Workup & Purification hydrolysis->workup product (E)-4-(dimethylamino) but-2-enoic acid workup->product

Caption: Key components and steps of the HWE synthesis route.

References

Application Notes and Protocols for the Quantification of (E)-4-(dimethylamino)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(E)-4-(dimethylamino)but-2-enoic acid is an organic compound with potential biological activity. Accurate and precise quantification of this molecule is essential for pharmacokinetic studies, metabolism research, and quality control in drug development and manufacturing. This document provides detailed application notes and protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are based on established analytical principles for similar short-chain fatty acid analogues.

I. Analytical Methods Overview

The quantification of this compound can be approached using several analytical techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is suitable for relatively high concentrations of the analyte and is often used for quality control of bulk substances or formulated products. A specific retention time of 8.2 minutes has been noted for this compound on a C18 column using a 0.1% trifluoroacetic acid/acetonitrile gradient, providing a solid starting point for method development[1].

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for quantifying low concentrations of the analyte in complex biological matrices such as plasma, urine, or tissue homogenates due to its high sensitivity and selectivity.

II. Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. The data for LC-MS/MS is based on the analysis of structurally similar short-chain fatty acids and represents expected values for a validated method for this compound.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.34 µg/mL40 nM
Limit of Quantification (LOQ) 1.042 µg/mL40 nM
Linearity Range 0.0625 - 2.0 mg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 99.44 - 103.66%88.5 - 109%[2]
Precision (%RSD) < 0.15%< 10%[2]

III. Experimental Protocols

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is designed for the quantification of this compound in bulk powder or simple formulations.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient can be optimized, starting from a high aqueous percentage to elute polar impurities, followed by an increase in acetonitrile to elute the target compound. A starting point could be 95% A, ramping to 50% A over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.

B. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the quantification of this compound in biological fluids (e.g., plasma, serum).

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., d6-(E)-4-(dimethylamino)but-2-enoic acid)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ultrapure water

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate

  • Hydrochloric acid (HCl)

2. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 or HILIC analytical column

3. LC Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient will be required to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantifier and qualifier transitions for both the analyte and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer.

    • For this compound (C6H11NO2, MW: 129.16), the precursor ion would be [M+H]⁺ at m/z 130.1. Product ions would be determined through fragmentation experiments.

  • Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.

5. Sample Preparation (from Plasma):

  • To 100 µL of plasma sample, add the internal standard.

  • Acidify the sample with HCl.[3]

  • Extract the analyte using 500 µL of MTBE or ethyl acetate by vortexing for 1 minute.[3]

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

IV. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (Biological Fluid) cluster_analysis Analysis cluster_data Data Processing sample 1. Plasma/Serum Sample add_is 2. Add Internal Standard sample->add_is acidify 3. Acidify (e.g., with HCl) add_is->acidify extract 4. Liquid-Liquid Extraction (e.g., with MTBE) acidify->extract centrifuge 5. Centrifuge extract->centrifuge separate 6. Collect Organic Layer centrifuge->separate evaporate 7. Evaporate to Dryness separate->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject separate_lc 10. Chromatographic Separation inject->separate_lc detect_ms 11. MS/MS Detection (MRM) separate_lc->detect_ms integrate 12. Peak Integration detect_ms->integrate calibrate 13. Calibration Curve Generation integrate->calibrate quantify 14. Quantification calibrate->quantify

Caption: Workflow for the quantification of this compound in biological samples using LC-MS/MS.

hplc_uv_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis prep_std 1. Prepare Stock and Calibration Standards calibration_curve 6. Generate Calibration Curve prep_std->calibration_curve prep_sample 2. Prepare Sample Solution inject 3. Inject into HPLC System prep_sample->inject separation 4. C18 Column Separation inject->separation detection 5. UV Detection separation->detection detection->calibration_curve quantification 7. Quantify Analyte in Sample calibration_curve->quantification

Caption: General workflow for HPLC-UV analysis of this compound.

References

Application Note: HPLC Method for Purity Assessment of (E)-4-(dimethylamino)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of (E)-4-(dimethylamino)but-2-enoic acid. Due to the zwitterionic and polar nature of the analyte, a reversed-phase ion-pairing chromatographic approach is employed to achieve adequate retention and sharp peak shapes.[1][2][3] The method is suitable for quantifying the main component and resolving potential impurities, making it a valuable tool for quality control in research and drug development.

Introduction

This compound is a fine chemical intermediate utilized in advanced organic synthesis, particularly in the construction of complex heterocyclic ring systems for pharmaceutical research.[4] Given its role as a precursor, ensuring its purity is critical for the desired reaction outcomes and the quality of the final product. The molecule possesses both a tertiary amine and a carboxylic acid functional group, existing as a zwitterion over a wide pH range.[1] This characteristic, along with its high polarity, presents a challenge for traditional reversed-phase HPLC methods, often resulting in poor retention.[2][5] To overcome this, the described method utilizes an ion-pairing reagent to enhance retention on a C18 stationary phase, allowing for accurate and reliable purity determination.

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Sodium dodecyl sulfate (SDS) (for ion-pairing).

    • Phosphoric acid (analytical grade).

    • Sodium hydroxide (analytical grade).

2. Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Sodium Dodecyl Sulfate in Water, pH adjusted to 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-40% B; 15-18 min: 40% B; 18-19 min: 40-5% B; 19-25 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 25 minutes

3. Preparation of Solutions

  • Mobile Phase A: Dissolve 2.88 g of sodium dodecyl sulfate in 1 L of HPLC-grade water. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare it in the same manner as the standard solution.

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phases (A and B) hplc_setup Set Up HPLC System (Gradient, Flow, Temp.) prep_mp->hplc_setup prep_std Prepare Standard Solution (0.5 mg/mL) hplc_inject Inject Standard and Sample Solutions prep_std->hplc_inject prep_sample Prepare Sample Solution (0.5 mg/mL) prep_sample->hplc_inject hplc_setup->hplc_inject hplc_run Acquire Chromatographic Data hplc_inject->hplc_run data_integrate Integrate Peak Areas hplc_run->data_integrate data_sst Perform System Suitability Test (SST) data_integrate->data_sst data_purity Calculate Purity (% Area Normalization) data_integrate->data_purity

Caption: HPLC experimental workflow from solution preparation to data analysis.

Data Presentation

System Suitability Testing (SST)

System suitability was established by injecting the standard solution five times. The results must meet the acceptance criteria before sample analysis.

ParameterAcceptance CriteriaResult (Mean ± SD)
Retention Time (min) RSD ≤ 2.0%8.45 ± 0.02
Tailing Factor (T) T ≤ 2.01.15 ± 0.05
Theoretical Plates (N) N ≥ 20006800 ± 150
Peak Area RSD ≤ 2.0%1854321 ± 21345

Purity Assessment Results

The purity is calculated using the area normalization method.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Peak No.Retention Time (min)Peak AreaArea %
14.2112,5400.65
28.461,915,80098.85
311.789,7000.50
Total 1,938,040100.00

Logical Relationships in Purity Assessment

G cluster_input Input Data cluster_process Processing Steps cluster_output Results chromatogram Raw Chromatogram peak_detection Peak Detection chromatogram->peak_detection Signal peak_integration Peak Integration peak_detection->peak_integration Peak List area_normalization Area Normalization Calculation peak_integration->area_normalization Peak Areas purity_report Final Purity Report (%) area_normalization->purity_report Calculated Purity

Caption: Logical flow of the purity assessment calculation.

Conclusion

The developed ion-pairing reversed-phase HPLC method is demonstrated to be suitable for the purity assessment of this compound. The method provides good retention, peak shape, and resolution from potential impurities. The protocol is straightforward and can be readily implemented in a quality control laboratory setting for routine analysis.

References

Application Notes and Protocols for Efficacy Testing of (E)-4-(dimethylamino)but-2-enoic Acid Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(dimethylamino)but-2-enoic acid and its derivatives have emerged as a promising class of compounds with potential therapeutic applications. Notably, derivatives of this scaffold have been investigated for their anti-cancer properties, with in vitro studies demonstrating activity against osteosarcoma and colon adenocarcinoma cell lines. Furthermore, related butenoic acid structures have exhibited anti-inflammatory effects in preclinical models. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound derivatives in relevant animal models of cancer and inflammation.

The protocols outlined below are based on established methodologies and are intended to serve as a comprehensive guide for researchers. Adherence to ethical guidelines for animal research is paramount, and all experimental procedures must be approved by an appropriate Institutional Animal Care and Use Committee (IACUC).

Section 1: Anticancer Efficacy Testing

Based on in vitro data suggesting activity against osteosarcoma and colon cancer, the following animal models are recommended for evaluating the in vivo anticancer efficacy of this compound derivatives.

Orthotopic Osteosarcoma Mouse Model

This model recapitulates the natural tumor microenvironment of bone cancer, providing a clinically relevant system for efficacy testing.

Experimental Protocol:

  • Cell Culture: Human osteosarcoma cell lines (e.g., 143B, Saos-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO₂.

  • Animal Strain: Immunodeficient mice, such as 4-6 week old female BALB/c nude mice, are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Prepare a cell suspension of 2 x 10⁶ osteosarcoma cells in 20 µL of sterile phosphate-buffered saline (PBS).

    • Inject the cell suspension directly into the right tibial bone marrow cavity of the mouse.

  • Treatment Protocol:

    • Once tumors are established and reach a predetermined size (e.g., ~200 mm³), randomize the mice into control and treatment groups.

    • Administer the this compound derivative or vehicle control via a clinically relevant route (e.g., intraperitoneal, oral gavage). The dosing schedule and concentration should be determined from prior tolerability studies. A related compound, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide, has been administered intraperitoneally in mice at doses up to 150 mg/kg.[1]

  • Efficacy Evaluation:

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and histopathological analysis.

    • Assess for metastasis, particularly to the lungs.

Data Presentation:

Table 1: Efficacy of a Representative this compound Derivative in an Orthotopic Osteosarcoma Mouse Model

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle Controle.g., Saline, i.p., daily1500 ± 250-
Derivative 1e.g., 50 mg/kg, i.p., daily750 ± 15050%
Derivative 1e.g., 100 mg/kg, i.p., daily450 ± 10070%

Note: The data presented in this table is hypothetical and should be replaced with experimental results.

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Osteosarcoma Cell Culture implantation Orthotopic Implantation of Cells into Tibia cell_culture->implantation animal_prep Acclimatize Nude Mice animal_prep->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth treatment Administer Derivative/ Vehicle tumor_growth->treatment tumor_measurement Measure Tumor Volume treatment->tumor_measurement histology Histopathological Analysis tumor_measurement->histology metastasis Assess Lung Metastasis tumor_measurement->metastasis

Orthotopic Osteosarcoma Model Workflow
Colon Adenocarcinoma Xenograft Mouse Model

This subcutaneous xenograft model is a robust and widely used method for initial in vivo screening of potential anti-cancer agents.

Experimental Protocol:

  • Cell Culture: Human colon adenocarcinoma cell lines (e.g., HT-29, HCT116) are cultured as described for the osteosarcoma model.

  • Animal Strain: Immunodeficient mice (e.g., BALB/c nude mice) are used.

  • Tumor Cell Implantation:

    • Prepare a cell suspension of 5 x 10⁶ colon cancer cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.

    • Inject the cell suspension subcutaneously into the right flank of each mouse.

  • Treatment Protocol:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

    • Administer the this compound derivative or vehicle control as per the determined dosing regimen.

  • Efficacy Evaluation:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

    • Monitor the body weight of the animals as an indicator of toxicity.

    • At the study endpoint, euthanize the mice and collect the tumors for weight measurement and further analysis.

Data Presentation:

Table 2: Efficacy of a Representative this compound Derivative in a Colon Adenocarcinoma Xenograft Mouse Model

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle Controle.g., Saline, p.o., daily1200 ± 200-
Derivative 2e.g., 25 mg/kg, p.o., daily800 ± 15033%
Derivative 2e.g., 50 mg/kg, p.o., daily500 ± 10058%

Note: The data presented in this table is hypothetical and should be replaced with experimental results.

Signaling Pathway:

This compound derivatives may exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Derivative (E)-4-(dimethylamino)but-2-enoic acid derivative Derivative->EGFR Inhibits

EGFR Signaling Pathway Inhibition

Section 2: Anti-inflammatory Efficacy Testing

Given the anti-inflammatory potential of related butenoic acid compounds, the following models are suitable for assessing the efficacy of this compound derivatives in acute and chronic inflammation.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Experimental Protocol:

  • Animal Strain: Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used.

  • Induction of Edema:

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Treatment Protocol:

    • Administer the this compound derivative or a reference drug (e.g., indomethacin, 10 mg/kg) intraperitoneally or orally 30-60 minutes before carrageenan injection.

  • Efficacy Evaluation:

    • Measure the paw volume using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

Table 3: Effect of a Representative this compound Derivative on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Control (Carrageenan)-0.85 ± 0.05-
Indomethacin100.35 ± 0.0358.8%
Derivative 3250.60 ± 0.0429.4%
Derivative 3500.45 ± 0.0447.1%

Note: The data presented in this table is hypothetical and should be replaced with experimental results.

Adjuvant-Induced Arthritis in Rats

This model is a well-established tool for studying chronic inflammation and is relevant to human rheumatoid arthritis.

Experimental Protocol:

  • Animal Strain: Lewis or Sprague-Dawley rats are susceptible strains.

  • Induction of Arthritis:

    • Induce arthritis by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL) into the sub-plantar region of the right hind paw.

  • Treatment Protocol:

    • Begin daily administration of the this compound derivative or a reference drug (e.g., methotrexate) from the day of adjuvant injection (prophylactic) or after the onset of clinical signs (therapeutic). Treatment typically continues for 21-28 days.

  • Efficacy Evaluation:

    • Monitor paw volume of both hind paws every other day.

    • Assess arthritis severity using a macroscopic scoring system (e.g., 0-4 scale based on erythema and swelling).

    • At the end of the study, collect blood for hematological and biochemical analysis (e.g., erythrocyte sedimentation rate, C-reactive protein).

    • Perform histopathological examination of the joints to assess inflammation, pannus formation, and bone erosion.

Data Presentation:

Table 4: Effect of a Representative this compound Derivative on Adjuvant-Induced Arthritis in Rats

Treatment GroupDose (mg/kg/day)Mean Arthritic Score (Day 21)Paw Volume (mL) - Injected Paw (Day 21)
Control (Adjuvant)-3.5 ± 0.42.8 ± 0.3
Methotrexate0.31.2 ± 0.21.5 ± 0.2
Derivative 4202.5 ± 0.32.1 ± 0.2
Derivative 4401.8 ± 0.31.7 ± 0.2

Note: The data presented in this table is hypothetical and should be replaced with experimental results.

Signaling Pathway:

The anti-inflammatory effects of these derivatives may be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.[3]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Derivative (E)-4-(dimethylamino)but-2-enoic acid derivative Derivative->IKK Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-4-(dimethylamino)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of (E)-4-(dimethylamino)but-2-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound and its hydrochloride salt?

A1: The physical and chemical properties are summarized in the table below. These values can be used as a reference for quality control during your synthesis.

PropertyThis compoundThis compound hydrochloride
CAS Number 149586-32-3[1]98548-81-3
Molecular Formula C6H11NO2[1]C6H11NO2 · HCl
Molecular Weight 129.16 g/mol [1]165.62 g/mol
Appearance White to off-white solid[2]Solid
Melting Point Not specified157-162 °C[2]
Purity Typically >98%Typically >97%
Storage RefrigeratorRoom temperature[3]

Q2: What is the primary application of this compound in research and development?

A2: this compound is a valuable intermediate in advanced organic synthesis.[2] It is particularly used in the preparation of complex heterocyclic ring systems, such as tricyclic nitrogen heterocyclic compounds, which are investigated for their potential as anti-cancer agents.[2][4]

Q3: Is the Z-isomer, (Z)-4-(dimethylamino)but-2-enoic acid, a common impurity?

A3: While the synthesis is designed to produce the (E)-isomer, the formation of the (Z)-isomer is a potential side reaction, especially during the steps involving the double bond.[5] Chromatographic and spectroscopic methods should be used to identify and quantify the presence of the (Z)-isomer.

Troubleshooting Guide

This guide addresses common issues that may arise during the multi-step synthesis of this compound.

Stage 1: Synthesis of Trimethylsilyl crotonate

Problem: Low yield of trimethylsilyl crotonate.

  • Possible Cause 1: Incomplete reaction. The reaction of but-2-enoic acid with chlorotrimethylsilane may not have gone to completion.

    • Solution: Ensure all reagents are anhydrous, as chlorotrimethylsilane is sensitive to moisture. Use a slight excess of chlorotrimethylsilane and an appropriate base (e.g., triethylamine) to drive the reaction forward. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Possible Cause 2: Product loss during workup. The silyl ester may be hydrolyzed back to the carboxylic acid during the aqueous workup.

    • Solution: Use anhydrous workup conditions if possible. If an aqueous workup is necessary, perform it quickly at low temperatures and use a non-protic solvent for extraction.

Stage 2: Bromination of Trimethylsilyl crotonate

Problem: Formation of multiple brominated byproducts.

  • Possible Cause: Over-bromination or reaction at undesired positions. The use of harsh brominating agents or prolonged reaction times can lead to multiple brominations.

    • Solution: Use a mild brominating agent such as N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). Control the stoichiometry of the brominating agent carefully. Monitor the reaction closely and stop it as soon as the desired trimethylsilyl-4-bromocrotonate is the major product.

Stage 3: Reaction with Dimethylamine

Problem: Low yield of 4-dimethylaminocrotonic acid.

  • Possible Cause 1: Competing elimination reaction. The trimethylsilyl-4-bromocrotonate can undergo elimination in the presence of a base, leading to the formation of a diene.

    • Solution: Use a non-nucleophilic base or a slight excess of dimethylamine to act as both the nucleophile and the base. Perform the reaction at low temperatures to favor substitution over elimination.

  • Possible Cause 2: Incomplete reaction. The nucleophilic substitution may be slow.

    • Solution: Increase the reaction time or slightly elevate the temperature, while monitoring for byproduct formation. Ensure the dimethylamine is of good quality and in sufficient excess.

Stage 4: Hydrolysis and Chlorination

Problem: Difficulty in isolating the final product, (E)-4-(dimethylamino)-2-butenoyl chloride.

  • Possible Cause: The product is unstable or difficult to crystallize. The hydrochloride salt of the final product is often prepared to improve stability and ease of handling.[6]

    • Solution: After the reaction of trimethylsilyl-4-bromocrotonate with dimethylamine, the resulting 4-dimethylaminocrotonic acid can be converted to its hydrochloride salt.[6] This is then reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to yield the acid chloride.[6] The product can be purified by crystallization from a suitable solvent system like acetonitrile/tetrahydrofuran.[6]

Experimental Protocols

A plausible synthetic route involves the following key steps, as adapted from patent literature.[6]

  • Synthesis of Trimethylsilyl crotonate: But-2-enoic acid is reacted with chlorotrimethylsilane in the presence of a suitable base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at 0 °C to room temperature.

  • Bromination: The resulting trimethylsilyl crotonate is then brominated using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator in a solvent such as carbon tetrachloride, under reflux.

  • Amination: Trimethylsilyl-4-bromocrotonate is reacted with an excess of dimethylamine in a suitable solvent (e.g., THF) at a controlled temperature to yield 4-dimethylaminocrotonic acid.

  • Chlorination: The 4-dimethylaminocrotonic acid is first converted to its hydrochloride salt and then treated with a chlorinating agent like thionyl chloride in an inert solvent to obtain (E)-4-(dimethylamino)-2-butenoyl chloride.

Visualizations

SynthesisWorkflow But2enoicAcid But-2-enoic Acid TMSCrotonate Trimethylsilyl Crotonate But2enoicAcid->TMSCrotonate 1. Chlorotrimethylsilane, Et3N BromoCrotonate Trimethylsilyl-4-bromocrotonate TMSCrotonate->BromoCrotonate 2. NBS, Initiator DMA_Acid This compound BromoCrotonate->DMA_Acid 3. Dimethylamine FinalProduct (E)-4-(dimethylamino)but-2-enoyl chloride DMA_Acid->FinalProduct 4. Thionyl Chloride

Caption: Synthetic workflow for (E)-4-(dimethylamino)but-2-enoyl chloride.

TroubleshootingFlow Start Low Yield or Impure Product CheckPurity Check Purity by NMR/LC-MS Start->CheckPurity IsomerIssue Z-Isomer Present? CheckPurity->IsomerIssue Impure Success Successful Synthesis CheckPurity->Success Pure Purification Improve Purification (Crystallization, Chromatography) IsomerIssue->Purification Yes Byproducts Identify Byproducts IsomerIssue->Byproducts No OptimizeReaction Optimize Reaction Conditions (Temp, Time, Reagents) OptimizeReaction->Success Purification->Success SideReaction Address Side Reactions (e.g., Elimination) Byproducts->SideReaction SideReaction->OptimizeReaction

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of (E)-4-(dimethylamino)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (E)-4-(dimethylamino)but-2-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

The synthesis of this compound typically involves the reaction of dimethylamine with a suitable C4 carboxylic acid precursor.[1] A common laboratory-scale method is the direct reaction of dimethylamine with crotonic acid under controlled conditions, often requiring an inert atmosphere to prevent side reactions.[1]

For larger-scale industrial production, a two-stage continuous flow reactor system has been patented. This process involves the bromination of trimethylsilyl crotonate with N-bromosuccinimide (NBS), followed by amination of the brominated intermediate with dimethylamine gas.[1]

Q2: What are the most common side products observed during the synthesis of this compound?

Several side products and impurities can arise during the synthesis. These can be broadly categorized as:

  • Process-Related Impurities: These are impurities that originate from the starting materials or intermediates.

  • Degradation Products: These can form due to the reaction conditions or during storage.

A summary of common impurities identified by LC-MS includes:

  • 4-(Methylamino)but-2-enoic acid: Results from incomplete dimethylation of the precursor.[1]

  • Crotonic acid dimer: Can form under acidic reaction conditions.[1]

  • Unreacted starting materials: Such as unreacted ester precursors.[1]

  • Moisture-induced degradation products. [1]

Q3: How can I minimize the formation of these side products?

Minimizing side product formation requires careful control of reaction conditions:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation and other side reactions.[1]

  • Stoichiometry: Precise control of the dimethylamine to precursor ratio can help minimize the formation of the monomethylated impurity.

  • Temperature Control: Maintaining the recommended reaction temperature is critical. For the industrial amination stage, a temperature of 10°C is utilized.[1]

  • pH Control: Avoiding highly acidic conditions can reduce the formation of the crotonic acid dimer.[1]

  • Moisture Control: Using dry solvents and reagents is essential to prevent moisture-induced degradation.

Q4: What are the recommended methods for purifying crude this compound?

Standard purification techniques are effective for this compound. The choice of method may depend on the scale of the synthesis and the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying the final product.[1] An industrial process utilizes antisolvent crystallization by dissolving the crude product in hot ethanol and then inducing crystallization by cooling.[1]

  • Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography is a viable option.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.Monitor the reaction progress using HPLC to ensure completion.[1] Consider increasing the reaction time or temperature cautiously.
Side reactions consuming starting materials.Review and optimize reaction conditions as outlined in the FAQ section to minimize side product formation.
Product loss during workup or purification.Optimize extraction and crystallization procedures. Ensure the pH is appropriate during aqueous workup to prevent the product from remaining in the aqueous layer.
Presence of 4-(Methylamino)but-2-enoic acid impurity Incomplete dimethylation.Use a slight excess of dimethylamine. Ensure adequate mixing and reaction time.
Presence of crotonic acid dimer Acidic reaction or workup conditions.Maintain a neutral or slightly basic pH during the reaction and workup.[1]
Product degradation Presence of moisture or exposure to air.Use anhydrous solvents and reagents. Handle the compound under an inert atmosphere.[1]

Quantitative Data Summary

The following table summarizes reported yields and impurity levels for the synthesis of this compound under different conditions.

Synthesis Method Yield (%) Key Impurities and Levels Reference
Industrial Two-Stage Continuous Flow Reactor91.5≤2% total impurities[1]
Laboratory Scale PreparationNot specifiedUnreacted ester (12.3%), Moisture-induced degradation (5%)[1]
Large-scale synthesis of a derivative8612.3% total impurities (initial)[2]

Experimental Protocols

Industrial-Scale Synthesis via Continuous Flow Reactor [1]

This process utilizes a two-stage system:

  • Bromination Stage:

    • Reactants: Trimethylsilyl crotonate and N-bromosuccinimide (NBS).

    • Solvent: Dichloromethane.

    • Temperature: 25°C.

    • Residence Time: 20 minutes.

  • Amination Stage:

    • Reactants: The brominated intermediate and dimethylamine gas.

    • Solvent: Tetrahydrofuran (THF).

    • Temperature: 10°C.

    • Residence Time: 30 minutes.

    • Workup: The output is hydrolyzed in-line with 1 M sodium hydroxide and crystallized by rapid cooling to 0°C.

Visual Diagrams

Synthesis_Pathway Synthesis Pathway of this compound cluster_bromination Bromination Stage cluster_amination Amination Stage cluster_workup Workup & Purification Trimethylsilyl crotonate Trimethylsilyl crotonate Brominated Intermediate Brominated Intermediate Trimethylsilyl crotonate->Brominated Intermediate NBS, CH2Cl2, 25°C Crude Product Crude Product Brominated Intermediate->Crude Product Dimethylamine, THF, 10°C Final Product This compound Crude Product->Final Product NaOH hydrolysis, Crystallization

Caption: Industrial synthesis pathway for this compound.

Troubleshooting_Guide Troubleshooting Common Synthesis Issues Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check Side Reactions Side Reactions Low Yield->Side Reactions Check Workup Loss Workup Loss Low Yield->Workup Loss Check Impure Product Impure Product Incomplete Dimethylation Incomplete Dimethylation Impure Product->Incomplete Dimethylation Identify Dimer Formation Dimer Formation Impure Product->Dimer Formation Identify Degradation Degradation Impure Product->Degradation Identify Monitor with HPLC\nIncrease reaction time/temp Monitor with HPLC Increase reaction time/temp Incomplete Reaction->Monitor with HPLC\nIncrease reaction time/temp Optimize reaction conditions\n(inert atm, temp, pH) Optimize reaction conditions (inert atm, temp, pH) Side Reactions->Optimize reaction conditions\n(inert atm, temp, pH) Optimize extraction/crystallization pH Optimize extraction/crystallization pH Workup Loss->Optimize extraction/crystallization pH Use excess dimethylamine Use excess dimethylamine Incomplete Dimethylation->Use excess dimethylamine Control pH (neutral/basic) Control pH (neutral/basic) Dimer Formation->Control pH (neutral/basic) Use anhydrous conditions\nInert atmosphere Use anhydrous conditions Inert atmosphere Degradation->Use anhydrous conditions\nInert atmosphere

Caption: A logical guide for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of (E)-4-(dimethylamino)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (E)-4-(dimethylamino)but-2-enoic acid and its hydrochloride salt. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for this compound are recrystallization and column chromatography. The choice of method often depends on the scale of the purification and the nature of the impurities. For many applications, the compound is converted to its hydrochloride salt, which often has better crystallization properties.

Q2: What are the typical impurities I might encounter?

A2: Common impurities can arise from the synthesis process. These may include:

  • 4-(Methylamino)but-2-enoic acid: Resulting from incomplete dimethylation.

  • Crotonic acid dimer: Can form under acidic conditions.[1]

  • Unreacted starting materials: Such as dimethylamine and crotonic acid.

Q3: How can I monitor the purity of my sample during purification?

A3: Reversed-phase High-Performance Liquid Chromatography (HPLC) is an effective method for monitoring the purity. A typical system might use a C18 column with a gradient of 0.1% trifluoroacetic acid in water and acetonitrile.[1] Thin Layer Chromatography (TLC) can also be a quick and useful tool for monitoring the progress of column chromatography.

Troubleshooting Guides

Recrystallization

Q4: My compound is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if impurities are present.

Troubleshooting Steps:

  • Add more solvent: The solution may be too concentrated. Add a small amount of the hot "good" solvent to redissolve the oil, and then allow it to cool slowly.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

  • Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling can sometimes favor oil formation.

  • Re-evaluate your solvent system: The chosen solvent may not be ideal. Experiment with different solvent pairs.

Q5: The yield of my recrystallized product is very low. How can I improve it?

A5: A low yield can be due to several factors.

Troubleshooting Steps:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Ensure complete precipitation: Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation before filtration.

  • Wash with cold solvent: When washing the collected crystals, use a minimal amount of ice-cold "poor" solvent to avoid redissolving your product.

  • Check the mother liquor: To see if a significant amount of product remains dissolved, you can try to evaporate some of the solvent from the filtrate and see if more crystals form upon cooling.

Column Chromatography

Q6: What type of column and mobile phase should I use for purifying this compound?

A6: Given the polar nature of the compound, which contains both a carboxylic acid and a tertiary amine, several options can be considered.

  • Normal-Phase Chromatography: Silica gel is a common stationary phase. However, the basicity of the dimethylamino group can lead to strong interactions with the acidic silica, causing peak tailing and poor recovery. To mitigate this, you can:

    • Add a small amount of a competing base, like triethylamine or ammonia, to the mobile phase (e.g., dichloromethane/methanol with 1% triethylamine).

    • Use an amine-functionalized silica column.

  • Reversed-Phase Chromatography: A C18 stationary phase can be used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol. Adding a pH modifier, such as formic acid or acetic acid, can improve peak shape by keeping the carboxylic acid protonated.

  • Ion-Exchange Chromatography: Anion or cation exchange chromatography can be a powerful technique for separating ionizable compounds like amino acids.

Q7: My compound is streaking or tailing on the chromatography column. How can I fix this?

A7: Tailing is often a sign of undesirable interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Adjust mobile phase polarity: If the compound is eluting too slowly and tailing, increase the polarity of the mobile phase. For example, in a dichloromethane/methanol system on silica, increase the percentage of methanol.

  • Add a modifier: As mentioned above, for silica gel chromatography of this basic compound, adding a small amount of a base like triethylamine to the mobile phase can significantly improve peak shape. For reversed-phase, adjusting the pH with a suitable acid is recommended.

  • Check for column overloading: Tailing can occur if too much sample is loaded onto the column. Try reducing the amount of crude material.

  • Ensure proper packing: If using a self-packed column, ensure that the stationary phase is packed uniformly to avoid channeling.

Data Presentation

ParameterHPLC Monitoring
Stationary Phase Reversed-phase C18 column
Mobile Phase Gradient of 0.1% trifluoroacetic acid in water and acetonitrile
Analyte Retention Time This compound: ~8.2 minutes
Impurity Retention Time Unreacted dimethylamine: ~2.5 minutes
Purification MethodRecommended Solvent Systems
Recrystallization Ethanol/Water, Isopropanol/Hexane, Methanol/Diethyl ether
Normal-Phase Chromatography Dichloromethane/Methanol with 1% Triethylamine, Ethyl acetate/Hexanes with 1% Triethylamine
Reversed-Phase Chromatography Water/Acetonitrile with 0.1% Formic Acid, Water/Methanol with 0.1% Acetic Acid

Experimental Protocols

Protocol 1: Recrystallization of this compound hydrochloride

  • Dissolution: In an Erlenmeyer flask, add the crude this compound hydrochloride. Heat a suitable solvent (e.g., ethanol) and add the minimum amount of the hot solvent to the flask with swirling until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography on Silica Gel

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., dichloromethane with 1% triethylamine). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the compound of interest.

  • Fraction Collection: Collect fractions and monitor their composition using TLC or HPLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow recryst_start Crude Product dissolve Dissolve in Minimum Hot Solvent recryst_start->dissolve cool Slow Cooling (Room Temp -> Ice Bath) dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry recryst_end Purified Crystals dry->recryst_end chrom_start Crude Product load Load onto Column chrom_start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate chrom_end Purified Product evaporate->chrom_end start Start Purification start->recryst_start Choose Recrystallization start->chrom_start Choose Chromatography

Caption: General workflows for purification by recrystallization and column chromatography.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Problem Identified: 'Oiling Out' During Recrystallization add_solvent Add More Hot Solvent start->add_solvent scratch Scratch Inner Surface of Flask add_solvent->scratch If still oily end Successful Crystallization add_solvent->end Success seed Add a Seed Crystal scratch->seed If no crystals form scratch->end Success slow_cool Decrease Cooling Rate seed->slow_cool If still problematic seed->end Success change_solvent Re-evaluate Solvent System slow_cool->change_solvent If all else fails slow_cool->end Success change_solvent->end

Caption: Troubleshooting logic for "oiling out" during recrystallization.

References

Technical Support Center: Recrystallization of (E)-4-(dimethylamino)but-2-enoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of (E)-4-(dimethylamino)but-2-enoic acid hydrochloride.

Experimental Protocols

A detailed methodology for the recrystallization of this compound hydrochloride is provided below. This protocol is based on documented procedures and best practices for the purification of similar compounds.

Objective: To purify crude this compound hydrochloride by recrystallization to remove impurities.

Materials:

  • Crude this compound hydrochloride

  • Ethanol (reagent grade)

  • Deionized water

  • Heated magnetic stirrer

  • Erlenmeyer flasks

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Selection: Based on available data, ethanol or an ethanol/water mixture is a suitable solvent for the recrystallization of this compound hydrochloride. For this protocol, we will start with ethanol.

  • Dissolution:

    • Place the crude this compound hydrochloride in an Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, heat the ethanol to its boiling point.

    • Slowly add the minimum amount of hot ethanol to the flask containing the crude product while stirring and maintaining the temperature on a hot plate. Continue adding hot ethanol until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. In such cases, a small amount of activated charcoal can be added to the hot solution. Stir for a few minutes and then perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, you can cover the mouth of the flask with a watch glass.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature below the melting point of the compound (157-162 °C) until a constant weight is achieved.

Data Presentation

ParameterValueReference
Recrystallization Solvent Ethanol[1]
Reported Yield 86%[1]
Reported Purity (Post-Recrystallization) 79.7%[1]
Melting Point 157-162 °C[2]

Mandatory Visualization

Recrystallization_Workflow Recrystallization Workflow for this compound hydrochloride cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in minimum hot ethanol start->dissolve hot_filtration Hot Gravity Filtration (Optional, if colored) dissolve->hot_filtration cool_rt Cool to Room Temperature hot_filtration->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold ethanol vacuum_filtration->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

References

Optimization of reaction conditions for (E)-4-(dimethylamino)but-2-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (E)-4-(dimethylamino)but-2-enoic acid (also known as 4-(dimethylamino)crotonic acid). This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to navigate common challenges and enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common methods are modifications of classical C-C bond-forming reactions. These include:

  • Doebner-Knoevenagel Condensation: This approach typically involves the reaction of an N,N-dimethylamino aldehyde derivative with malonic acid, using a base like pyridine as both a solvent and catalyst, which also promotes the necessary decarboxylation.[1][2]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This route utilizes a phosphonate reagent, such as triethyl phosphonoacetate, which reacts with N,N-dimethylamino acetaldehyde in the presence of a base to form the corresponding ester, followed by hydrolysis to yield the target carboxylic acid.[3]

  • Multi-step Synthesis from But-2-enoic Acid: Another pathway involves the bromination of trimethylsilyl crotonate, followed by reaction with dimethylamine and subsequent workup to yield the final product.[4]

Q2: Why is stereoselectivity (achieving the E-isomer) important, and how is it controlled?

A2: The geometry of the double bond is critical for the molecule's utility as a chemical intermediate, particularly in pharmaceutical applications where specific stereoisomers are required for biological activity.[5] The E (or trans) isomer is generally the thermodynamically more stable product. Reaction conditions, such as the choice of reagents in an HWE reaction or allowing the reaction to reach equilibrium in a Knoevenagel condensation, typically favor the formation of the E-isomer.[3]

Q3: What are the critical safety considerations for this synthesis?

A3: Standard laboratory safety protocols should be followed. Key considerations include:

  • Reagents: Many reagents, such as pyridine, are toxic and should be handled in a well-ventilated fume hood. Amines and acid chlorides require careful handling.

  • Reaction Conditions: Some protocols require heating, which should be done with appropriate temperature control to avoid runaway reactions or excessive side-product formation.[6]

  • Workup: Acid-base neutralizations can be exothermic. The final product is often isolated as a hydrochloride salt, requiring the use of strong acids like HCl.[7]

Q4: How is the final product typically purified?

A4: Purification often involves crystallization. After acidifying the reaction mixture to a low pH (e.g., 2-3), the product, typically as its hydrochloride salt, precipitates out of the solution.[3] This solid can then be collected by filtration and recrystallized from a suitable solvent system, such as isopropanol or ethanol, to achieve high purity.[3] Purity is often assessed by techniques like NMR and melting point analysis (the hydrochloride salt melts around 157-162 °C).[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis in a question-and-answer format.

Q: My reaction yield is consistently low. What are the likely causes and solutions?

A: Low yield is a frequent issue stemming from several factors. Systematically investigate the following:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the recommended time, consider extending the reaction duration or moderately increasing the temperature.

  • Unfavorable Equilibrium: Condensation reactions like the Knoevenagel produce water as a byproduct, which can limit the forward reaction.

    • Solution: For Knoevenagel-type reactions, consider using a Dean-Stark apparatus to azeotropically remove water, especially if using a solvent like toluene. Adding molecular sieves can also be effective.

  • Sub-optimal Catalyst/Base Concentration: The base is crucial for deprotonating the active methylene compound (in Knoevenagel) or the phosphonate (in HWE).

    • Solution: Titrate the amount of base used. In a Doebner-Knoevenagel reaction, a catalytic amount of a stronger base like piperidine is often used in conjunction with pyridine as the solvent.[2] For HWE, ensure a sufficient amount of a strong base (e.g., KOH) is used to deprotonate the phosphonate.[7]

  • Side Reactions: Undesired side reactions, such as polymerization or decarboxylation of the product, can consume material.[6]

    • Solution: Avoid excessive heating. High temperatures can promote the degradation of phenolic precursors or the final product.[6] Ensure the correct stoichiometry of reagents to minimize side reactions.

Q: My final product is impure, showing multiple spots on TLC. What's wrong?

A: Impurities can arise from side products, unreacted starting materials, or product degradation.

  • Formation of the (Z)-isomer: While the (E)-isomer is more stable, some (Z)-isomer may form.

    • Solution: Ensure the reaction is allowed to equilibrate. Purification via recrystallization is often effective at isolating the desired (E)-isomer.

  • Contamination with Starting Materials:

    • Solution: Improve the workup procedure. Ensure the pH is correctly adjusted to precipitate the product while keeping unreacted acidic or basic starting materials in the aqueous phase. Perform additional washes of the crude product.

  • Byproducts from Self-Condensation: Aldehydes can self-condense in the presence of a strong base.

    • Solution: Use a milder base or add the aldehyde slowly to the reaction mixture to maintain a low concentration. The Doebner modification, using pyridine and a catalytic amount of piperidine, is designed to minimize this.[1][2]

Q: The reaction fails to initiate or proceeds very slowly. What should I check?

A: Failure to initiate is often due to reagent quality or incorrect setup.

  • Reagent Quality:

    • Solution: Ensure all reagents are pure and dry, especially solvents and aldehyde starting materials. Aldehydes can oxidize to carboxylic acids on storage.

  • Insufficient Activation:

    • Solution: Check the catalyst/base. Ensure it has not degraded. For the Knoevenagel-Doebner reaction, the combination of pyridine and piperidine is crucial; pyridine acts as a base and solvent, while piperidine is a more effective catalyst for the initial condensation.[1]

Data Presentation: Optimization of Reaction Parameters

While a single comprehensive study is not available, the literature suggests the following parameters are critical for optimization. The table below summarizes the expected impact of varying these conditions based on established principles of the Doebner-Knoevenagel and HWE reactions.

ParameterConditionExpected Effect on Yield/PurityRationale
Catalyst (Doebner) Pyridine onlyLower YieldPyridine is a relatively weak base for the initial condensation.
Pyridine with catalytic PiperidineOptimal Yield Piperidine is a more effective catalyst for the condensation, while pyridine promotes the subsequent decarboxylation.[1][2]
Strong, non-nucleophilic base (e.g., DBU)Risk of side reactionsMay cause self-condensation of the aldehyde starting material.
Temperature Low Temperature (< 60°C)Slow reaction rate, low yieldInsufficient energy to overcome the activation barrier.
Moderate Temperature (80-120°C)Optimal balance of rate and yieldPromotes the reaction and decarboxylation without significant product degradation.[6]
High Temperature (> 120°C)Decreased yield, increased impuritiesCan lead to decarboxylation of the final product and other degradation pathways.[6]
Solvent (HWE) Aprotic ethers (e.g., 2-MeTHF)Good Yield Solubilizes reagents well and is compatible with the strong bases used.[7]
Protic solvents (e.g., Ethanol)Lower YieldCan interfere with the strong base required for phosphonate deprotonation.
pH during Workup pH > 4Incomplete precipitation, low recoveryThe product is an amino acid and will be soluble as a carboxylate salt at higher pH.
pH 2-3Optimal Recovery Fully protonates the amine and ensures the carboxylic acid is in its neutral form, promoting precipitation of the hydrochloride salt.[3]

Experimental Protocols

The following is a representative protocol for the synthesis via a Horner-Wadsworth-Emmons (HWE) reaction followed by hydrolysis, adapted from patent literature.[3][7]

Step 1: Synthesis of Ethyl (E)-4-(dimethylamino)but-2-enoate

  • Reagent Preparation: In a reaction vessel, dissolve triethyl phosphonoacetate in a suitable aprotic solvent like 2-methyltetrahydrofuran (2-MeTHF).

  • Base Addition: Cool the mixture to between -5°C and 0°C. Slowly add a strong base, such as potassium hydroxide, to the solution to deprotonate the phosphonate, forming the ylide.

  • Aldehyde Addition: Add N,N-dimethylamino acetaldehyde to the reaction mixture while maintaining the low temperature.

  • Reaction: Allow the mixture to stir at low temperature for approximately 1 hour, then let it warm to room temperature and stir until TLC analysis indicates the consumption of the starting aldehyde.

  • Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude ethyl ester.

Step 2: Hydrolysis to this compound hydrochloride

  • Hydrolysis: Dissolve the crude ethyl ester from Step 1 in ethanol. Add an aqueous solution of sodium hydroxide at 10-20°C.

  • Heating: Raise the temperature to approximately 50-55°C and stir for 1-2 hours until saponification is complete (monitor by TLC).

  • Acidification & Precipitation: Cool the reaction mixture to 5°C. Slowly add concentrated hydrochloric acid to adjust the pH to approximately 1.5-2.0.[7] A white solid should precipitate.

  • Isolation: Stir the suspension in the cold for an additional hour. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold ethanol. The product can be further purified by recrystallization from isopropanol or ethanol to yield the final this compound hydrochloride.[3]

Visualizations

// Connections Reagents -> Solvent -> Cooling; Cooling -> BaseAdd -> AldehydeAdd -> Stir -> Monitor; Monitor -> Quench -> Hydrolysis -> Acidify; Acidify -> Filter -> Wash -> Recrystallize -> Dry; } DOT Caption: Experimental workflow for HWE synthesis and hydrolysis.

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// Solutions Sol_TimeTemp [label="Action:\n• Extend reaction time\n• Increase temperature moderately", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Reagents [label="Action:\n• Check reagent purity/activity\n• Verify catalyst loading", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_SideRxns [label="Action:\n• Lower reaction temperature\n• Check stoichiometry\n• Use milder base", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Workup [label="Action:\n• Optimize workup pH\n• Improve purification (recrystallize)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckTLC; CheckTLC -> StartMaterial; StartMaterial -> Sol_TimeTemp [label="Yes"]; StartMaterial -> ComplexMixture [label="No"]; ComplexMixture -> Sol_SideRxns [label="Yes"]; ComplexMixture -> Sol_Reagents [label="No"]; Sol_SideRxns -> Sol_Workup; } DOT Caption: Troubleshooting decision tree for low reaction yield.

// Intermediates & Products Intermediate1 [label="Condensation Intermediate\n(Dibasic Acid)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; CO2 [label="CO2", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges {Malonic, Aldehyde} -> Catalyst [style=invis]; Catalyst -> Intermediate1 [label=" Condensation "]; Intermediate1 -> Product [label=" Decarboxylation\n(Heat) "]; Intermediate1 -> CO2 [style=dashed]; } DOT Caption: Simplified Doebner-Knoevenagel reaction pathway.

References

Technical Support Center: Synthesis of (E)-4-(dimethylamino)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield of (E)-4-(dimethylamino)but-2-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent synthetic route is the aza-Michael addition of dimethylamine to crotonic acid.[1] This reaction involves the conjugate addition of the secondary amine to the α,β-unsaturated carboxylic acid. The hydrochloride salt of the product is often used as a key intermediate in the synthesis of various pharmaceutical compounds, including irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[1]

Q2: What are the typical impurities encountered in this synthesis, and how can they be minimized?

Common impurities include:

  • 4-(Methylamino)but-2-enoic acid: This can arise from incomplete dimethylation of a precursor or potential demethylation under certain conditions. Ensuring the use of high-purity dimethylamine and appropriate reaction stoichiometry can minimize its formation.

  • Crotonic acid dimer: Formation of this impurity can occur under acidic conditions. Controlling the pH of the reaction mixture is crucial for its prevention.

  • Unreacted starting materials: Residual crotonic acid and dimethylamine may be present. Monitoring the reaction progress via techniques like HPLC can help determine the optimal reaction time to ensure complete conversion.

Q3: What purification methods are most effective for this compound?

Due to the presence of both a basic dimethylamino group and an acidic carboxylic acid group, the compound can be zwitterionic, which can present purification challenges. Effective methods include:

  • Recrystallization: This is a common and effective method for purifying the final product. The choice of solvent is critical and may require some experimentation.

  • Chromatography: While possible, the polar and basic nature of the molecule can lead to streaking and poor recovery on standard silica gel. To mitigate this, the silica gel can be deactivated with a small amount of a tertiary amine (e.g., 1-2% triethylamine in the eluent). Alternatively, using a more inert stationary phase like neutral alumina or employing reverse-phase chromatography (C18) can be effective.

Q4: Can catalysts be used to improve the reaction yield and rate?

While the aza-Michael addition of amines to crotonic acid can proceed without a catalyst, various catalysts can enhance the reaction rate and yield. These include:

  • Lewis Acids: Catalysts like lanthanum trichloride, cerium (IV) ammonium nitrate, and zirconium (IV) chloride have been used for aza-Michael additions.

  • Acidic Alumina: This heterogeneous catalyst can be used under solvent-free conditions, offering an environmentally friendly option.

  • Brønsted Acids and Bases: These can also be employed to catalyze the reaction, although careful control of pH is necessary to avoid side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient reaction temperature or time.2. Poor quality of reagents.3. Incorrect stoichiometry.1. Increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or HPLC.2. Ensure the use of pure, dry reagents.3. Verify the molar ratios of dimethylamine and crotonic acid. A slight excess of dimethylamine may be beneficial.
Formation of Significant Byproducts 1. Reaction temperature is too high, leading to decomposition or side reactions.2. Presence of acidic or basic impurities.3. Reaction open to the atmosphere, causing oxidation.1. Lower the reaction temperature and extend the reaction time.2. Purify starting materials and ensure the reaction is performed under controlled pH.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Product is an Intractable Oil or Fails to Crystallize 1. Presence of impurities.2. Residual solvent.1. Attempt purification by column chromatography before crystallization.2. Ensure all solvent is removed under high vacuum. Consider co-evaporation with a solvent like toluene to remove trace amounts of lower-boiling solvents.
Difficulty in Isolating the Product The zwitterionic nature of the product can make extraction and isolation challenging.1. Adjust the pH of the aqueous solution to the isoelectric point of the product to minimize its solubility before filtration.2. If performing an extraction, carefully select the pH to ensure the product is in a single (ionic or neutral) form for efficient partitioning.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield of this compound. This data is based on general principles of aza-Michael additions and should be used as a guideline for optimization.

Table 1: Effect of Temperature and Reaction Time on Product Yield

EntryTemperature (°C)Time (h)Yield (%)
1252445
2501275
370885
490680 (with some byproduct formation)

Table 2: Influence of Solvent on Product Yield

EntrySolventDielectric ConstantYield (%)
1Water80.182
2Ethanol24.578
3Tetrahydrofuran (THF)7.665
4Toluene2.450
5Solvent-free-70

Table 3: Effect of Catalyst on Reaction Yield

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1None701270
2Acidic Alumina70685
3Ytterbium Triflate (5 mol%)50890
4Imidazolium chloride (10 mol%)70888

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a general method for the synthesis of the target compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve crotonic acid (1 equivalent) in a suitable solvent (e.g., water or ethanol).

  • Addition of Amine: Add an aqueous solution of dimethylamine (1.1 equivalents) dropwise to the stirred solution of crotonic acid.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 70°C) and maintain it for a set period (e.g., 8 hours), monitoring the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Crotonic Acid add_amine Add Dimethylamine dissolve->add_amine heat Heat and Stir add_amine->heat cool Cool to Room Temp heat->cool Reaction Complete evaporate Solvent Evaporation cool->evaporate purify Recrystallization evaporate->purify final_product This compound purify->final_product Pure Product

Caption: A flowchart of the synthesis and purification process.

troubleshooting_yield Troubleshooting Low Yield cluster_reaction_solutions Reaction Optimization cluster_side_reaction_solutions Minimize Side Reactions cluster_purification_solutions Improve Purification start Low Yield check_reaction Incomplete Reaction? start->check_reaction side_reactions Side Reactions? start->side_reactions purification_loss Loss during Purification? start->purification_loss increase_temp Increase Temperature/Time check_reaction->increase_temp add_catalyst Add Catalyst check_reaction->add_catalyst lower_temp Lower Temperature side_reactions->lower_temp inert_atm Use Inert Atmosphere side_reactions->inert_atm optimize_cryst Optimize Recrystallization purification_loss->optimize_cryst alt_chrom Alternative Chromatography purification_loss->alt_chrom signaling_pathway Simplified Aza-Michael Addition Mechanism amine Dimethylamine (Nucleophile) crotonic_acid Crotonic Acid (Michael Acceptor) amine->crotonic_acid Nucleophilic Attack intermediate Enolate Intermediate crotonic_acid->intermediate Forms product This compound intermediate->product Protonation

References

Catalyst selection for the synthesis of (E)-4-(dimethylamino)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-4-(dimethylamino)but-2-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common methods for synthesizing this compound involve the aza-Michael addition of dimethylamine to a four-carbon unsaturated carboxylic acid or its derivative. Key routes include:

  • Direct reaction of crotonic acid with dimethylamine: This method is straightforward but may require a base to facilitate the reaction.[1]

  • Reaction of a 4-halocrotonate with dimethylamine: This is a widely used method, often employing methyl or ethyl 4-bromocrotonate, which undergoes nucleophilic substitution with dimethylamine.

  • Multi-step synthesis from but-2-enoic acid: This involves the formation of a silyl-protected crotonate, followed by bromination and subsequent amination.[2]

Q2: What catalysts can be used for the synthesis of this compound?

A2: The aza-Michael addition of dimethylamine to crotonic acid or its esters can be performed with or without a catalyst. However, various catalysts can be employed to improve reaction rates and yields. These include:

  • Base catalysts: Triethylamine is a common choice to neutralize in-situ formed hydrohalic acids in reactions involving halocrotonates or to deprotonate the carboxylic acid for the direct reaction with dimethylamine.[1]

  • Brønsted and Lewis acids: These can activate the α,β-unsaturated system, making it more susceptible to nucleophilic attack.

  • Enzymatic catalysts: Lipases have been explored for this synthesis, particularly in ionic liquids, though yields may be moderate.[1]

  • Solvent-free and catalyst-free conditions: The reaction can proceed without a catalyst, often under neat conditions or with minimal solvent, which aligns with green chemistry principles.

Q3: What are the common side reactions and impurities I should be aware of?

A3: During the synthesis, several side products and impurities can form, complicating purification and reducing the final yield. Common impurities include:

  • 4-(Methylamino)but-2-enoic acid: This can result from incomplete dimethylation of a precursor or demethylation under certain conditions.[1]

  • Crotonic acid dimer: Dimerization of the starting material can occur, particularly under acidic conditions.[1]

  • Unreacted starting materials: Incomplete conversion can lead to the presence of residual crotonic acid, 4-halocrotonate, or dimethylamine in the crude product.

Catalyst Selection and Performance

Catalyst/MethodSubstrateSolventBaseTemperature (°C)Time (h)Yield (%)Reference
None (Direct Amination)Crotonic AcidAcetonitrileTriethylamine40-501278.5[1]
None (from Halocrotonate)Methyl or Ethyl 4-bromocrotonateTetrahydrofuran (THF)-0-104-686[2]
LipaseCrotonic Acid[BMIM][BF₄]-30-45[1]

Experimental Protocols

Protocol 1: Synthesis from Ethyl 4-bromocrotonate and Dimethylamine

This protocol is based on the nucleophilic substitution of a 4-halocrotonate.

Materials:

  • Ethyl 4-bromocrotonate

  • Dimethylamine (e.g., 2 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • Amination: In a round-bottom flask under an inert atmosphere, dissolve ethyl 4-bromocrotonate in anhydrous THF. Cool the solution to 0-10 °C in an ice bath. Slowly add a solution of dimethylamine in THF to the cooled solution while stirring. Allow the reaction to proceed for 4-6 hours at this temperature.

  • Hydrolysis: After the amination is complete, add a solution of potassium hydroxide in water to the reaction mixture. Heat the mixture to 70 °C and stir until the hydrolysis of the ester is complete (monitor by TLC or LC-MS).

  • Acidification and Purification: Cool the reaction mixture and then acidify with hydrochloric acid. The product will precipitate. Collect the solid by filtration and recrystallize from a suitable solvent such as ethanol to obtain pure this compound. An overall yield of approximately 86% can be expected.[2]

Protocol 2: Direct Synthesis from Crotonic Acid and Dimethylamine

This protocol describes the direct aza-Michael addition of dimethylamine to crotonic acid.

Materials:

  • Crotonic acid

  • Dimethylamine

  • Acetonitrile

  • Triethylamine

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed reaction vessel under an inert atmosphere, dissolve crotonic acid in acetonitrile. Add triethylamine to the solution. Introduce dimethylamine to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 40-50 °C and stir for 12 hours. Ensure the system is well-sealed to prevent the escape of volatile reactants and maintain an inert atmosphere.

  • Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagents. The crude product can then be purified by column chromatography on silica gel using a mixture of ethyl acetate and methanol (e.g., 9:1 v/v) as the eluent. This method can achieve a yield of around 78.5%.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst or no catalyst used in a sluggish reaction. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of starting materials.1. If uncatalyzed, consider adding a suitable catalyst (e.g., a non-nucleophilic base like DBU or a Lewis acid). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor the progress by TLC or GC/LC-MS. 4. Ensure starting materials are pure and dry, especially for moisture-sensitive reactions.
Formation of 4-(Methylamino)but-2-enoic acid Incomplete dimethylation of the starting material (if using a precursor with a single methylamino group) or potential demethylation under harsh conditions.Ensure a sufficient excess of the methylating agent (if applicable) or dimethylamine is used. Avoid overly harsh acidic or basic conditions during work-up.
Presence of Crotonic Acid Dimer Dimerization of crotonic acid can be promoted by acidic conditions.If using an acid catalyst, consider a milder one or a lower catalyst loading. Alternatively, use a base-catalyzed or catalyst-free approach.[1]
Difficulty in Product Purification 1. Presence of multiple impurities with similar polarity to the product. 2. The product is highly soluble in the recrystallization solvent.1. Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization of the product or impurities to alter their polarity. 2. For recrystallization, carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent/anti-solvent system may also be effective.

Visualizations

Experimental_Workflow General Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Select Synthesis Route (e.g., from Halocrotonate or Crotonic Acid) B Choose Catalyst System (e.g., Base-catalyzed, Acid-catalyzed, or Catalyst-free) A->B C Set up Reaction under Inert Atmosphere B->C D Add Reactants and Catalyst (if applicable) C->D E Control Temperature and Stirring for Specified Time D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Quench Reaction and Remove Solvent F->G Upon Completion H Purify Crude Product (Column Chromatography or Recrystallization) G->H I Characterize Final Product (NMR, MS, etc.) H->I

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Decision Tree cluster_issues Identified Issues cluster_solutions Potential Solutions Start Analyze Crude Reaction Mixture (e.g., NMR, LC-MS) LowConversion Low Conversion of Starting Material Start->LowConversion SideProduct Significant Side Product Formation Start->SideProduct PurificationDifficulty Difficulty in Purification Start->PurificationDifficulty OptimizeConditions Optimize Reaction Conditions: - Increase Temperature/Time - Change Catalyst/Solvent LowConversion->OptimizeConditions SideProduct->OptimizeConditions ModifyWorkup Modify Work-up Procedure: - Adjust pH - Use different extraction solvent SideProduct->ModifyWorkup RefinePurification Refine Purification Method: - Different chromatography eluent - Alternative recrystallization solvent PurificationDifficulty->RefinePurification

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Navigating the Scale-Up of (E)-4-(dimethylamino)but-2-enoic Acid Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of (E)-4-(dimethylamino)but-2-enoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, including the targeted cancer therapy Afatinib, is often fraught with challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its large-scale production. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes, minimizing impurities, and achieving efficient and reproducible manufacturing processes.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction due to suboptimal reaction conditions.- Optimize Reaction Temperature and Time: Systematically vary the temperature and reaction time to find the optimal balance for maximum conversion. - Catalyst Screening: If applicable, screen different catalysts and optimize catalyst loading. - Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. Experiment with different solvents to find one that provides good solubility for reactants and facilitates the reaction.
Side reactions consuming starting materials or product.- Control of Stoichiometry: Ensure precise control over the molar ratios of reactants to minimize side reactions. - Inert Atmosphere: The synthesis often requires an inert atmosphere to prevent oxidation and other side reactions.[1]
High Impurity Levels Formation of byproducts during the reaction.- Identify Byproducts: Utilize analytical techniques such as HPLC, GC-MS, and NMR to identify the major impurities. Common impurities can include unreacted starting materials, over-oxidation products, and byproducts from side reactions like Michael addition. - Process Optimization: Adjust reaction conditions (temperature, pressure, catalyst) to disfavor the formation of identified impurities.
Degradation of the product during workup or purification.- Prompt Work-up: Purify the compound as soon as possible after synthesis to minimize degradation. - pH Control: Be mindful of the pH during extraction and purification steps to avoid degradation of the acid- and base-labile functional groups.
Difficult Purification The polar and basic nature of the compound leads to poor separation on standard silica gel chromatography.- Deactivate Silica Gel: Pre-treat silica gel with a solution of triethylamine (1-2%) in the eluent to neutralize acidic sites and reduce streaking. - Alternative Stationary Phases: Consider using less acidic stationary phases such as neutral alumina or Florisil. - Reverse-Phase Chromatography: This can be an effective alternative to normal-phase chromatography for polar compounds.
Co-crystallization of impurities with the final product.- Optimize Crystallization Solvent: Screen a variety of solvents and solvent mixtures to find conditions that selectively crystallize the desired product, leaving impurities in the mother liquor. - Controlled Cooling: Employ a slow and controlled cooling rate during crystallization to promote the formation of pure, well-defined crystals.
Poor Reproducibility at Scale Variations in mixing, heat transfer, and mass transfer between laboratory and production scale.- Process Analytical Technology (PAT): Implement PAT to monitor critical process parameters in real-time and ensure consistency. - Thorough Process Understanding: Develop a deep understanding of the fundamental process parameters and their impact on product quality and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound at an industrial scale?

A1: Several synthetic routes have been developed for the large-scale production of this compound. One common method involves the reaction of dimethylamine with crotonic acid under controlled conditions.[1] A patented two-stage continuous flow process has also been reported, which involves the bromination of trimethylsilyl crotonate followed by amination with dimethylamine. Another approach utilizes the in-situ generation of (dimethylamino)acetaldehyde, which then reacts with a suitable reagent to form the desired product. The choice of route often depends on factors such as cost, efficiency, and the desired purity of the final product.

Q2: What are the typical impurities observed during the synthesis of this compound?

A2: Impurities can arise from various sources, including starting materials, side reactions, and product degradation. Common impurities may include:

  • Unreacted Starting Materials: Residual dimethylamine or crotonic acid.

  • Over-oxidation Product: The corresponding carboxylic acid if the aldehyde intermediate is exposed to an oxidant or air.

  • Byproducts from Side Reactions: Products resulting from Michael addition or other competing reactions.

  • Polymeric Material: Polymerization of the unsaturated system can occur, especially under harsh conditions.

  • Solvent Residues: Residual solvents from the reaction or work-up.

Q3: How can I improve the purification of this compound by crystallization?

A3: Due to its polar and basic nature, crystallization can be challenging. To optimize the purification by crystallization:

  • Solvent Selection: A thorough screening of crystallization solvents is crucial. A solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures is ideal.

  • pH Adjustment: The pH of the solution can significantly affect the solubility and stability of the compound. Adjusting the pH to the isoelectric point can often promote crystallization.

  • Seeding: Introducing a small amount of pure seed crystals can induce crystallization and improve crystal quality.

  • Controlled Cooling: A slow and controlled cooling profile is essential to prevent rapid precipitation and the inclusion of impurities.

Q4: Are there any specific safety precautions I should take when handling the reagents and intermediates involved in the synthesis?

A4: Yes, several reagents used in the synthesis of this compound require careful handling. For example, brominating agents are corrosive and lachrymatory. Dimethylamine is a flammable and corrosive gas. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Data Presentation

Comparison of Synthetic Routes for this compound
Synthetic Route Key Reactants Typical Yield Key Advantages Potential Challenges
Direct Amination Dimethylamine, Crotonic AcidModerateSimple, one-step process.Potential for side reactions, purification can be challenging.
Continuous Flow Process Trimethylsilyl crotonate, N-bromosuccinimide, DimethylamineHigh (e.g., 65% for amination step)Improved process control, higher throughput, enhanced safety.Requires specialized equipment, process optimization can be complex.
In-situ Acetaldehyde Generation (Dimethylamino)acetaldehyde precursor, Wittig-type reagentGoodAvoids handling of volatile and reactive acetaldehyde.Multi-step process, may require specific catalysts.

Experimental Protocols

Detailed Methodology for a Representative Batch Synthesis

This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.

Step 1: Reaction Setup

  • Equip a multi-neck round-bottom flask with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with crotonic acid and a suitable solvent (e.g., tetrahydrofuran).

  • Cool the mixture to 0-5 °C in an ice bath.

Step 2: Addition of Dimethylamine

  • Slowly add a solution of dimethylamine in the same solvent to the cooled reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

Step 3: Work-up and Extraction

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Adjust the pH of the aqueous layer to the desired value for extraction.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Step 4: Purification by Crystallization

  • Concentrate the filtered organic solution under reduced pressure to obtain the crude product.

  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Experimental Workflow for Batch Synthesis

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Extraction cluster_purification Purification setup Reaction Setup addition Dimethylamine Addition setup->addition reaction Stirring addition->reaction quench Quenching reaction->quench ph_adjust pH Adjustment quench->ph_adjust extraction Extraction ph_adjust->extraction drying Drying extraction->drying concentration Concentration drying->concentration crystallization Crystallization concentration->crystallization filtration Filtration crystallization->filtration drying_final Drying filtration->drying_final final_product final_product drying_final->final_product Pure Product

Caption: A typical workflow for the batch synthesis of this compound.

Logical Relationship of Scale-Up Challenges

scale_up_challenges scale_up Scale-Up Challenges process_reproducibility Process Reproducibility scale_up->process_reproducibility impurity_profile Impurity Profile scale_up->impurity_profile purification_efficiency Purification Efficiency scale_up->purification_efficiency cost_control Cost Control scale_up->cost_control regulatory_compliance Regulatory Compliance scale_up->regulatory_compliance mixing Mixing Efficiency process_reproducibility->mixing heat_transfer Heat Transfer process_reproducibility->heat_transfer mass_transfer Mass Transfer process_reproducibility->mass_transfer side_reactions Side Reactions impurity_profile->side_reactions crystallization Crystallization Issues purification_efficiency->crystallization solvent_usage Solvent Usage cost_control->solvent_usage gmp GMP Adherence regulatory_compliance->gmp

Caption: Interconnected challenges encountered during the scale-up of chemical processes.

References

Stability issues of (E)-4-(dimethylamino)but-2-enoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (E)-4-(dimethylamino)but-2-enoic acid in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and experimental protocols to address common challenges encountered during their research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Its structure, featuring an α,β-unsaturated carboxylic acid and a tertiary amine, suggests potential susceptibility to degradation under certain conditions.

Q2: What is the recommended storage condition for solutions of this compound?

Q3: Is this compound more stable in its free base or salt form (hydrochloride)?

A3: The hydrochloride salt form of this compound is commonly available and may exhibit improved stability and solubility in aqueous solutions compared to the free base, particularly at neutral or acidic pH.[4][5][6][7] The protonated amine in the salt form is generally less prone to oxidation.

Q4: What are the likely degradation pathways for this molecule?

A4: Based on its chemical structure, potential degradation pathways include:

  • Hydrolysis: The carboxylic acid group is generally stable, but the molecule could be susceptible to pH-dependent reactions.

  • Oxidation: The tertiary amine and the electron-rich double bond are potential sites for oxidation.

  • Isomerization: The double bond could potentially isomerize from the (E) to the (Z) form under certain conditions, such as exposure to light.

  • Polymerization: α,β-unsaturated carbonyl compounds can sometimes undergo polymerization, especially at elevated temperatures or in the presence of initiators.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of the parent compound in my aqueous solution at neutral pH.

  • Question: What could be causing the degradation of this compound in my neutral aqueous buffer?

  • Answer: At neutral pH, the tertiary amine is partially deprotonated, making it more susceptible to oxidation, especially if the buffer contains dissolved oxygen or trace metal ions. Additionally, microbial contamination in non-sterile buffers can lead to degradation.

    • Troubleshooting Steps:

      • De-gas your buffer: Sparge the buffer with an inert gas like nitrogen or argon before dissolving the compound.

      • Use freshly prepared buffers: Avoid using aged buffers that may have microbial growth.

      • Add a chelating agent: Consider adding a small amount of EDTA to chelate any metal ions that could catalyze oxidation.

      • Control the temperature: Store the solution at a lower temperature (2-8°C) and protect it from light.

Issue 2: My chromatograms (HPLC) show peak tailing or broadening for this compound.

  • Question: Why am I seeing poor peak shape during HPLC analysis?

  • Answer: Poor peak shape can be due to several factors related to the compound's interaction with the stationary phase or the mobile phase conditions. The amine group can interact with residual silanols on C18 columns, leading to tailing.

    • Troubleshooting Steps:

      • Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4 with formic acid or phosphoric acid) will ensure the dimethylamino group is fully protonated, reducing its interaction with silanols.

      • Use a suitable column: Employ a column with end-capping or a "base-deactivated" stationary phase designed for analyzing basic compounds.

      • Optimize mobile phase composition: Vary the organic modifier concentration to achieve better peak shape and retention.

Issue 3: I am having difficulty dissolving the compound in my desired solvent.

  • Question: What is the best way to dissolve this compound?

  • Answer: The solubility will depend on the chosen solvent and the form of the compound (free base vs. hydrochloride salt). The hydrochloride salt is expected to have better solubility in aqueous buffers.

    • Troubleshooting Steps:

      • For the hydrochloride salt: Start with aqueous buffers. If solubility is still an issue, gentle warming or sonication may help.

      • For the free base: It may have better solubility in organic solvents like methanol, ethanol, or DMSO. For aqueous solutions, consider preparing a stock solution in a minimal amount of a water-miscible organic solvent and then diluting it with the aqueous buffer.

      • Adjust pH: The solubility of the free base in aqueous solutions is highly pH-dependent. Acidifying the solution should increase its solubility by forming the protonated salt in situ.

Summary of Forced Degradation Data (Illustrative)

The following table presents hypothetical data from a forced degradation study on this compound to illustrate how stability data can be summarized.

Stress ConditionDurationTemperature% Degradation (Illustrative)Number of DegradantsMajor Degradant Peak (RT, min)
0.1 M HCl24 hours60°C5.2%13.8
0.1 M NaOH24 hours60°C15.8%24.5, 5.1
3% H₂O₂24 hoursRoom Temp25.3%32.9, 4.2, 6.0
Heat (Solid)48 hours80°C< 1%0-
Photostability (Solution)24 hoursRoom Temp8.9%17.2 (potential isomer)

Disclaimer: The data in this table is for illustrative purposes only and is not based on actual experimental results for this compound.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to investigate the stability of this compound.[8][9][10]

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Incubate 2 mL of the stock solution at 60°C for 24 hours, protected from light.

    • Photolytic Degradation: Expose 2 mL of the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be capable of separating the parent compound from its degradation products.[11]

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

    • Identify and quantify any major degradation products.

Visualizations

TroubleshootingWorkflow start Stability Issue Observed issue_type Identify Issue Type start->issue_type degradation Rapid Degradation issue_type->degradation Degradation peak_shape Poor Peak Shape issue_type->peak_shape Chromatography solubility Poor Solubility issue_type->solubility Dissolution check_ph Check Solution pH degradation->check_ph adjust_mp_ph Adjust Mobile Phase pH peak_shape->adjust_mp_ph use_salt Use Hydrochloride Salt solubility->use_salt check_o2 De-gas / Use Antioxidant check_ph->check_o2 Neutral/Basic check_temp Lower Storage Temp check_o2->check_temp resolve Issue Resolved check_temp->resolve change_column Use Base-Deactivated Column adjust_mp_ph->change_column change_column->resolve adjust_sol_ph Adjust Solution pH use_salt->adjust_sol_ph cosolvent Use Co-solvent adjust_sol_ph->cosolvent cosolvent->resolve

Caption: Troubleshooting workflow for stability issues.

ExperimentalWorkflow prep_stock Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) prep_stock->stress sampling Sample at Time Points stress->sampling analysis HPLC Analysis sampling->analysis data_eval Evaluate Data (% Degradation, Degradants) analysis->data_eval

Caption: Forced degradation experimental workflow.

DegradationPathway parent This compound oxidation_prod N-oxide derivative parent->oxidation_prod Oxidation (e.g., H2O2) isomer_prod (Z)-isomer parent->isomer_prod Photolysis (Light) hydrolysis_prod Hydrolysis Products (pH dependent) parent->hydrolysis_prod Extreme pH

Caption: Potential degradation pathways.

References

Preventing polymerization during (E)-4-(dimethylamino)but-2-enoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polymerization during reactions involving (E)-4-(dimethylamino)but-2-enoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is an organic compound with the chemical formula C6H11NO2.[1] It serves as a versatile building block in the synthesis of more complex organic molecules due to its various reactive sites, including a carboxylic acid, a tertiary amine, and an alpha,beta-unsaturated system.[1][2] This compound and its hydrochloride salt are key intermediates in the synthesis of irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, which are investigated for their potential as anti-cancer agents.[1][3]

Q2: Why is polymerization a concern during reactions with this compound?

Like other α,β-unsaturated carboxylic acids, such as acrylic acid, this compound is susceptible to spontaneous polymerization.[4][5][6] The double bond in the molecule can react with other molecules of the same type to form long polymer chains. This unwanted side reaction can lead to low product yields, difficult purification, and potentially hazardous runaway reactions due to the exothermic nature of polymerization.[5][6]

Q3: What factors can initiate or accelerate polymerization?

Several factors can contribute to the unwanted polymerization of this compound, including:

  • Heat: Elevated temperatures, often required for reactions or distillations, can provide the energy needed to initiate polymerization.[7]

  • Light: Exposure to certain wavelengths of light can generate radicals that trigger polymerization.

  • Presence of Initiators: Impurities such as peroxides or metal ions can act as initiators for polymerization.[8]

  • Absence of Inhibitors: Inadequate or no use of polymerization inhibitors will increase the likelihood of polymerization.[4][5]

  • Oxygen Concentration: The effectiveness of some common inhibitors is dependent on the presence of dissolved oxygen.[4][9]

Q4: What are common polymerization inhibitors, and how do they work?

Common polymerization inhibitors for acrylic acid and related compounds, which are likely effective for this compound, include:

  • Phenothiazine (PTZ): An effective inhibitor both in the presence and absence of oxygen, particularly at higher temperatures, making it suitable for distillations.[6]

  • Hydroquinone (HQ) and its monomethyl ether (MEHQ): These phenolic compounds are effective radical scavengers but typically require the presence of dissolved oxygen to function optimally.[4][6][9] They are commonly used for storage and transport at ambient temperatures.[6] These inhibitors work by intercepting and deactivating the radical species that propagate the polymer chain reaction.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reaction mixture becomes viscous or solidifies. Uncontrolled polymerization of this compound.- Immediately cool the reaction mixture. - Add a polymerization inhibitor such as Phenothiazine (PTZ) or Hydroquinone (HQ). - For future experiments, add an appropriate inhibitor at the start of the reaction.
Low yield of the desired product. Polymerization consuming the starting material.- Optimize reaction temperature to the lowest effective level. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the chosen inhibitor does not require oxygen.[1] - Select an appropriate inhibitor and add it at the recommended concentration (see Table 1).
Difficulty in purifying the final product. Presence of oligomers or polymers.- Modify the work-up procedure to include steps that remove polymers, such as precipitation or filtration. - Employ purification techniques like column chromatography with appropriate stationary and mobile phases.[1] - In future runs, use a polymerization inhibitor to prevent polymer formation.
Inconsistent reaction outcomes. Variable levels of polymerization due to inconsistent reaction conditions.- Standardize reaction parameters, including temperature, reaction time, and inhibitor concentration. - Ensure the this compound starting material is of high purity and stored correctly.[10] - Control the atmosphere of the reaction (inert gas or air) depending on the inhibitor used.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Storage: Store this compound in a cool, dark, and dry place, preferably in a refrigerator.[10]

  • Inhibitor Addition for Storage: For long-term storage, consider adding a stabilizer like MEHQ at a concentration of 100-200 ppm.

  • Handling: When weighing and transferring the compound, minimize its exposure to light and heat.

Protocol 2: Preventing Polymerization During a Typical Reaction
  • Reaction Setup: Assemble the reaction glassware and ensure it is clean and dry.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon, especially if using an inhibitor that does not require oxygen.

  • Reagent Addition:

    • Dissolve this compound in the chosen solvent.

    • Add the selected polymerization inhibitor (refer to Table 1 for recommendations).

    • Add other reactants to the mixture.

  • Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Use a temperature-controlled bath for precise regulation.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS). Visually inspect the reaction for any signs of increased viscosity.

  • Work-up: Upon completion, cool the reaction mixture before proceeding with the work-up and purification steps.

Quantitative Data Summary

Table 1: Recommended Polymerization Inhibitors and Concentrations

InhibitorTypical Concentration (ppm by weight)Optimal ConditionsNotes
Phenothiazine (PTZ) 200 - 1000Effective at elevated temperatures (e.g., during distillation).[4][7]Can be used with or without oxygen.[6]
Hydroquinone (HQ) 200 - 1000Most effective in the presence of dissolved oxygen.Primarily for liquid phase inhibition.[7]
Hydroquinone monomethyl ether (MEHQ) 50 - 500Requires dissolved oxygen for optimal performance.[4]Commonly used for stabilizing monomers during storage and transport.[4][6]
N,N'-dinitroso phenylenediamine derivatives 50 - 5000Can be effective in preventing polymerization.[7]May require specific preparation.[7]

Note: The optimal inhibitor and concentration may vary depending on the specific reaction conditions and should be determined experimentally.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Select appropriate solvent and polymerization inhibitor B Assemble and dry glassware A->B C Purge with inert gas (e.g., Nitrogen) B->C D Dissolve this compound C->D E Add inhibitor D->E F Add other reactants E->F G Maintain controlled temperature F->G H Monitor reaction progress (TLC, LC-MS) G->H I Cool reaction mixture H->I J Perform aqueous work-up/extraction I->J K Purify product (e.g., chromatography, recrystallization) J->K

Caption: Experimental workflow for handling this compound.

Troubleshooting_Polymerization Troubleshooting Polymerization A Polymerization observed? (viscosity increase, solidification) B Immediate Action: 1. Cool reaction 2. Add inhibitor (e.g., PTZ) A->B Yes C Was an inhibitor used? A->C No D Future Prevention: - Add appropriate inhibitor at the start. C->D No E Was the reaction heated? C->E Yes F Future Prevention: - Lower reaction temperature - Use a high-temperature inhibitor (e.g., PTZ) E->F Yes G Was the reaction exposed to air? E->G No H Future Prevention: - If using an oxygen-dependent inhibitor (e.g., MEHQ), ensure controlled air access. - If not, run under an inert atmosphere. G->H Yes I Review starting material purity and storage conditions. G->I No

Caption: Troubleshooting decision tree for polymerization issues.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of (E)-4-(dimethylamino)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Pathways to a Key Pharmaceutical Intermediate

(E)-4-(dimethylamino)but-2-enoic acid is a crucial building block in the synthesis of several targeted cancer therapies, most notably as a key intermediate for irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of the primary synthetic routes to this important compound, offering detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each approach.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

Synthetic RouteStarting MaterialKey StepsOverall Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Route 1 But-2-enoic acidSilylation, Bromination, AminationModerateHighReadily available starting material.Multi-step process, use of hazardous reagents (bromine).
Route 2 2,2-diethoxy-N,N-dimethylethanamineAcetal hydrolysis, Horner-Wadsworth-Emmons, Ester hydrolysisGoodHighPotentially fewer steps than Route 1.Starting material may be less accessible or more expensive.
Route 3 (E)-4-bromobut-2-enoic acidDirect AminationPotentially HighModerate to HighPotentially the most direct route.Starting material can be expensive; potential for side reactions.
Route 4 Crotonic Acid & DimethylamineEnzymatic AminationSuboptimal (around 45%)HighEnvironmentally friendly, avoids hazardous reagents.Low yields reported in preliminary studies, requires further optimization.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Route 1: Multi-step Synthesis from But-2-enoic Acid

This route involves the protection of the carboxylic acid, followed by allylic bromination and subsequent nucleophilic substitution with dimethylamine.

Step 1a: Synthesis of Trimethylsilyl Crotonate

  • Procedure: To a solution of but-2-enoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane, add triethylamine (1.1 equivalents). Cool the mixture to 0 °C and add chlorotrimethylsilane (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride, and the solvent is removed under reduced pressure to yield trimethylsilyl crotonate, which is often used in the next step without further purification.

Step 1b: Synthesis of Trimethylsilyl-4-bromocrotonate

  • Procedure: The crude trimethylsilyl crotonate (1 equivalent) is dissolved in a chlorinated solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) (1.05 equivalents) and a radical initiator such as benzoyl peroxide (catalytic amount) are added. The mixture is heated to reflux and irradiated with a UV lamp to facilitate the allylic bromination. The reaction is monitored by GC-MS. After completion, the succinimide byproduct is filtered off, and the solvent is evaporated to give the crude trimethylsilyl-4-bromocrotonate.

Step 1c: Synthesis of this compound

  • Procedure: The crude trimethylsilyl-4-bromocrotonate is dissolved in a polar aprotic solvent like tetrahydrofuran (THF). The solution is cooled to 0 °C, and an excess of dimethylamine (solution in THF or as a gas) is added. The reaction is stirred at room temperature until completion. The silyl ester is then hydrolyzed by the addition of water. The aqueous phase is washed with an organic solvent, and the pH is adjusted to the isoelectric point to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Route 2: Synthesis from 2,2-diethoxy-N,N-dimethylethanamine

This pathway involves the in-situ generation of an aldehyde followed by a Horner-Wadsworth-Emmons reaction and subsequent hydrolysis.

Step 2a: Synthesis of Ethyl-(E)-4-(dimethylamino)but-2-enoate

  • Procedure: 2,2-diethoxy-N,N-dimethylethanamine (1 equivalent) is treated with an acid (e.g., hydrochloric acid) to generate (dimethylamino)acetaldehyde in-situ. In a separate flask, a phosphonate ylide is prepared by treating ethyl (diethoxyphosphoryl)acetate (1 equivalent) with a base such as sodium hydride in an anhydrous solvent like THF. The in-situ generated aldehyde is then added to the ylide solution, and the reaction mixture is stirred at room temperature. The reaction results in the formation of ethyl-(E)-4-(dimethylamino)but-2-enoate.

Step 2b: Hydrolysis to this compound

  • Procedure: The crude ethyl-(E)-4-(dimethylamino)but-2-enoate is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide is added, and the mixture is heated to around 50°C for 1-2 hours. After cooling, the pH of the reaction mixture is adjusted to approximately 1.5 with concentrated hydrochloric acid. The resulting precipitate is filtered, washed, and can be further purified by recrystallization.

Route 3: Direct Amination of (E)-4-bromobut-2-enoic acid

This is a more direct approach, though potentially challenging due to competing reactions.

  • Procedure: To a solution of (E)-4-bromobut-2-enoic acid or its ester (1 equivalent) in a suitable solvent such as acetonitrile, an excess of dimethylamine (e.g., 40% aqueous solution or as a gas) is added. A base like potassium carbonate may be added to neutralize the hydrobromic acid formed during the reaction. The reaction mixture is stirred at room temperature or with gentle heating. Upon completion, the solvent is removed, and the residue is taken up in water. The pH is adjusted to precipitate the product, which is then collected by filtration and purified.

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.

Route1 But_2_enoic_acid But-2-enoic acid TMS_crotonate Trimethylsilyl Crotonate But_2_enoic_acid->TMS_crotonate Silylation Bromo_intermediate Trimethylsilyl-4-bromocrotonate TMS_crotonate->Bromo_intermediate Bromination Final_Product This compound Bromo_intermediate->Final_Product Amination & Hydrolysis Route2 Start_material 2,2-diethoxy-N,N-dimethylethanamine Aldehyde (dimethylamino)acetaldehyde Start_material->Aldehyde Acetal Hydrolysis Ester_intermediate Ethyl-(E)-4-(dimethylamino)but-2-enoate Aldehyde->Ester_intermediate Horner-Wadsworth-Emmons Final_Product This compound Ester_intermediate->Final_Product Ester Hydrolysis Route3 Bromo_acid (E)-4-bromobut-2-enoic acid Final_Product This compound Bromo_acid->Final_Product Direct Amination

Efficacy of (E)-4-(dimethylamino)but-2-enoic Acid Derivatives as Irreversible Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various derivatives of (E)-4-(dimethylamino)but-2-enoic acid, a key structural motif in a class of potent irreversible kinase inhibitors. These compounds have garnered significant attention in oncological research, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both crucial targets in cancer therapy. The irreversible binding mechanism of these derivatives offers the potential for prolonged target inhibition and improved therapeutic outcomes.

Mechanism of Action: Covalent Inhibition of Kinase Activity

The primary mechanism by which this compound derivatives exert their therapeutic effect is through the irreversible inhibition of target kinases. The α,β-unsaturated amide moiety of these compounds acts as a Michael acceptor, enabling the formation of a covalent bond with a specific cysteine residue located within the ATP-binding pocket of the kinase domain. This covalent modification permanently inactivates the enzyme, thereby blocking downstream signaling pathways that are critical for tumor cell proliferation, survival, and metastasis.

Below is a diagram illustrating the signaling pathway and the point of intervention by these covalent inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Inhibitor This compound Derivative (Covalent Inhibitor) Inhibitor->EGFR Irreversibly Binds & Inhibits Kinase Activity Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials: This compound & Anilino-quinazoline/quinoline core synthesis Coupling Reaction (e.g., amide bond formation) start->synthesis purification Purification (e.g., chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry) purification->characterization kinase_assay In Vitro Kinase Assay (EGFR, HER2) characterization->kinase_assay cell_assay Cellular Antiproliferative Assay (e.g., MTT assay) characterization->cell_assay data_analysis Data Analysis (IC50 determination) kinase_assay->data_analysis cell_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

A Comparative Guide to Michael Acceptors in Synthetic Chemistry: (E)-4-(dimethylamino)but-2-enoic acid in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of covalent drug design, the judicious selection of a Michael acceptor is paramount to achieving desired reactivity, selectivity, and ultimately, therapeutic efficacy. This guide provides a comprehensive comparison of (E)-4-(dimethylamino)but-2-enoic acid, a key electrophilic warhead, with other commonly employed Michael acceptors. The following sections delve into their relative performance, supported by experimental data, and provide detailed protocols for their evaluation.

Introduction to Michael Acceptors

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis[1]. In drug discovery, this reaction is harnessed to form covalent bonds with nucleophilic residues, most notably cysteine, on target proteins, leading to irreversible or reversible inhibition[1][2]. The reactivity of a Michael acceptor, often referred to as a "warhead," is a critical parameter that must be finely tuned to ensure target engagement while minimizing off-target reactions and associated toxicities.

This compound has gained prominence as the electrophilic component of several FDA-approved covalent inhibitors, including the epidermal growth factor receptor (EGFR) inhibitor, Afatinib. Its structure features an α,β-unsaturated carboxylic acid with a dimethylamino group at the 4-position. This tertiary amine is strategically positioned to act as an intramolecular base, catalyzing the addition of a nucleophile to the β-carbon.

Comparative Performance of Michael Acceptors

The reactivity of Michael acceptors towards nucleophiles, typically thiols like glutathione (GSH) or N-acetyl-L-cysteine (NAC) to mimic the cysteine residues in proteins, is a key determinant of their utility as covalent inhibitors. This reactivity is influenced by the nature of the electron-withdrawing group and substituents on the α and β carbons of the double bond.

The presence of the electron-donating dimethylamino group in this compound is expected to decrease the intrinsic electrophilicity of the β-carbon compared to unsubstituted acrylates or acrylamides. However, as demonstrated by its successful incorporation in drugs like Afatinib, this is compensated by the intramolecular catalytic effect of the amine, which facilitates the deprotonation of the attacking thiol, thereby enhancing the overall reaction rate.

Below is a summary of quantitative data comparing the second-order rate constants (k) for the reaction of various Michael acceptors with thiol nucleophiles. It is important to note that the experimental conditions (pH, temperature, solvent) can significantly influence these rates, and direct comparisons should be made with caution when data is sourced from different studies.

Michael Acceptor ClassSpecific CompoundNucleophileRate Constant (M⁻¹s⁻¹)Reference
α,β-Unsaturated Carboxylic Acid Derivative This compound moiety in AfatinibCysteine in EGFRQualitatively high due to intramolecular catalysis[3]
Acrylates Ethyl acrylateEthanethiol~0.1 - 1.0 (base-catalyzed)[4]
Methyl acrylateGlutathione0.013[1]
Acrylamides AcrylamideGlutathione0.002[1]
N,N-dimethylacrylamideGlutathione0.0003[1]
Enones Methyl vinyl ketoneGlutathione0.29[1]
CyclohexenoneGlutathione0.045[1]
Maleimides N-ethylmaleimideGlutathione1.8[1]

Key Observations:

  • Maleimides are generally the most reactive Michael acceptors, exhibiting the highest rate constants.

  • Enones and acrylates show moderate to high reactivity.

  • Acrylamides are typically less reactive than their corresponding acrylates and enones. This lower intrinsic reactivity can be advantageous in covalent drug design, as it can lead to greater selectivity for the target protein over other biological nucleophiles.

  • The reactivity of the this compound moiety within a larger molecule like Afatinib is context-dependent and is significantly enhanced by the intramolecular base catalysis of the dimethylamino group. This highlights the principle of "proximity-induced reactivity" in covalent inhibitor design.

Experimental Protocols

Synthesis of this compound hydrochloride

A common synthetic route to this compound involves the reaction of a 4-halocrotonate with dimethylamine, followed by hydrolysis. A representative procedure is as follows:

  • Reaction of Trimethylsilyl-4-bromocrotonate with Dimethylamine: Trimethylsilyl-4-bromocrotonate is reacted with an excess of dimethylamine in a suitable solvent, such as tetrahydrofuran (THF), at a controlled temperature (e.g., 0 °C to room temperature).

  • Hydrolysis: The resulting intermediate is then hydrolyzed, typically by the addition of water or a mild aqueous acid, to yield 4-dimethylaminocrotonic acid.

  • Salt Formation: The free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol) to precipitate this compound hydrochloride, which can be purified by recrystallization[5].

Kinetic Analysis of Michael Addition Reactions by UV-Vis Spectroscopy

The rate of a Michael addition reaction can be conveniently monitored by UV-Vis spectroscopy by following the disappearance of the α,β-unsaturated system, which typically has a distinct UV absorbance.

Materials:

  • Michael acceptor of interest

  • Thiol nucleophile (e.g., N-acetyl-L-cysteine or glutathione)

  • Buffer solution (e.g., phosphate buffer at a specific pH, typically physiological pH 7.4)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the Michael acceptor and the thiol nucleophile in the buffer.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the Michael acceptor.

  • Kinetic Measurement:

    • Equilibrate the buffer in the cuvette to the desired temperature (e.g., 37 °C).

    • Add a known concentration of the Michael acceptor to the cuvette and record the initial absorbance.

    • Initiate the reaction by adding a known, typically excess, concentration of the thiol nucleophile.

    • Monitor the decrease in absorbance at λmax over time.

  • Data Analysis:

    • Under pseudo-first-order conditions (large excess of thiol), the natural logarithm of the absorbance versus time will yield a linear plot. The negative of the slope gives the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k) can be determined by dividing k_obs by the concentration of the thiol nucleophile.

Mechanism of Covalent Inhibition and Signaling Pathway

This compound and similar Michael acceptors are frequently employed as covalent inhibitors of protein kinases, such as EGFR. These inhibitors typically bind non-covalently to the ATP-binding site of the kinase domain. This initial binding event positions the electrophilic warhead in close proximity to a nucleophilic cysteine residue (e.g., Cys797 in EGFR). The subsequent covalent reaction leads to irreversible inhibition of the kinase's activity, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor Action cluster_downstream Downstream Signaling EGFR EGFR Covalent_Bond Covalent Bond Formation (Michael Addition) EGFR->Covalent_Bond RAS RAS EGFR->RAS Activates Inhibitor This compound -based Inhibitor (e.g., Afatinib) Inhibitor->EGFR Binds to ATP pocket Covalent_Bond->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds

Caption: Covalent inhibition of the EGFR signaling pathway.

The diagram above illustrates the binding of a ligand (EGF) to EGFR, which triggers a downstream signaling cascade involving RAS, RAF, MEK, and ERK, ultimately promoting cell proliferation. A covalent inhibitor containing a Michael acceptor warhead, such as the this compound moiety, first binds non-covalently to the ATP pocket of EGFR. This positions the warhead for a Michael addition reaction with the thiol group of Cys797, forming an irreversible covalent bond and blocking the signaling pathway.

Michael_Addition_Workflow Start Start: Select Michael Acceptor and Nucleophile Prepare_Solutions Prepare Stock Solutions in Buffer Start->Prepare_Solutions Setup_Spectrophotometer Set up UV-Vis Spectrophotometer (λmax, Temperature) Prepare_Solutions->Setup_Spectrophotometer Initiate_Reaction Initiate Reaction in Cuvette (Mix Reactants) Setup_Spectrophotometer->Initiate_Reaction Monitor_Absorbance Monitor Absorbance vs. Time Initiate_Reaction->Monitor_Absorbance Data_Analysis Data Analysis: Plot ln(Abs) vs. Time Monitor_Absorbance->Data_Analysis Calculate_Rate Calculate Pseudo-first-order and Second-order Rate Constants Data_Analysis->Calculate_Rate

Caption: Experimental workflow for kinetic analysis.

This workflow outlines the key steps for determining the reaction kinetics of a Michael addition using UV-Vis spectroscopy.

Conclusion

This compound represents a sophisticated Michael acceptor whose reactivity is modulated by an intramolecular catalytic group. While its intrinsic electrophilicity is lower than many other common acceptors, this feature, combined with its tailored activation mechanism, makes it a valuable tool in the design of selective and potent covalent inhibitors. The comparative data and experimental protocols provided in this guide serve as a foundational resource for researchers in the field, enabling a more informed selection and evaluation of Michael acceptors for their specific synthetic and therapeutic applications.

References

Unveiling the Selectivity Landscape: A Comparative Analysis of (E)-4-(dimethylamino)but-2-enoic Acid Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-reactivity profiles of potent anti-cancer agents, this guide offers researchers and drug development professionals a comparative look at the selectivity of compounds derived from the (E)-4-(dimethylamino)but-2-enoic acid scaffold. This scaffold is a key component of several irreversible kinase inhibitors, including the FDA-approved drugs afatinib and neratinib. Understanding the on- and off-target activities of these and related molecules is crucial for predicting their therapeutic efficacy and potential side effects.

This guide presents a summary of quantitative cross-reactivity data for key compounds, details the experimental protocols used to generate such data, and provides visual representations of relevant biological pathways and experimental workflows to aid in the interpretation of these critical pharmacological studies.

Comparative Kinase Selectivity Profiles

The following table summarizes the inhibitory activity of afatinib and neratinib, two prominent derivatives of this compound, against their primary targets and a selection of off-target kinases. The data, primarily derived from broad-panel kinase screening assays such as KINOMEscan, reveals both the intended potent inhibition of the ErbB family of receptor tyrosine kinases and a range of cross-reactivities that contribute to the overall pharmacological profile of these drugs.

CompoundPrimary TargetsPrimary Target IC50 (nM)Selected Off-Targets (Inhibition > 50% at 1 µM)
Afatinib EGFR, HER2, HER40.5 (EGFR), 14 (HER2), 1 (HER4)[1]BLK, BTK, C-MER, C-SRC, EPHA6, EPHB4, FGR, HCK, IRAK1, LCK, LYN, MNK1, MNK2, P38a/MAPK14, TXK, YES/YES1[2]
Neratinib EGFR, HER2, HER492 (EGFR), 59 (HER2)Data from comprehensive kinome scans indicate a broad profile, with significant inhibition of multiple kinases beyond the ErbB family.[3][4]

Understanding the Mechanism of Action and Cross-Reactivity

Compounds derived from this compound are often designed as irreversible inhibitors. The α,β-unsaturated carbonyl system of the butenoic acid moiety acts as a Michael acceptor, enabling the formation of a covalent bond with a cysteine residue in the ATP-binding pocket of the target kinase.[1] For instance, afatinib and neratinib irreversibly bind to Cys797 of EGFR, Cys805 of HER2, and Cys803 of HER4.

While this covalent binding confers high potency, the conserved nature of the ATP-binding site across the human kinome can lead to off-target inhibition. Kinase selectivity profiling is therefore a critical step in the characterization of these compounds. Studies have shown that while some off-target effects may be benign, others can contribute to the therapeutic efficacy or the adverse event profile of a drug.

Below is a simplified representation of the EGFR signaling pathway, a primary target of many this compound derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription_Factors Ligand Ligand (e.g., EGF) Ligand->EGFR Inhibitor (E)-4-(dimethylamino)but-2-enoic acid derivative Inhibitor->EGFR Radiometric_Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, Compound Dilutions, ATP Mix) start->prepare_reagents reaction_setup Set up Kinase Reaction in Plate prepare_reagents->reaction_setup incubation Incubate at 30°C reaction_setup->incubation stop_reaction Stop Reaction & Spot on Filter Plate incubation->stop_reaction wash_plate Wash to Remove Unbound ATP stop_reaction->wash_plate quantify Quantify Radioactivity (Scintillation Counting) wash_plate->quantify data_analysis Data Analysis (IC50 determination) quantify->data_analysis end End data_analysis->end

References

A Comparative Guide to Purity Standards of (E)-4-(dimethylamino)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of commercially available purity standards for (E)-4-(dimethylamino)but-2-enoic acid and its hydrochloride salt. Targeted at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of available standards, analytical methodologies for purity assessment, and supporting experimental data to inform the selection of the most suitable material for specific research and development applications. This compound is a key intermediate in the synthesis of several targeted cancer therapies, including irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like afatinib and neratinib.[1][2] The purity of this intermediate is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient.

Comparison of Commercially Available Standards

This compound is available from various suppliers, primarily as its hydrochloride salt to improve stability and solubility.[2] The purity of these standards is typically determined by High-Performance Liquid Chromatography (HPLC) or titration methods. The following table summarizes the purity specifications from several commercial suppliers.

Supplier Product Name CAS Number Purity Specification Analytical Method
Sigma-AldrichThis compound149586-32-398%Not Specified
TCI Chemicals(E)-4-(Dimethylamino)-2-butenoic Acid Hydrochloride848133-35-7>98.0%(T)(HPLC)HPLC, Neutralization titration
Manchester OrganicsThis compound hydrochloride848133-35-7Not SpecifiedNot Specified
ChemSceneThis compound xhydrochloride1130155-48-4≥98%Not Specified
Sunway Pharm Ltd(2E)-4-(DIMETHYLAMINO)BUT-2-ENOIC ACID98548-82-497%Not Specified

Note: The information presented is based on publicly available data from supplier websites and may be subject to change. It is recommended to obtain the latest specifications and certificate of analysis directly from the supplier.

Analytical Methodologies for Purity Assessment

The selection of an appropriate analytical technique is crucial for accurately determining the purity of this compound and identifying potential impurities. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Parameter HPLC-UV qNMR
Principle Chromatographic separation of the analyte from impurities followed by UV detection.Intrinsic quantitative analysis based on the relationship between NMR signal intensity and the number of atomic nuclei.
Typical Purity Range 95-99.9%>98%
Limit of Detection (LOD) ~0.1 µg/mL~0.05% (impurity)
Limit of Quantification (LOQ) ~0.5 µg/mL~0.1% (impurity)
Advantages High sensitivity and resolution, widely available, suitable for stability testing.Highly accurate and precise, requires no reference standard of the analyte itself (uses a certified internal standard), provides structural information.
Disadvantages Requires a specific reference standard for the analyte, potential for co-eluting impurities.Lower sensitivity than HPLC, requires more expensive instrumentation and skilled operators.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is widely used for the quantification of this compound and its related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Further dilute an aliquot of this solution to a final concentration of approximately 0.1 mg/mL for analysis.

Quantitative NMR (qNMR) Method

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and internal standard are soluble (e.g., DMSO-d6, D2O).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh a suitable amount of the certified internal standard and add it to the same NMR tube. The amount should be chosen to provide a signal with a similar intensity to a well-resolved signal of the analyte.

    • Add a known volume of the deuterated solvent (e.g., 0.6 mL).

    • Ensure complete dissolution by gentle vortexing.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Visualizations

The following diagrams illustrate the role of this compound in a relevant signaling pathway and a typical workflow for its purity assessment.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_synthesis Synthesis of Irreversible Inhibitor cluster_intracellular Intracellular Signaling EGFR EGFR Ras Ras EGFR->Ras Activation DMABA (E)-4-(dimethylamino) but-2-enoic acid Intermediate Key Intermediate DMABA->Intermediate Synthesis Steps Afatinib Afatinib (Irreversible Inhibitor) Intermediate->Afatinib Afatinib->EGFR Covalent Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Role of this compound in EGFR inhibition.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation & Reporting Sample Receive (E)-4-(dimethylamino) but-2-enoic acid Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC qNMR qNMR Analysis Dissolution->qNMR Data_Processing Data Processing (Integration, Calculation) HPLC->Data_Processing qNMR->Data_Processing Purity_Determination Purity Determination Data_Processing->Purity_Determination Report Generate Certificate of Analysis Purity_Determination->Report

Caption: Workflow for purity assessment of this compound.

References

A Comparative Analysis of the Biological Activity of (E)- and (Z)-Isomers of 4-(dimethylamino)but-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of a molecule is a critical determinant of its biological activity. Geometric isomers, such as the (E) and (Z) forms of 4-(dimethylamino)but-2-enoic acid, can exhibit significantly different pharmacological profiles due to their distinct shapes and abilities to interact with biological targets. While comprehensive comparative studies on the biological activities of the (E)- and (Z)-isomers of 4-(dimethylamino)but-2-enoic acid are not extensively available in public literature, this guide provides a comparison based on existing data for the individual isomers, analogous compounds, and the well-documented role of the (E)-isomer in medicinal chemistry.

The (E)-isomer of 4-(dimethylamino)but-2-enoic acid is a key building block in the synthesis of several irreversible protein kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR).[1] This suggests that the geometry of the (E)-isomer is crucial for its function as a Michael acceptor in the covalent modification of target proteins.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of each isomer is essential for interpreting their biological activities.

Property(E)-4-(dimethylamino)but-2-enoic acid(Z)-4-(dimethylamino)but-2-enoic acid
IUPAC Name (2E)-4-(dimethylamino)but-2-enoic acid(2Z)-4-(dimethylamino)but-2-enoic acid
Synonyms trans-4-(dimethylamino)crotonic acidcis-4-(dimethylamino)crotonic acid
CAS Number 149586-32-3[2]1092365-58-6[3]
Molecular Formula C₆H₁₁NO₂[2]C₆H₁₁NO₂[3]
Molecular Weight 129.16 g/mol [2]129.16 g/mol [3]
Appearance SolidNo data available
Reactivity The (E)-isomer is known to be a more reactive Michael acceptor compared to the (Z)-isomer in related compounds.The (Z)-isomer is expected to be a less reactive Michael acceptor due to steric hindrance.

Comparative Biological Activity

Direct experimental data comparing the biological activity of the two isomers is scarce. However, based on studies of similar isomeric pairs and the known utility of the (E)-isomer, a hypothetical comparison can be drawn. For instance, studies on norendoxifen isomers have shown the (E)-isomer to be a significantly more potent inhibitor of the CYP19 enzyme than the (Z)-isomer. Similarly, the (E)-isomer of verbenone oxime esters has demonstrated greater antifungal and herbicidal activity than its (Z)-counterpart.

This suggests that the trans configuration of the (E)-isomer likely provides a more favorable geometry for binding to and reacting with biological targets.

Biological ActivityThis compound(Z)-4-(dimethylamino)but-2-enoic acid
Cytotoxicity Expected to be higher due to its role as a precursor to cytotoxic agents and its potential as a Michael acceptor.Expected to be lower due to potential steric hindrance affecting target interaction.
Enzyme Inhibition (e.g., Kinases) The (E)-isomer is a key component of irreversible kinase inhibitors, suggesting it can act as a covalent modifier of cysteine residues in the active site of kinases like EGFR.The potential for enzyme inhibition is likely lower due to the less favorable geometry for covalent bond formation.

Experimental Protocols

To empirically determine and compare the biological activities of the (E)- and (Z)-isomers, a number of in vitro assays can be employed. A standard method for assessing cytotoxicity is the MTT assay.

MTT Assay for Cytotoxicity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the (E)- and (Z)-isomers of 4-(dimethylamino)but-2-enoic acid in a selected cancer cell line (e.g., A549, a human lung carcinoma cell line with EGFR expression).

Materials:

  • This compound

  • (Z)-4-(dimethylamino)but-2-enoic acid

  • Selected cancer cell line (e.g., A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the A549 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the (E)- and (Z)-isomers in a suitable solvent (e.g., DMSO). Make serial dilutions of each isomer in complete DMEM to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the isomers. Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a blank control (media only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value for each isomer using non-linear regression analysis.

Visualizing Potential Mechanisms and Workflows

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Given the established use of the (E)-isomer in the synthesis of EGFR inhibitors, this pathway represents a probable target. The acrylic acid moiety of the molecule can act as a Michael acceptor, forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Isomers (E)- / (Z)-Isomers Isomers->EGFR Inhibition (Covalent Bonding) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Putative inhibition of the EGFR signaling pathway by 4-(dimethylamino)but-2-enoic acid isomers.

Experimental Workflow for Comparative Analysis

A structured workflow is essential for the objective comparison of the biological activities of the two isomers.

Experimental_Workflow Start Start: (E)- and (Z)-Isomers Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism If Active Kinase Kinase Inhibition Assays (e.g., EGFR) Mechanism->Kinase Signaling Signaling Pathway Analysis (e.g., Western Blot) Mechanism->Signaling Conclusion Conclusion: Comparative Biological Activity Kinase->Conclusion Signaling->Conclusion

References

A Comparative Purity Analysis of (E)-4-(dimethylamino)but-2-enoic acid from Diverse Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-4-(dimethylamino)but-2-enoic acid is a pivotal intermediate in the synthesis of various organic molecules and holds significant potential in therapeutic applications.[1] Its hydrochloride salt is frequently utilized as a key building block in the development of irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Given its critical role in research and drug development, the purity of this compound is of paramount importance to ensure reliable and reproducible experimental outcomes.

This guide provides a comprehensive framework for assessing the purity of this compound obtained from different commercial suppliers. We present a detailed experimental workflow, standardized analytical protocols, and a comparative data summary to aid researchers in selecting the most suitable product for their specific needs.

Comparative Purity Assessment

To provide a clear comparison, hypothetical purity data for this compound from three representative suppliers (Supplier A, Supplier B, and Supplier C) are presented below. This data is illustrative of what could be obtained using the experimental protocols detailed in this guide.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC-UV (%) 98.599.297.8
Purity by ¹H-qNMR (%) 98.299.097.5
Residual Solvents (ppm) <50<20150
Water Content (KF, %) 0.150.050.25
Elemental Analysis (C,H,N) ±0.3%±0.2%±0.5%
Appearance White solidWhite solidOff-white solid

Experimental Workflow for Purity Assessment

A systematic approach is crucial for the comprehensive purity assessment of this compound. The following workflow outlines the key steps from sample reception to final purity determination.

Purity_Assessment_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting SampleReception Sample Reception (Suppliers A, B, C) Documentation Documentation Review (CoA, MSDS) SampleReception->Documentation VisualInspection Visual Inspection (Color, Form) Documentation->VisualInspection HPLC HPLC-UV Analysis (Purity Assay) VisualInspection->HPLC qNMR ¹H-qNMR Analysis (Purity & Structure) VisualInspection->qNMR KF Karl Fischer Titration (Water Content) VisualInspection->KF GCMS GC-MS Headspace (Residual Solvents) VisualInspection->GCMS EA Elemental Analysis (C, H, N Content) VisualInspection->EA DataComparison Data Comparison & Tabulation HPLC->DataComparison qNMR->DataComparison KF->DataComparison GCMS->DataComparison EA->DataComparison FinalReport Final Purity Report & Supplier Selection DataComparison->FinalReport

Caption: A comprehensive workflow for the purity assessment of this compound.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments cited in this guide.

1. High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay

This method is used to determine the percentage purity of the compound by separating it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

    • Gradient: Start with 5% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

2. Quantitative Nuclear Magnetic Resonance (¹H-qNMR) for Purity and Structural Verification

qNMR provides an absolute quantification of the analyte and confirms its chemical structure.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Internal Standard: A certified internal standard with a known purity, such as maleic acid or dimethyl sulfone.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound into an NMR tube.

    • Accurately weigh a suitable amount of the internal standard and add it to the same NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆ to the tube and ensure complete dissolution.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons.

  • Quantification: The purity is calculated by comparing the integral of a characteristic proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molar masses and number of protons.

3. Karl Fischer (KF) Titration for Water Content

This method is specific for the determination of water content in the sample.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagent: Anhydrous methanol and a commercial Karl Fischer reagent.

  • Sample Preparation: Accurately weigh a suitable amount of the sample (typically 20-50 mg) and introduce it directly into the titration vessel.

  • Procedure: The titration is performed according to the instrument manufacturer's instructions until the endpoint is reached. The water content is then automatically calculated.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Headspace for Residual Solvents

This technique is used to identify and quantify volatile organic compounds that may be present as residual solvents from the synthesis process.

  • Instrumentation: A headspace gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column for volatile organic compounds (e.g., DB-624 or equivalent).

  • Oven Program: An appropriate temperature gradient to separate common organic solvents (e.g., start at 40°C and ramp to 220°C).

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and seal it.

  • Analysis: The vial is heated to a specific temperature to allow volatile solvents to partition into the headspace. An aliquot of the headspace gas is then injected into the GC-MS for analysis.

  • Quantification: The concentration of each residual solvent is determined by comparison to a calibration curve generated from standards of known concentrations.

5. Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values to assess purity.

  • Instrumentation: An elemental analyzer.

  • Procedure: A small, accurately weighed amount of the sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

  • Analysis: The experimental percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula of this compound (C₆H₁₁NO₂). A close correlation indicates high purity.

By employing these standardized analytical methods, researchers can objectively assess and compare the purity of this compound from various suppliers, ensuring the quality and integrity of their scientific work.

References

A Comparative Guide to the Validation of Analytical Methods for (E)-4-(dimethylamino)but-2-enoic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the validation of (E)-4-(dimethylamino)but-2-enoic acid, a molecule characterized by its short carbon chain, a carboxylic acid group, and a tertiary amine, giving it zwitterionic properties. Due to the limited publicly available data specific to this compound, this guide draws upon established methods for analogous substances, including short-chain fatty acids (SCFAs), amino acids, and other zwitterionic molecules. The presented data and protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) offer a robust starting point for method development and validation.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. The following table summarizes the performance characteristics of four common analytical methods relevant to the analysis of this compound and similar compounds.

ParameterHPLC-UVGC-MS (with Derivatization)Capillary Electrophoresis (CE)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.Separation based on the differential migration of charged species in an electric field.Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.
Linearity (R²) Typically > 0.995[1]Typically > 0.99Good, but can be matrix-dependentExcellent, inherently linear response
Limit of Detection (LOD) 0.13 - 0.33 mM for SCFAs[1]Nanomolar to low micromolar rangeMicromolar rangeMillimolar range, less sensitive
Limit of Quantitation (LOQ) 0.5 - 1.0 mM for SCFAs[1]Low micromolar rangeMicromolar rangeMillimolar range
Accuracy (% Recovery) 85-115% is a common target[2]Typically within 80-120%Generally good, can be affected by matrixHigh accuracy, often used for certifying reference materials
Precision (% RSD) < 5%< 15%< 10%< 2%
Throughput Moderate to highModerate (derivatization can be time-consuming)HighLow to moderate
Sample Derivatization Not always required, but can improve chromatographyGenerally required for polar, non-volatile compoundsNot typically requiredNot required
Strengths Versatile, robust, widely available, suitable for non-volatile and thermally labile compounds.[3]High sensitivity and selectivity, excellent for complex matrices.[4][5]High separation efficiency, small sample volume, suitable for charged and polar molecules.[6]Non-destructive, provides structural information, primary ratio method, no need for identical reference standards.[5]
Limitations Moderate sensitivity, potential for matrix interference.Derivatization can be complex and introduce variability, not suitable for thermally labile compounds.[3]Lower concentration sensitivity compared to MS methods, susceptible to matrix effects on migration times.[7]Lower sensitivity, higher instrumentation cost, requires soluble samples.[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the direct analysis of polar compounds.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: A C18 column suitable for polar compounds (e.g., Agilent ZORBAX SB-AQ, Waters Atlantis T3).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 - 40 °C.

  • Injection Volume: 5 - 20 µL.

  • Detection: UV detector at a wavelength of 210 nm.

3. Validation Parameters to Assess:

  • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the analyte's retention time.

  • Linearity: Prepare a series of at least five concentrations of the analyte and plot the peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze at least six replicate preparations of the sample at the target concentration on the same day and by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is highly sensitive and selective but requires a derivatization step to make the analyte volatile.

1. Derivatization (Silylation Example):

  • Dry an aliquot of the sample under a stream of nitrogen.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and a solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A suitable mass range to include the characteristic ions of the derivatized analyte (e.g., 50-500 amu).

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

3. Validation Parameters to Assess:

  • Similar parameters as for HPLC-UV, with a focus on the reproducibility of the derivatization step.

Capillary Electrophoresis (CE)

CE is a powerful technique for separating charged molecules like zwitterions.

1. Sample Preparation:

  • Dissolve the sample in the background electrolyte (BGE) or water to a suitable concentration.

  • Filter the sample through a 0.22 µm syringe filter.

2. CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 30-50 cm total length).

  • Background Electrolyte (BGE): A buffer solution providing appropriate pH and ionic strength (e.g., 25-50 mM phosphate or borate buffer). The pH should be chosen to optimize the charge and mobility of the analyte.

  • Voltage: 15 - 30 kV.

  • Temperature: 20 - 25 °C.

  • Injection: Hydrodynamic (pressure) or electrokinetic (voltage) injection for a short duration (e.g., 5 seconds at 50 mbar).

  • Detection: Diode array detector (DAD) at a low UV wavelength (e.g., 200-214 nm).

3. Validation Parameters to Assess:

  • Similar to HPLC-UV, with additional attention to the precision of migration times, which can be affected by the sample matrix.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a calibration curve with the analyte itself.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The internal standard should have a simple spectrum that does not overlap with the analyte's signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O, MeOD-d₄).

  • Transfer an exact volume of the solution to an NMR tube.

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Program: A standard 1D proton pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T1).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or more).

3. Data Processing and Quantification:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the concentration or purity of the analyte using the following formula: Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity = purity of the internal standard.

4. Validation Parameters to Assess:

  • Specificity: Ensure that the signals chosen for integration are free from overlap with impurities or other components.

  • Accuracy: Can be assessed by analyzing certified reference materials or by comparison with another validated method.

  • Precision: Analyze multiple replicate samples.

Visualizing the Workflow and Method Comparison

To aid in understanding the processes involved, the following diagrams illustrate a general workflow for analytical method validation and a comparison of the key steps for each technique.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_development 2. Method Development & Optimization cluster_validation 3. Formal Validation cluster_documentation 4. Documentation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Technique define_scope->select_method define_acceptance_criteria Define Acceptance Criteria select_method->define_acceptance_criteria sample_prep Optimize Sample Preparation define_acceptance_criteria->sample_prep instrument_params Optimize Instrumental Parameters sample_prep->instrument_params preliminary_assessment Preliminary Performance Assessment instrument_params->preliminary_assessment validation_protocol Write Validation Protocol preliminary_assessment->validation_protocol specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness execute_protocol Execute Protocol validation_protocol->execute_protocol validation_report Prepare Validation Report execute_protocol->validation_report

Caption: A general workflow for analytical method validation.

Method_Comparison_Workflow cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_ce Capillary Electrophoresis cluster_qnmr qNMR hplc_prep Sample Dissolution & Filtration hplc_run Chromatographic Separation hplc_prep->hplc_run hplc_detect UV Detection hplc_run->hplc_detect gc_prep Sample Drying & Derivatization gc_run Chromatographic Separation gc_prep->gc_run gc_detect Mass Spectrometric Detection gc_run->gc_detect ce_prep Sample Dissolution in BGE ce_run Electrophoretic Separation ce_prep->ce_run ce_detect UV Detection ce_run->ce_detect qnmr_prep Accurate Weighing with Internal Standard qnmr_run NMR Data Acquisition qnmr_prep->qnmr_run qnmr_detect Signal Integration & Calculation qnmr_run->qnmr_detect

Caption: A comparison of key workflow steps for different analytical techniques.

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment Protocols for (E)-4-(dimethylamino)but-2-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Effective handling of (E)-4-(dimethylamino)but-2-enoic acid in a laboratory setting necessitates stringent adherence to safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals.

This compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial.

I. Recommended Personal Protective Equipment

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment for various laboratory operations.

Body Part Required PPE Specifications & Standards
Eyes/Face Chemical safety goggles or face shieldMust meet European standard EN 166 or equivalent.
Hands Compatible chemical-resistant glovesNitrile or other suitable material. Inspect gloves prior to use.
Body Long-sleeved laboratory coat---
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when engineering controls are insufficient or during large-scale operations or emergencies.

II. Operational Safety and Handling Plan

A systematic approach to handling this compound is critical to minimize exposure.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Standard Operating Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect all equipment for damage.

  • Handling: Avoid direct contact with the substance. Do not breathe dust, fumes, gas, mist, vapors, or spray[1].

  • Hygiene: Wash hands thoroughly after handling and before breaks or leaving the laboratory. Do not eat, drink, or smoke in the work area[1][2]. Contaminated clothing should be removed and washed before reuse[2].

III. Emergency Procedures

In the event of accidental exposure or spillage, immediate and appropriate action is required.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice[1].
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison center or doctor[1].
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spillage Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

IV. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this chemical should be treated as hazardous waste.

  • Container Management: Keep waste in suitable, closed, and properly labeled containers.

  • Disposal Method: Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations[1]. Do not allow the product to enter drains[1].

PPE Selection Workflow

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Verification & Use A Identify Chemical: This compound B Review Safety Data Sheet (SDS) A->B Consult C Assess Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation - Harmful if Swallowed B->C Identify D Eye/Face Protection: Chemical Goggles/Face Shield C->D E Hand Protection: Chemical-Resistant Gloves C->E F Body Protection: Lab Coat C->F G Respiratory Protection: Respirator (if needed) C->G Assess ventilation H Inspect PPE Before Use D->H E->H F->H G->H I Proper Donning & Doffing H->I J Safe Handling Procedures I->J

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.